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  • Product: 3,4,5,6,6-Pentamethylheptan-2-ol
  • CAS: 87118-95-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shift Assignments for 3,4,5,6,6-Pentamethylheptan-2-ol: A Comprehensive Analytical Guide

Executive Summary & Structural Context 3,4,5,6,6-Pentamethylheptan-2-ol (Molecular Formula: C₁₂H₂₆O[1]), widely known in the fragrance industry under the trade name Kohinool[2], is a highly branched saturated aliphatic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

3,4,5,6,6-Pentamethylheptan-2-ol (Molecular Formula: C₁₂H₂₆O[1]), widely known in the fragrance industry under the trade name Kohinool[2], is a highly branched saturated aliphatic alcohol[3]. While its application as a woody-amber olfactory agent is well-documented[2], its structural elucidation presents a formidable challenge for analytical chemists and drug development professionals.

The molecule's complexity arises from its dense aliphatic branching. Translating the IUPAC nomenclature into a 2D connectivity map reveals a critical structural feature: the C6 position is bonded to C5, C7 (a methyl group), and two additional methyl substituents. Consequently, the molecule terminates in a sterically bulky tert-butyl group attached to the C5 methine.

Furthermore, the molecule possesses four contiguous stereocenters (C2, C3, C4, and C5). This results in 24=16 possible stereoisomers (8 diastereomeric pairs). Because diastereomers exhibit different physical properties and magnetic environments, the NMR spectrum of the commercial mixture is not a single, clean set of peaks, but rather a complex, overlapping envelope of chemical shifts. This guide provides the foundational chemical shift assignments for the representative major signals and the self-validating 2D NMR workflow required to unambiguously resolve this complex system.

Stereochemical Complexity & Spectral Causality

When analyzing highly branched aliphatic chains, the causality behind the observed chemical shifts is driven by three primary factors:

  • Electronegativity (-I Effect): The hydroxyl group at C2 strongly deshields the adjacent protons and carbons.

  • Steric Polarization ( γ -gauche effect): The dense packing of methyl groups at C3, C4, and C5 forces the molecule into sterically hindered conformations. This steric compression typically shields the branched methyl carbons, pushing their ¹³C signals upfield.

  • Magnetic Equivalence via Free Rotation: Despite the molecule's chirality, the rapid free rotation of the tert-butyl group around the C5-C6 bond averages the magnetic environment of its nine protons, collapsing them into a single, massive singlet.

¹H NMR Chemical Shift Assignments

The ¹H NMR spectrum of 3,4,5,6,6-pentamethylheptan-2-ol is characterized by severe spectral overlap in the upfield aliphatic region (0.8–1.8 ppm), punctuated by the distinct deshielded methine proton at C2.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
PositionMultiplicityIntegrationShift Range (ppm)Mechanistic Causality & Notes
C2-H Multiplet (m)1H3.70 – 3.90Strongly deshielded by the directly attached electronegative oxygen atom.
C2-OH Broad Singlet (br s)1H1.50 – 2.00Exchangeable proton. Shift is highly concentration and temperature dependent due to intermolecular hydrogen bonding.
C3-H, C4-H, C5-H Multiplets (m)3H1.30 – 1.80Complex overlapping methine protons. Extensive scalar coupling ( 3JHH​ ) and diastereomeric anisochrony cause broad, unresolved multiplets.
C1-H₃ Doublet (d)3H1.10 – 1.20Split by the C2 methine proton. Deshielded relative to other methyls due to its β -position to the hydroxyl group.
C3-CH₃, C4-CH₃, C5-CH₃ Doublets (d)9H0.85 – 1.05Branched methyls split by their respective adjacent methine protons. Overlapping signals due to similar aliphatic environments.
C6-(CH₃)₂, C7-H₃ Singlet (s)9H0.88 – 0.92Forms the terminal tert-butyl group. Rapid bond rotation renders all 9 protons magnetically equivalent, resulting in a sharp, dominant singlet.

¹³C NMR Chemical Shift Assignments

Carbon-13 NMR offers superior dispersion compared to proton NMR, making it the critical tool for identifying the specific diastereomeric composition of the mixture. The presence of the quaternary carbon (C6) is a key diagnostic anchor.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
PositionCarbon TypeShift Range (ppm)Mechanistic Causality & Notes
C2 CH70.0 – 73.0Deeply deshielded by the direct attachment to the hydroxyl oxygen.
C5 CH45.0 – 48.0Deshielded by the massive steric bulk of the adjacent tert-butyl group ( α and β substituent effects).
C3 CH41.0 – 44.0Deshielded due to its β -position relative to the electronegative hydroxyl group.
C4 CH35.0 – 38.0Central methine carbon; standard aliphatic environment but heavily influenced by adjacent stereocenters.
C6 C (Quaternary)33.0 – 35.0Quaternary carbon of the tert-butyl group. Validated by the absence of an HSQC correlation.
C6-(CH₃)₂, C7 CH₃27.0 – 29.0Three equivalent methyl carbons of the tert-butyl group.
C1 CH₃20.0 – 22.0Terminal methyl adjacent to the hydroxyl-bearing carbon.
C3-CH₃, C4-CH₃, C5-CH₃ CH₃11.0 – 16.0Branched methyls. Strongly shielded (shifted upfield) due to γ -gauche steric polarization from the dense carbon backbone.

Advanced 2D NMR Workflow for Unambiguous Assignment

To deconvolve the overlapping aliphatic signals and assign the specific stereoisomers of 3,4,5,6,6-pentamethylheptan-2-ol, a rigorous, self-validating 2D NMR workflow is mandatory. Relying solely on 1D spectra for such a highly branched system will lead to assignment errors.

NMR_Workflow A Sample Preparation (High-Purity CDCl3, 298K) B 1D 1H & 13C NMR (Baseline & Integration) A->B C HSQC Experiment (1-Bond C-H Correlation) B->C D COSY & TOCSY (Aliphatic Spin Systems) B->D E HMBC Experiment (Long-Range C-H, Quat C6) C->E D->E F NOESY / ROESY (Relative Stereochemistry) E->F G Full Structural Assignment (Data Synthesis) F->G

Figure 1: 2D NMR workflow for structural elucidation of complex aliphatic alcohols.
Step-by-Step Methodology
  • 1D Baseline & Exchange Validation: Acquire standard ¹H and ¹³C spectra. Self-Validation: To definitively assign the -OH peak, perform a D₂O shake experiment. Add 1-2 drops of deuterium oxide to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~1.5–2.0 ppm confirms the exchangeable hydroxyl proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Map all direct C-H bonds. Self-Validation: The carbon signal at ~34 ppm will show no cross-peaks in the HSQC spectrum, definitively proving it is the quaternary C6 carbon.

  • COSY (Correlation Spectroscopy) & TOCSY (Total Correlation Spectroscopy): Use COSY to trace the continuous 3JHH​ scalar couplings from the deshielded C2-H (~3.80 ppm) down the chain to C3-H, C4-H, and C5-H. TOCSY is utilized to confirm that C1 through C5 belong to the same contiguous spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for linking the tert-butyl group to the main chain. Look for strong 3JCH​ correlations from the 9H singlet (~0.90 ppm) to the C5 methine carbon (~46 ppm), which proves the connectivity of the terminal bulky group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Because the sample contains multiple diastereomers, NOESY is used to determine relative stereochemistry. Through-space correlations (< 5 Å) between the branched methyl groups will differentiate the syn and anti configurations of the chiral centers.

Sample Preparation & Acquisition Protocols

To ensure the trustworthiness and reproducibility of the NMR data, strict adherence to sample preparation protocols is required:

  • Solvent System: Use >99.8% deuterated chloroform (CDCl₃) treated with silver foil to prevent acidic degradation of the alcohol. Ensure 0.03% v/v Tetramethylsilane (TMS) is included as an internal chemical shift reference (0.00 ppm).

  • Concentration: For 1D ¹H NMR, a concentration of 20–30 mg/mL is optimal to prevent excessive viscosity and line broadening. However, for 1D ¹³C and HMBC experiments, increase the concentration to 80–100 mg/mL . This high concentration is a self-validating requirement to ensure sufficient signal-to-noise (S/N) ratio for the quaternary C6 carbon, which relaxes slowly and lacks NOE enhancement from directly attached protons.

  • Temperature Control: Acquire data at a strictly regulated 298 K. If the highly sterically hindered backbone causes restricted rotation and subsequent line broadening of the C3/C4/C5 methyl signals, utilize Variable Temperature NMR (VT-NMR) and heat the sample to 323 K (50 °C) to induce rapid conformational averaging and sharpen the peaks.

References

  • McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol. Food and Chemical Toxicology, 48, S63-S66.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15219341, 2-Heptanol, 3,4,5,6,6-pentamethyl-.[Link]

  • The Good Scents Company / Perflavory. Kohinool (amber carbinol) Odor Description and Usage.[Link]

Sources

Exploratory

Electron ionization mass spectrometry fragmentation of 3,4,5,6,6-Pentamethylheptan-2-ol

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Dynamics of 3,4,5,6,6-Pentamethylheptan-2-ol Executive Summary 3,4,5,6,6-Pentamethylheptan-2-ol (commercially known under tra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Dynamics of 3,4,5,6,6-Pentamethylheptan-2-ol

Executive Summary

3,4,5,6,6-Pentamethylheptan-2-ol (commercially known under trade names such as Kohinool) is a highly branched secondary alcohol widely utilized as a synthetic fragrance ingredient due to its complex woody and ambery olfactory profile [1]. For analytical chemists, researchers, and pharmacokinetic professionals, the structural elucidation of this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fascinating study in steric strain, carbocation stability, and radical-site initiation. This whitepaper deconstructs the 70 eV electron ionization (EI) fragmentation mechanisms of 3,4,5,6,6-pentamethylheptan-2-ol, providing a self-validating analytical protocol and a comprehensive mapping of its ion genesis.

Ionization Theory and Structural Dynamics

Under standard 70 eV electron ionization, the initial ionization event for 3,4,5,6,6-pentamethylheptan-2-ol ( C12​H26​O , Exact Mass: 186.1984 Da) involves the ejection of a non-bonding electron from the hydroxyl oxygen.

Aliphatic alcohols—particularly highly branched secondary alcohols—exhibit vanishingly small or completely absent molecular ion ( [M]+∙ ) peaks at m/z 186 [2]. The immense steric bulk of the pentamethyl-substituted heptyl chain, combined with the high internal energy imparted during the 70 eV bombardment (typically leaving the molecular ion with 6–8 eV of excess energy), drives instantaneous unimolecular decomposition before the ion can exit the source and reach the mass analyzer.

Commercially, this molecule exists as a complex mixture of diastereomers due to its multiple chiral centers. However, because 70 eV EI imparts energy far exceeding the subtle stereochemical energy barriers, the resulting mass spectra for these diastereomers are virtually indistinguishable, governed entirely by primary bond scissions.

Mechanistic Pathways of Fragmentation

The fragmentation of 3,4,5,6,6-pentamethylheptan-2-ol is dictated by three competing causal pathways:

Pathway A: α -Cleavage (Radical-Site Initiation)

The dominant fragmentation route for secondary alcohols is α -cleavage, driven by the strong tendency of the oxygen radical cation to stabilize the adjacent positive charge via resonance (forming an oxonium ion). For 3,4,5,6,6-pentamethylheptan-2-ol, cleavage can occur at two α -bonds:

  • C1–C2 Scission: Loss of a methyl radical ( CH3∙​ , 15 Da) yields a minor fragment at m/z 171 .

  • C2–C3 Scission: Loss of the massive, highly branched decyl radical ( C10​H21∙​ , 141 Da) yields the [CH3​CH=OH]+ ion at m/z 45 .

Causality & Stevenson’s Rule: According to Stevenson's Rule, the positive charge will preferentially reside on the fragment with the lowest ionization energy. The oxonium ion at m/z 45 is exceptionally stable. Furthermore, the loss of the larger, more polarizable C10​H21∙​ radical is thermodynamically favored over the loss of a CH3∙​ radical. Consequently, m/z 45 is the base peak (100% abundance) of the spectrum [3].

Pathway B: Dehydration and Alkene Formation

Secondary alcohols frequently undergo the loss of neutral water (18 Da) via a 1,3- or 1,4-elimination mechanism, often involving hydrogen abstraction from the alkyl chain by the ionized hydroxyl group.

  • Loss of H2​O from the molecular ion yields an alkene-like radical cation [M−18]+∙ at m/z 168 .

  • This dehydrated ion is highly unstable due to the branched backbone and rapidly undergoes subsequent allylic or inductive cleavages, such as the loss of a methyl radical to form m/z 153 ( [M−18−15]+ ).

Pathway C: Inductive Cleavage and Steric Strain Relief

The carbon backbone of 3,4,5,6,6-pentamethylheptan-2-ol is heavily substituted. Specifically, the C6 position is a quaternary carbon bonded to C5, C7 (a methyl group), and two additional methyl groups. This structural motif constitutes a terminal tert-butyl group .

  • Inductive cleavage (i-cleavage) at the C5–C6 bond is highly favored because it generates a tert-butyl cation ( [C(CH3​)3​]+ ) at m/z 57 .

  • The extreme stability of this tertiary carbocation makes m/z 57 the second most prominent peak in the spectrum, serving as a critical diagnostic marker for the terminal gem-dimethyl architecture.

Fragmentation Pathway Visualization

G M Molecular Ion [M]⁺• m/z 186 (Absent/Weak) Alpha1 α-Cleavage (Loss of C10H21•) [CH3CH=OH]⁺ m/z 45 (Base Peak) M->Alpha1 Major Pathway (C2-C3) Alpha2 α-Cleavage (Loss of CH3•) [M - CH3]⁺ m/z 171 M->Alpha2 Minor Pathway (C1-C2) Dehyd Dehydration (-H2O) [M - 18]⁺• m/z 168 M->Dehyd -18 Da Alkyl Inductive Cleavage t-Butyl Cation [C4H9]⁺ m/z 57 M->Alkyl C5-C6 Scission Dehyd_CH3 Alkyl Loss (-CH3•) [M - 18 - 15]⁺ m/z 153 Dehyd->Dehyd_CH3 -15 Da Dehyd_tBu Alkyl Loss (-C4H9•) [M - 18 - 57]⁺ m/z 111 Dehyd->Dehyd_tBu -57 Da

Figure 1: EI-MS fragmentation pathways of 3,4,5,6,6-pentamethylheptan-2-ol at 70 eV.

Quantitative Data Summary

The following table summarizes the diagnostic fragments required for the positive identification of 3,4,5,6,6-pentamethylheptan-2-ol in a complex matrix.

m/zFragment Ion FormulaOrigin / Mechanistic CausalityRelative Abundance
186 [C12​H26​O]+∙ Intact molecular ion.< 1% (Often absent)
171 [C11​H23​O]+ α -cleavage (loss of C1 methyl).Low (1-5%)
168 [C12​H24​]+∙ Dehydration via 1,3 or 1,4-elimination.Low-Moderate (5-15%)
153 [C11​H21​]+ Dehydration followed by allylic methyl loss.Moderate (10-20%)
111 [C8​H15​]+ Dehydration followed by t-butyl radical loss.Moderate (15-25%)
57 [C4​H9​]+ Inductive cleavage at C5-C6 (t-butyl cation).High (60-90%)
45 [C2​H5​O]+ α -cleavage (loss of C10​H21∙​ ).Base Peak (100%)

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure absolute reproducibility and prevent thermal degradation artifacts (which can artificially inflate the m/z 168 dehydration peak), the following self-validating methodology must be strictly adhered to.

Phase 1: System Readiness & Tuning
  • Mass Calibration: Perform a standard autotune using Perfluorotributylamine (PFTBA).

  • Validation Check: Verify that the m/z 69, 219, and 502 peaks meet standard abundance criteria (e.g., m/z 219 > 40% of m/z 69; m/z 502 > 2% of m/z 69). This ensures proper ion transmission across the mass range, critical for detecting the low-abundance m/z 171 peak.

Phase 2: Sample Preparation
  • Dilution: Dilute the 3,4,5,6,6-pentamethylheptan-2-ol standard to 10 µg/mL in GC-grade n-hexane.

  • Internal Standardization: Spike the solution with 1-octanol-d18 (or tetradecane) at 10 µg/mL. This internal standard self-validates retention time stability and ensures injection volume integrity across multiple runs.

Phase 3: Chromatographic Separation
  • Column: Install a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS), dimensions 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection: Inject 1.0 µL at 250°C. Crucial: Use a Split mode with a 10:1 to 50:1 ratio. Overloading the column with highly branched alcohols causes peak fronting and localized concentration spikes in the ion source, which can trigger unwanted chemical ionization (self-CI), artificially creating an [M+H]+ peak at m/z 187.

  • Oven Program: Initial hold at 60°C for 1 min Ramp at 10°C/min to 250°C Hold for 5 min.

Phase 4: Mass Spectrometric Acquisition
  • Temperatures: Set the Transfer Line to 250°C. Set the Ion Source to 230°C and the Quadrupole to 150°C. A source temperature of 230°C is optimal to prevent the condensation of heavy neutral fragments while avoiding excessive thermal dehydration of the intact alcohol prior to ionization.

  • Ionization: Set the electron energy strictly to 70 eV.

  • Scan Parameters: Scan from m/z 35 to 300 . Starting the scan at m/z 35 avoids the detector-saturating air/water background (m/z 18, 28, 32) while safely capturing the critical m/z 45 base peak.

References

  • Letizia, C. S., Api, A. M., & Scognamiglio, J. (2010). Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol. Food and Chemical Toxicology, 48, S97-S99. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Heptanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • Polster, J., & Schieberle, P. (2015). Structure–Odor Correlations in Homologous Series of Alkanethiols and Attempts To Predict Odor Thresholds by 3D-QSAR Studies. Journal of Agricultural and Food Chemistry, 63(5), 1419-1432. [Link]

Foundational

Thermodynamic Stability and Boiling Point Dynamics of 3,4,5,6,6-Pentamethylheptan-2-ol: A Technical Whitepaper

Executive Summary In the realm of organic chemistry and fragrance development, highly branched aliphatic alcohols present unique physicochemical challenges. 3,4,5,6,6-Pentamethylheptan-2-ol (CAS: 87118-95-4), commonly ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic chemistry and fragrance development, highly branched aliphatic alcohols present unique physicochemical challenges. 3,4,5,6,6-Pentamethylheptan-2-ol (CAS: 87118-95-4), commonly utilized as a fragrance fixative under the trade name Koavol DH, is a prime example of extreme steric congestion[1][2][3]. With a molecular weight of 186.33 g/mol and the formula C₁₂H₂₆O, this secondary alcohol exhibits thermodynamic and phase-transition behaviors that deviate significantly from its linear isomer, 1-dodecanol[3].

This whitepaper provides an in-depth analysis of the causality behind its thermodynamic stability and boiling point depression. By synthesizing quantum mechanical principles (protobranching) with classical steric strain models, we establish a comprehensive framework for understanding the behavior of highly branched C12 alcohols. Furthermore, we outline self-validating experimental protocols for empirical verification.

Structural Profiling and Steric Complexity

The molecular architecture of 3,4,5,6,6-pentamethylheptan-2-ol is characterized by a heptane backbone heavily substituted with five methyl groups across adjacent carbons (C3, C4, C5, and C6), alongside a secondary hydroxyl group at C2[2][3].

This dense vicinal substitution forces the carbon skeleton into a highly compact, nearly spherical conformation. The structural crowding dictates two primary physical outcomes:

  • Thermodynamic Tension: A tug-of-war between stabilizing electronic delocalization and destabilizing steric clashes[4].

  • Phase Transition Depression: A significant reduction in intermolecular contact area, which fundamentally alters the compound's boiling point and vapor pressure profile[5].

Thermodynamic Stability: The Hyperconjugation vs. Steric Strain Paradigm

Historically, steric hindrance was viewed purely as a destabilizing force. However, modern density functional theory (DFT) and thermodynamic analyses reveal a more nuanced reality for branched alkanes and alkanols[6].

The thermodynamic stability of 3,4,5,6,6-pentamethylheptan-2-ol is governed by competing forces:

  • Stabilizing Factors (Protobranching): Branched structures generally exhibit lower (more negative) standard enthalpies of formation ( ΔHf∘​ ) than their linear counterparts[7]. This enhanced stability is driven by geminal σ→σ∗ electron delocalization (hyperconjugation) involving adjacent C–C bonds, as well as favorable electrostatic interactions that lower the internal potential energy of the molecule[4][6].

  • Destabilizing Factors (Steric Strain): The extreme proximity of the pentamethyl groups introduces severe van der Waals repulsions. The inevitable gauche interactions and 1,3-diaxial-like clashes in the molecule's rotational conformers counteract the stabilizing hyperconjugation[7][8].

Ultimately, while the branching provides electronic stabilization, the sheer density of the vicinal methyl groups in this specific C12 isomer introduces an upper limit to this stability, making its net enthalpy of formation highly dependent on its lowest-energy conformer.

G A 3,4,5,6,6-Pentamethylheptan-2-ol Thermodynamic Stability B Stabilizing Factors A->B C Destabilizing Factors A->C D Geminal σ→σ* Delocalization (Protobranching) B->D E Favorable Electrostatics B->E F Severe Steric Hindrance (Vicinal Methyls) C->F G Gauche & 1,3-Diaxial Interactions C->G H Net Enthalpy of Formation (ΔHf°) D->H E->H F->H G->H

Fig 1. Thermodynamic forces governing the stability of 3,4,5,6,6-Pentamethylheptan-2-ol.

Boiling Point Attenuation: Surface Area and Intermolecular Forces

The boiling point of an organic molecule is a direct macroscopic reflection of its non-covalent intermolecular forces: London dispersion forces, dipole-dipole interactions, and hydrogen bonding[5].

For a linear C12 alcohol like 1-dodecanol, the extended carbon chain provides a massive surface area for London dispersion forces, resulting in a high boiling point of approximately 259 °C. In stark contrast, 3,4,5,6,6-pentamethylheptan-2-ol exhibits a drastically lower boiling point due to two mechanistic causes:

  • Attenuation of London Dispersion Forces: Branching forces the molecule into a compact, sphere-like geometry. This minimizes the surface area available for transient induced-dipole interactions between adjacent molecules, significantly lowering the thermal energy required for vaporization[2][5][9].

  • Steric Shielding of the Hydroxyl Group: While the –OH group is capable of hydrogen bonding, the bulky pentamethyl-substituted alkyl tail sterically shields the hydroxyl moiety. This steric crowding prevents optimal alignment between the –OH groups of adjacent molecules, weakening the overall hydrogen-bonding network compared to primary, unbranched alcohols[5].

Consequently, the boiling point of 3,4,5,6,6-pentamethylheptan-2-ol is depressed into the ~200–220 °C range, and it exhibits a higher vapor pressure (estimated at 0.0666 hPa at 25 °C) than its linear counterparts[10].

Quantitative Data Summary

The following table synthesizes the physicochemical divergence between the highly branched 3,4,5,6,6-pentamethylheptan-2-ol and its linear structural isomer, 1-dodecanol.

Property3,4,5,6,6-Pentamethylheptan-2-ol[2][3]1-Dodecanol (Linear Isomer)Causality / Mechanism
Molecular Formula C₁₂H₂₆OC₁₂H₂₆OStructural Isomers
Molar Mass 186.33 g/mol 186.33 g/mol Identical
Geometry Highly compact, sphericalExtended, linearVicinal methyl substitution
Boiling Point (1 atm) ~200 °C - 220 °C (Estimated)259 °CReduced surface area attenuates dispersion forces[5][9].
Vapor Pressure (25 °C) ~0.0666 hPa[10]< 0.01 hPaWeaker intermolecular network increases volatility.
Thermodynamic Stability Complex (High steric strain offset by σ→σ∗ delocalization)[4]Baseline stabilityProtobranching stabilizes; steric clashes destabilize[6][7].

Experimental Methodologies for Physicochemical Validation

To empirically validate the theoretical models of thermodynamic stability and boiling point depression, researchers must employ rigorous, self-validating analytical workflows.

Workflow S1 Step 1: Sample Purification (Fractional Distillation >99%) S2 Step 2A: Bomb Calorimetry (ΔHc° Determination) S1->S2 S3 Step 2B: Micro-Ebulliometry (Boiling Point Mapping) S1->S3 S4 Step 3: Data Synthesis (Derive ΔHf° via Hess's Law) S2->S4 S5 Step 4: Antoine Equation Fitting & Extrapolation S3->S5 S4->S5

Fig 2. Experimental workflow for thermodynamic and phase-transition characterization.

Protocol 1: Determination of Enthalpy of Formation via Bomb Calorimetry

To quantify the thermodynamic stability, the standard enthalpy of combustion ( ΔHc∘​ ) must be measured, from which the enthalpy of formation ( ΔHf∘​ ) is derived using Hess's Law.

  • Calibration: Calibrate the oxygen bomb calorimeter using high-purity benzoic acid (standard reference material) to determine the heat capacity of the calorimeter ( Cv​ ).

  • Sample Preparation: Weigh exactly 0.5000 g of highly purified (>99% via GC-MS) 3,4,5,6,6-pentamethylheptan-2-ol into a platinum crucible.

  • Combustion: Seal the bomb and pressurize with ultra-pure oxygen to 30 atm. Ignite the sample electrically.

  • Data Acquisition: Record the temperature rise ( ΔT ) of the water bath using a precision thermistor (accurate to 0.0001 °C).

  • Calculation (Self-Validation): Calculate ΔHc∘​=−(Cv​×ΔT)/n . Apply Hess's law using the known ΔHf∘​ of CO₂ and H₂O to calculate the ΔHf∘​ of the alcohol. Compare this value against computational DFT (M06-2X functional) predictions to validate the extent of steric destabilization[6].

Protocol 2: Precision Boiling Point Determination via Micro-Ebulliometry

Due to the potential for thermal degradation at high temperatures, boiling point should be determined across a range of reduced pressures.

  • Apparatus Setup: Utilize a dynamic micro-ebulliometer equipped with a vacuum pump, a precision pressure controller (±0.1 mmHg), and a calibrated platinum resistance thermometer (PRT).

  • Measurement: Introduce 10 mL of the purified alcohol into the ebulliometer.

  • Pressure Cycling: Measure the boiling temperature at five distinct pressure setpoints (e.g., 50, 100, 200, 400, and 760 mmHg). Allow the system to reach vapor-liquid equilibrium (constant temperature for >5 minutes) at each point.

  • Data Fitting: Plot the natural logarithm of pressure ( lnP ) against the inverse of temperature ( 1/T ). Fit the data to the Antoine Equation ( logP=A−T+CB​ ).

  • Validation: Extrapolate the normal boiling point at 760 mmHg. A highly linear fit ( R2>0.999 ) validates the absence of thermal decomposition during the assay.

Conclusion

The physicochemical profile of 3,4,5,6,6-pentamethylheptan-2-ol highlights the profound impact of molecular geometry on macroscopic properties. Its depressed boiling point is a textbook manifestation of surface area reduction and steric shielding of hydrogen bonds[5][9]. Concurrently, its thermodynamic stability represents a complex interplay where the stabilizing quantum mechanical effects of protobranching are heavily contested by the classical steric strain of vicinal methyl groups[4][8]. Understanding these dynamics is critical for formulation scientists leveraging this molecule in fragrance and specialty chemical applications.

References

  • McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol. Food and Chemical Toxicology.[Link]

  • CK-12 Foundation. Physical Properties of Alcohols and Phenols.[Link]

  • PubChem. 2-Heptanol, 3,4,5,6,6-pentamethyl- | C12H26O | CID 15219341.[Link]

  • Scent.vn. 2-Heptanol, 3,4,5,6,6-pentamethyl- CAS# 87118-95-4.[Link]

  • Master Organic Chemistry. 3 Trends That Affect Boiling Points.[Link]

  • Wodrich, M. D., et al. (2010). Origin of Stability in Branched Alkanes. ResearchGate / PubMed.[Link]

  • Liu, S., et al. (2010). Density functional steric analysis of linear and branched alkanes. PubMed.[Link]

Sources

Exploratory

Conformational Analysis and Stereochemistry of 3,4,5,6,6-Pentamethylheptan-2-ol: A Technical Guide for Polyketide and Branched Lipid Modeling

Executive Summary In the realm of drug development and natural product synthesis, highly branched aliphatic chains present unique stereochemical and conformational challenges. 3,4,5,6,6-Pentamethylheptan-2-ol (C₁₂H₂₆O)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and natural product synthesis, highly branched aliphatic chains present unique stereochemical and conformational challenges. 3,4,5,6,6-Pentamethylheptan-2-ol (C₁₂H₂₆O)[1] serves as an exceptional model compound for studying the extreme steric congestion typically found in complex polyketide natural products, such as macrolides (e.g., epothilones) and marine polycyclic ethers (e.g., maitotoxin)[2][3].

This whitepaper provides an in-depth technical framework for analyzing the conformational landscape of this highly branched secondary alcohol. By synthesizing principles of steric strain, J-Based Configuration Analysis (JBCA), and Density Functional Theory (DFT), we establish a self-validating protocol for elucidating the 3D functional structures of heavily methylated acyclic systems.

Stereochemical Architecture

To understand the conformational behavior of 3,4,5,6,6-pentamethylheptan-2-ol, we must first deconstruct its stereochemical topology.

The main carbon backbone is a heptan-2-ol chain. The substitution pattern is as follows:

  • C2: Hydroxyl group (-OH)

  • C3, C4, C5: Single methyl groups (-CH₃)

  • C6: Two methyl groups (forming a tert-butyl-like moiety with C7)

Chiral Centers and Isomeric Complexity

The molecule possesses four distinct stereogenic centers: C2, C3, C4, and C5 . Because C6 is bonded to C5 and three identical methyl groups (C7 and two branches), it is a quaternary, achiral center. Consequently, the molecule exists as 24=16 possible stereoisomers (8 diastereomeric pairs of enantiomers).

The massive steric bulk at the C6 position acts as a conformational anchor. The tert-butyl group severely restricts rotation around the C4–C5 and C5–C6 bonds, forcing the rest of the molecule to adopt highly specific rotameric populations to minimize steric clash[4].

Principles of Conformational Analysis in Congested Alkanols

In simple alkanes, the anti-staggered conformation is universally preferred due to the minimization of torsional strain. However, in highly branched systems like 3,4,5,6,6-pentamethylheptan-2-ol, the "Big-Big is Bad" principle dominates[4][5].

The Syn-Pentane Interaction

When mapping the conformational space of polyketide-like chains, the most critical destabilizing factor is the syn-pentane interaction. If the carbon backbone of our target molecule attempts to adopt a fully extended, zig-zag (antiperiplanar) geometry, the alternating methyl groups at C3 and C5 (depending on their relative stereochemistry) may be forced into a 1,3-diaxial-like clash[6][7].

To relieve this ~3.5 kcal/mol penalty, the molecule will spontaneously adopt gauche backbone conformations. In drug design, understanding these predictable gauche kinks is essential, as they dictate the "bioactive conformation" required for target protein binding[2].

Energetic Penalties of Steric Interactions

The following table summarizes the energetic penalties that govern the conformational weighting of this molecule.

Table 1: Quantitative Steric Strain Penalties in Branched Alkanes

Interaction TypeStructural DescriptionApprox. Energy Penalty (kcal/mol)Impact on 3,4,5,6,6-Pentamethylheptan-2-ol
Torsional Strain Eclipsed C-H / C-H bonds~1.0Avoided by adopting staggered rotamers.
Gauche (Me-Me) Adjacent methyls at 60°~0.9Unavoidable across C3-C4 and C4-C5 bonds.
Gauche (Me-tBu) Methyl adjacent to C6 tert-butyl~2.0 - 2.5Heavily biases the C4-C5 dihedral angle.
Syn-Pentane 1,3-parallel methyl groups~3.5 - 4.0Forces the carbon backbone into gauche kinks.

Experimental Workflow: J-Based Configuration Analysis (JBCA)

Standard 1D NMR and NOE (Nuclear Overhauser Effect) analyses are insufficient for highly flexible, acyclic chains because NOE distances are time-averaged across multiple rapidly interconverting conformers[3].

To achieve a self-validating structural assignment, we employ J-Based Configuration Analysis (JBCA) [8][9]. This technique relies on the extraction of homo- and heteronuclear coupling constants to unambiguously identify the dominant staggered rotamer across each carbon-carbon bond.

The Causality of JBCA

Why do we need heteronuclear couplings ( 2JCH​ and 3JCH​ )? A large vicinal proton coupling ( 3JHH​≈7−9 Hz) clearly indicates an anti relationship between adjacent protons. However, a small coupling ( 3JHH​≈2−4 Hz) only indicates a gauche relationship, leaving two possible rotamers indistinguishable. By measuring the carbon-proton couplings via phase-sensitive HMBC or HSQC-HECAD, we determine the dihedral angle between the carbon backbone and the protons, breaking the degeneracy and revealing the exact 3D orientation[9].

Table 2: JBCA Diagnostic Coupling Constants

Dihedral Relationship 3JHH​ (Hz) 2JCH​ (Hz) 3JCH​ (Hz)Rotamer Assignment
Anti (180°)Large (7.0 - 9.0)Small (~ -2.0)Large (4.0 - 6.0)Anti
Gauche (60°)Small (1.5 - 4.0)Large (~ -6.0)Small (1.0 - 2.0)Gauche (Rotamer A/B)
JBCA Protocol Execution
  • Sample Preparation: Dissolve the synthesized diastereomer in a non-polar, non-exchanging solvent (e.g., Benzene- d6​ or Pyridine- d5​ ) to minimize hydrogen-bonding artifacts that could artificially stabilize cyclic conformers.

  • Data Acquisition: Acquire 600+ MHz NMR spectra, specifically DQF-COSY (for 3JHH​ ), and HSQC-HECAD (for 2JCH​ and 3JCH​ ).

  • Rotamer Mapping: Map the coupling constants to the Newman projections for the C2-C3, C3-C4, and C4-C5 bonds.

  • Stereochemical Elucidation: Correlate the dominant rotamers to assign the relative configuration (syn/anti) of the methyl groups.

JBCA_Workflow A Synthesize/Isolate Diastereomer B Acquire High-Field NMR (1H, 13C, HSQC, HMBC) A->B C Extract Homo/Heteronuclear Couplings (3J_HH, 2/3J_CH) B->C D Identify Populated Rotamers (Anti vs Gauche) C->D E Elucidate Relative Stereochemistry D->E

J-Based Configuration Analysis (JBCA) Workflow for Acyclic Chains.

Computational Validation Protocol

Experimental JBCA must be cross-validated against in silico models. Because molecular mechanics (MM) force fields often struggle with hyperconjugation and the extreme steric crowding of the C6 tert-butyl group, a multi-tiered computational approach is required[2][8].

Step-by-Step Computational Methodology
  • Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the MMFF94 force field to generate a library of all possible conformers within a 20 kJ/mol energy window[8].

  • DFT Optimization: Subject the resulting conformers to Density Functional Theory (DFT) optimization. The M06-2X functional is highly recommended here, as it is specifically parameterized to account for non-covalent interactions and medium-range steric dispersion forces critical in heavily branched alkanes. Use a basis set of at least def2-TZVP.

  • Boltzmann Weighting: Calculate the Gibbs free energy ( ΔG ) for each optimized conformer and determine their Boltzmann populations at 298.15 K.

  • NMR Prediction: Calculate the theoretical NMR shielding tensors (using the GIAO method) and J-couplings for the lowest-energy conformers. If the population-weighted theoretical J-couplings match the experimental JBCA data, the stereochemical assignment is validated.

Comp_Workflow S1 Generate 3D Conformers (MMFF94) S2 Filter by Energy Window S1->S2 S3 DFT Optimization (M06-2X/def2-TZVP) S2->S3 S4 Boltzmann Weighting & NMR Prediction S3->S4

Computational Conformational Search and Validation Workflow.

Conclusion

The conformational analysis of 3,4,5,6,6-pentamethylheptan-2-ol requires a sophisticated understanding of steric penalties, specifically the avoidance of syn-pentane interactions driven by its massive C6 terminal bulk. By employing a dual-pronged approach—experimental J-Based Configuration Analysis (JBCA) paired with M06-2X DFT computational modeling—researchers can accurately map the 3D functional structure of this complex acyclic system. This self-validating methodology is directly translatable to the structural elucidation and rational design of advanced polyketide therapeutics.

References

  • PubChem Compound Summary for CID 15219341: 2-Heptanol, 3,4,5,6,6-pentamethyl-. National Center for Biotechnology Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPjD3yvvPxVBWkxi5fr2btTQPXdMgpOQtN2DKi35hpCOltwOsmfVSmX7EIUq0DN_u-1YTNgM2IB-WnN8FIJmDz9rC2EiRCTrc7breLfCTa5hLA8YQ8wBMU4g2wgPiUD7cr2hJnC_fVmvx5hYM3]
  • Conformation−Activity Relationships in Polyketide Natural Products: A New Perspective on the Rational Design of Epothilone Analogues. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP0kIVeZV9lHA2IQZ0icCPqN1YUOPnqtEaHVa_pZ9kzztNmFI6RwLImjUYMzinorC39Czdi2tnftqNjqJveTiTxBC4VNVQdENCytzzPtLDla5kYccIMAHLWkEDxSQWU3iC8baVyQ==]
  • Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products: MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz4QDgZOW5nnxNmbaJFBfhJtjGvFbMM_522JBiJUP8Y8CbqOsvQyg5jB-xjHzVUuXR5oi9JB1bHTyXIi5iSA1moRgPArko3UKQt_4HsEv1Mf4v7Fne9a-D_medqLHr7FWXlQ==]
  • Configurational assignments of type-I polyketide synthase (PKS)-derived natural products: RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4iJJyEEE3qCdS1xlBjttT3L-ycNpJosGlCpGT5cL2FyPq2MdPwkUCIosePIWdL4Injwp3Ml0mZAC2ChcXdhMmYgt_-Q7-F50W5PhpWmc-07C-0SSIMoWYs7P8BaFljkRhxotjnCtOqmihIsC-mVELtg4FfaXZzvI=]
  • Conformational dynamics and molecular interactions of natural products: Unveiling functional structures in biological membranes. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfOwXSJS0pa90mkyJHXcAIi2kwpgHuFJ_bhaAr50iH2ixiDFyYyWTbkmx2LogLWdV3VTIxoVfLbVnpW7heb60W1L6s_4QYxdSdGkhinASK9c37457r56QwCJormP8pJfnU8oGZOeQoqael0AgN]
  • Conformational Analysis and Stability of Alkanes: OrgoSolver.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqOCzYGkPDbyf1DUVqzt9MWuXKWbSTaolVvcD-NFXIfULFHPCi0lqXNevQpBOLxT_GkeS6g0hWhk8EL7XjOe2MC_-LYnB6G-8kYeEvD2ys41YLtYts9BL5grpE8QJzgflmiVVdE9F6vmcfGOrVRcIg7jJIUH2VBgwZ1Boyi4s1yXJO4QT3AS_vLuQ=]
  • Conformation Analysis of Alkanes: Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEYvkp_a-n0caUvnYC7EyEnJCj5CtKnVj7HDjfGdOZF8WEcl9qrbzAIx1an7V2DHNpmpgOUwhPD8lWqYpJlj975oZDuRt9WQkdb57Y7ZNmxDsvbwWT0x7f5ckLFb4pqW3z-Y3FEKK6-J4SWkkrHKgP3WuXWw2VUblhLLkgDM6yP19dyeiokLvZwbyNSKvxFr7Jl2XszYDWn25OkrKj7ic450HDBeqQwTNDCsETtJqkyWve8fZ8itXgN4xSZOuYQ1ekQhjIUjz87ZkYtcIwc9LN38gy7b5agwvkKxDd0nAIhamUGb843MXu]

Sources

Foundational

De Novo Synthesis Pathways for 3,4,5,6,6-Pentamethylheptan-2-ol: A Comprehensive Technical Guide

Introduction & Retrosynthetic Logic 3,4,5,6,6-Pentamethylheptan-2-ol (commercially known as Kohinool or Amber Carbinol) is a highly branched, sterically hindered aliphatic alcohol. In the realm of advanced materials and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Logic

3,4,5,6,6-Pentamethylheptan-2-ol (commercially known as Kohinool or Amber Carbinol) is a highly branched, sterically hindered aliphatic alcohol. In the realm of advanced materials and fragrance chemistry, it is prized for its complex woody, floral, and amber olfactory profile . Synthesizing this molecule de novo presents a significant chemical challenge due to the extreme steric encumbrance generated by five methyl groups localized across a seven-carbon backbone, culminating in a terminal tert-butyl group.

The retrosynthetic logic relies on the strategic disconnection of the target alcohol into simpler, commercially viable building blocks. The direct synthetic precursor is the α,β -unsaturated ketone 3,4,5,6,6-pentamethylhept-3-en-2-one (Koavone) . A retro-aldol cleavage of this enone across the C3–C4 double bond reveals two fundamental precursors: 2-butanone (MEK) and 3,4,4-trimethylpentan-2-one . The latter can be further disconnected via an α -demethylation to yield 4,4-dimethylpentan-2-one, a compound readily accessible from the oxidative cleavage of industrial diisobutylene .

Retrosynthesis Target 3,4,5,6,6-Pentamethylheptan-2-ol (Kohinool) Enone 3,4,5,6,6-Pentamethylhept-3-en-2-one (Koavone) Target->Enone FGI (Reduction) Ketones 2-Butanone (MEK) + 3,4,4-Trimethylpentan-2-one Enone->Ketones Retro-Aldol (C3-C4 Cleavage) Precursor 4,4-Dimethylpentan-2-one Ketones->Precursor Alpha-Demethylation

Retrosynthetic disconnection of 3,4,5,6,6-Pentamethylheptan-2-ol to fundamental precursors.

Mechanistic Causality: Overcoming Steric Hindrance

The critical bottleneck in this de novo pathway is the crossed aldol condensation between MEK and 3,4,4-trimethylpentan-2-one.

  • Regiochemical Fidelity: MEK is an asymmetric ketone. To achieve the correct carbon framework, the nucleophilic attack must originate from the C3 (methylene) position of MEK, not the less-hindered C1 (methyl) position. This requires the formation of the thermodynamic enolate .

  • Steric Clash: The electrophile, 3,4,4-trimethylpentan-2-one, features a carbonyl group flanked by an α -methyl and a β -tert-butyl group. Traditional base-catalyzed aldol conditions fail here due to competitive MEK self-condensation and the inability of the bulky enolate to access the hindered carbonyl.

To bypass these limitations, a Mukaiyama Aldol Addition is employed. By trapping the thermodynamic enolate of MEK as a silyl enol ether and utilizing a strong Lewis acid ( TiCl4​ ) to activate the hindered electrophile, the reaction is forced forward with high regioselectivity and yield.

Experimental Protocols & Self-Validating Workflows

The following step-by-step methodologies form a self-validating system, complete with integrated Quality Control (QC) checkpoints to ensure the structural integrity of the intermediates.

Step 1: Thermodynamic Enolization of MEK

Objective: Isolate the thermodynamic silyl enol ether (2-(trimethylsiloxy)-2-butene).

  • Charge a flame-dried flask with MEK (1.0 eq), triethylamine (1.5 eq), and anhydrous DMF under an argon atmosphere.

  • Add chlorotrimethylsilane (TMSCl, 1.2 eq) and sodium iodide (NaI, 1.2 eq). The addition of NaI facilitates the in situ generation of highly reactive TMSI, which promotes thermodynamic equilibration.

  • Heat the mixture to 80°C for 12 hours.

  • Validation (QC): Extract into hexanes and analyze via 1H NMR. The success of thermodynamic control is confirmed by the disappearance of the α -methylene protons and the appearance of a vinylic proton multiplet at 4.5 ppm.

Step 2: Mukaiyama Aldol Addition

Objective: C-C bond formation to overcome steric bulk.

  • Dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) and the silyl enol ether from Step 1 (1.2 eq) in anhydrous CH2​Cl2​ .

  • Cool the reactor to -78°C. Dropwise, add TiCl4​ (1.1 eq). The solution will immediately darken as the Lewis acid-ketone complex forms.

  • Stir for 2 hours at -78°C, then slowly warm to 0°C over 2 hours.

  • Quench with saturated aqueous NaHCO3​ .

  • Validation (QC): Isolate the β -hydroxy ketone intermediate. IR spectroscopy must show a broad −OH stretch at 3400 cm−1 and a shifted C=O stretch at 1705 cm−1 .

Step 3: Dehydration to Koavone

Objective: Form the α,β -unsaturated ketone (3,4,5,6,6-pentamethylhept-3-en-2-one).

  • Dissolve the crude β -hydroxy ketone in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux at 110°C for 6 hours using a Dean-Stark trap to continuously remove the generated water, driving the equilibrium.

  • Validation (QC): GC-MS analysis must yield a molecular ion peak at m/z 182. 1H NMR will confirm the absence of the −OH proton and the presence of the fully substituted conjugated system.

Step 4: Tandem Catalytic Hydrogenation to Kohinool

Objective: Reduce both the conjugated alkene and the carbonyl group to yield the final aliphatic alcohol.

  • Alkene Reduction: Dissolve Koavone in absolute ethanol. Add 10% Pd/C catalyst (5 wt%). Stir under H2​ atmosphere (1 atm) at 25°C for 8 hours. Filter through Celite.

  • Ketone Reduction: Cool the filtrate to 0°C. Slowly add NaBH4​ (1.5 eq). Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Quench with 1M HCl , extract with diethyl ether, dry over MgSO4​ , and concentrate.

  • Validation (QC): Final verification via IR (complete disappearance of the C=O stretch at 1710 cm−1 ; strong −OH stretch at 3350 cm−1 ) and GC-MS (m/z 186). Note: The product will elute as a complex mixture of diastereomers due to the creation of multiple contiguous stereocenters.

Workflow Step1 Step 1: Thermodynamic Enolization MEK + TMSCl / Et3N -> Silyl Enol Ether Step2 Step 2: Mukaiyama Aldol Addition Silyl Enol Ether + 3,4,4-Trimethylpentan-2-one + TiCl4 Step1->Step2 Step3 Step 3: Dehydration beta-Hydroxy Ketone + p-TsOH -> Koavone Step2->Step3 Step4 Step 4: Tandem Reduction Koavone + H2/Pd/C then NaBH4 -> Kohinool Step3->Step4

Step-by-step forward synthesis workflow from MEK to 3,4,5,6,6-Pentamethylheptan-2-ol.

Quantitative Data Summary

The table below summarizes the expected yields and critical parameters for the de novo synthesis pathway, optimized for laboratory-scale execution.

StepReaction TypeReagents & CatalystsTemp / TimeExpected Yield
1 Thermodynamic SilylationMEK, TMSCl, Et 3​ N, NaI, DMF80°C, 12h85% (Regioselectivity >90%)
2 Mukaiyama AldolSilyl enol ether, 3,4,4-Trimethylpentan-2-one, TiCl 4​ , CH 2​ Cl 2​ -78°C to 0°C, 4h68%
3 Dehydrationp-TsOH, Toluene (Dean-Stark)110°C, 6h92%
4a Alkene HydrogenationH 2​ (1 atm), 10% Pd/C, EtOH25°C, 8h95%
4b Ketone ReductionNaBH 4​ , MeOH0°C to 25°C, 2h88%

References

  • National Center for Biotechnology Information (PubChem). "2-Heptanol, 3,4,5,6,6-pentamethyl- | C12H26O | CID 15219341". PubChem Compound Database. URL:[Link]

  • National Center for Biotechnology Information (PubChem). "3,4,5,6,6-Pentamethylhept-3-en-2-one | C12H22O | CID 3019017". PubChem Compound Database. URL:[Link]

  • McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. "Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol". Food and Chemical Toxicology, 48 Suppl 4, S63-6. (2010). URL:[Link]

  • Adcock, W., Dewar, M. J. S., & Gupta, B. D. "Polar and pi-electron substituent effects by fluorine-19 nuclear magnetic resonance". Journal of the American Chemical Society, 95(22), 7353–7358. (1973). URL:[Link]

  • Kraft, P., & Popaj, K. "Silicon-Based Noncyclic Woody-Ambery Odorants: Synthesis and Olfactory Characterization of 4,4,6,6-Tetramethylheptan-2-one and Its Sila-Analogues". Organometallics, 26(25), 6235–6243. (2007). URL:[Link]

Exploratory

Infrared (IR) Spectroscopic Profiling of 3,4,5,6,6-Pentamethylheptan-2-ol: A Functional Group Analysis Guide

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The structural elucidation of highly branched aliphatic alcohols requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The structural elucidation of highly branched aliphatic alcohols requires a nuanced understanding of how steric microenvironments perturb fundamental vibrational frequencies. 3,4,5,6,6-Pentamethylheptan-2-ol (C₁₂H₂₆O) is a sterically congested secondary alcohol featuring a dense array of contiguous methyl substituents terminating in a tert-butyl moiety. This whitepaper provides an in-depth, causality-driven guide to interpreting its Infrared (IR) spectrum, detailing how steric hindrance and mechanical vibrational coupling deviate from standard linear alcohol baselines.

Part 1: Molecular Architecture & Steric Context

Before analyzing the spectrum, we must map the molecular topography. The parent chain is a heptane backbone, but the substitution pattern dictates the IR response:

  • C2 Position: Houses the secondary hydroxyl (-OH) group.

  • C3, C4, C5 Positions: Each bears a methyl substituent, creating a contiguous wall of steric bulk.

  • C6 Position: Bears two methyl substituents. Because C7 is also a methyl group, the C6 terminus is a quaternary carbon bonded to three methyls—effectively forming a tert-butyl group (-C(CH₃)₃).

This extreme aliphatic density fundamentally alters the hydrogen-bonding dynamics and the symmetric bending modes of the molecule.

Part 2: Causality of IR Spectral Signatures

As spectroscopists, we do not merely memorize peak tables; we deduce spectra from physical laws. The IR spectrum of 3,4,5,6,6-pentamethylheptan-2-ol is defined by three critical deviations from standard alcohol spectra.

The Sterically Hindered O-H Stretch (3600–3400 cm⁻¹)

According to Hooke's Law applied to molecular oscillators, intermolecular hydrogen bonding weakens the covalent O-H bond, lowering its force constant and shifting the absorption to a broad band near 3300 cm⁻¹. However, in 3,4,5,6,6-pentamethylheptan-2-ol, the dense umbrella of methyl groups physically shields the hydroxyl proton. This steric hindrance from the bulky aliphatic chain restricts the spatial approach of adjacent molecules, severely limiting intermolecular hydrogen bonding. Consequently, the O-H stretching band shifts to a higher frequency (closer to 3500-3600 cm⁻¹) and appears significantly sharper than that of unhindered primary alcohols[1].

The tert-Butyl Signature: Split Umbrella Mode (1390 & 1370 cm⁻¹)

In standard aliphatic chains, the symmetric C-H bending vibration (the "umbrella mode") of a methyl group appears as a single peak at ~1375 cm⁻¹. However, the C6 terminus of this molecule is a tert-butyl group. The mechanical coupling between the three identical methyl groups attached to the quaternary C6 carbon breaks the degeneracy of the symmetric bending mode. This vibrational coupling splits the standard band into two distinct energy states, manifesting as a characteristic doublet at approximately 1390 cm⁻¹ and 1370 cm⁻¹[2]. The 1390 cm⁻¹ peak typically exhibits roughly half the absorptivity of the 1370 cm⁻¹ peak, providing a definitive stoichiometric fingerprint of the tert-butyl terminus.

The Secondary Alcohol C-O Stretch (~1120 cm⁻¹)

The C-O stretch is not an isolated vibration; it is highly coupled with the adjacent C-C bonds, forming an asymmetric C-C-O stretching network. The reduced mass of this coupled system is highly sensitive to the substitution pattern at the carbinol carbon. For secondary alcohols, this intense asymmetric stretch reliably falls between 1150 and 1075 cm⁻¹[3]. Due to the massive dipole moment change during this vibration, it dominates the fingerprint region.

IR_Logic Root IR Spectrum of 3,4,5,6,6-Pentamethylheptan-2-ol OH_Region O-H Stretch (3600-3400 cm⁻¹) Root->OH_Region CH_Region C-H Stretch (2960-2850 cm⁻¹) Root->CH_Region Bend_Region C-H Bending (1460-1370 cm⁻¹) Root->Bend_Region Fingerprint C-O Stretch (1150-1075 cm⁻¹) Root->Fingerprint OH_Detail Sharper, Higher Frequency Peak Causality: Steric hindrance restricts intermolecular H-bonding OH_Region->OH_Detail CH_Detail Intense sp³ C-H Absorptions Causality: Dense aliphatic backbone (5 methyl substituents) CH_Region->CH_Detail Bend_Detail Split Umbrella Mode (1390/1370 cm⁻¹) Causality: Mechanical coupling in terminal tert-butyl group Bend_Region->Bend_Detail CO_Detail Strong Peak at ~1120 cm⁻¹ Causality: Secondary alcohol asymmetric C-C-O stretch Fingerprint->CO_Detail

Diagnostic logic tree mapping IR spectral regions to molecular structural causality.

Part 3: Quantitative Data Presentation

The following table synthesizes the expected quantitative data for the molecule, mapping empirical wavenumbers to their underlying physical causes.

Functional GroupExpected Wavenumber (cm⁻¹)Peak IntensityVibrational ModeStructural Causality
Hydroxyl (-OH) 3600 - 3400Medium, SharpO-H StretchReduced H-bonding due to steric shielding from adjacent methyls.
Alkyl (sp³ C-H) 2960 - 2850Very StrongC-H StretchHigh density of methyl and methine groups in the carbon backbone.
Methyl (-CH₃) ~1460MediumC-H Asym. BendScissoring motion of the numerous methyl substituents.
tert-Butyl 1390 & 1370Medium (Doublet)C-H Sym. BendMechanical coupling of the three methyls at the C6 terminus.
Sec-Alcohol 1150 - 1075StrongC-O Asym. StretchDipole moment change of the secondary C-C-O linkage.

Part 4: Self-Validating ATR-FTIR Protocol

In infrared spectroscopy, data integrity begins at the sampling interface. For a highly branched, viscous liquid like 3,4,5,6,6-pentamethylheptan-2-ol, traditional transmission cells (e.g., KBr windows) introduce pathlength variability and cleaning bottlenecks. I mandate the use of Attenuated Total Reflectance (ATR) FTIR utilizing a single-reflection diamond crystal. This approach guarantees a reproducible depth of penetration and eliminates fringing artifacts.

Step-by-Step Methodology
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a non-abrasive optical wipe. Allow the solvent to evaporate completely.

  • Background Verification (Self-Validation Checkpoint 1): Acquire a single-beam background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: The energy throughput must be >95% relative to the factory baseline. The spectrum must show absolute zero absorbance in the 2960-2850 cm⁻¹ region. Any residual C-H stretching indicates lipophilic cross-contamination, necessitating recleaning with hexanes.

  • Sample Application: Deposit 1-2 drops of neat 3,4,5,6,6-pentamethylheptan-2-ol directly onto the ATR crystal. Ensure complete coverage of the sensor element without introducing air bubbles.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.

  • Algorithmic Correction (Self-Validation Checkpoint 2): Because the evanescent wave's depth of penetration is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of the fingerprint region. Apply an ATR correction algorithm to normalize relative peak intensities, ensuring the C-O stretch is accurately scaled for library matching.

ATR_Workflow Step1 1. Crystal Prep Clean with IPA Step2 2. Background Verify >95% Throughput Step1->Step2 Step3 3. Sample Load Apply Neat Liquid Step2->Step3 Step4 4. Acquisition 32 Scans, 4 cm⁻¹ Res Step3->Step4 Step5 5. Validation ATR Correction & Baseline Step4->Step5

Self-validating ATR-FTIR experimental workflow for viscous liquid analysis.

References

  • Title : quimicaorganica.org | Source : quimicaorganica.org | URL : 2

  • Title : IR spectra can be obtained for samples in solution. The IR spectrum of an alcohol has a broad band around - Vaia | Source : vaia.com | URL : 1

  • Title : The Big Review V: The C-O Bond | Spectroscopy Online | Source : spectroscopyonline.com | URL :3

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Foundational

Architecting Lipophilicity: A Technical Guide to the Physicochemical and Applied Properties of 3,4,5,6,6-Pentamethylheptan-2-ol

Executive Summary In the landscape of specialty organic chemicals, highly branched secondary alcohols occupy a unique niche at the intersection of fragrance chemistry and advanced pharmaceutical formulation. 3,4,5,6,6-Pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of specialty organic chemicals, highly branched secondary alcohols occupy a unique niche at the intersection of fragrance chemistry and advanced pharmaceutical formulation. 3,4,5,6,6-Pentamethylheptan-2-ol (CAS: 87118-95-4), commonly known in the fragrance industry as amber carbinol, is a sterically hindered C12 alcohol. As a Senior Application Scientist, I approach this molecule not merely as an olfactory agent, but as a highly engineered lipophilic scaffold. The dense methylation along its heptane backbone fundamentally alters its thermodynamic and kinetic behavior compared to linear C12 analogs like 1-dodecanol.

This whitepaper deconstructs the structural architecture, physicochemical properties, and validated experimental applications of 3,4,5,6,6-Pentamethylheptan-2-ol, providing researchers and drug development professionals with actionable insights into its utility as a chemical intermediate and a transdermal penetration enhancer.

Structural Architecture and Physicochemical Profiling

The molecular architecture of 3,4,5,6,6-Pentamethylheptan-2-ol ( C12​H26​O ) is defined by a seven-carbon backbone featuring a secondary hydroxyl group at the C2 position and five methyl substituents distributed across the C3, C4, C5, and C6 positions.

This extreme branching dictates its macroscopic properties. In straight-chain alcohols, molecules pack tightly, maximizing surface area contact and strengthening intermolecular van der Waals dispersion forces. In contrast, the bulky methyl groups of 3,4,5,6,6-Pentamethylheptan-2-ol force the molecule into a more spherical, sterically hindered conformation[1]. This reduced surface area significantly weakens van der Waals interactions, manifesting as a depressed boiling point (220–232 °C) relative to its linear isomer 1-dodecanol (259 °C) [2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, essential for formulation and synthesis planning:

PropertyValueSource / Reference
IUPAC Name 3,4,5,6,6-Pentamethylheptan-2-ol[3]
Molecular Weight 186.33 g/mol [3]
Density 0.826 g/cm³[4]
Boiling Point 220 - 232 °C[2]
Flash Point 92.5 °C[2]
XLogP3-AA (Lipophilicity) 4.1[3]
Topological Polar Surface Area 20.2 Ų[3]
Structure-Property Logic

The relationship between the molecule's structural features and its macroscopic applications is mapped below:

G A 3,4,5,6,6-Pentamethylheptan-2-ol B Branched Carbon Backbone A->B C C2 Secondary Hydroxyl A->C D Reduced Surface Area B->D E High Lipophilicity B->E F Steric Shielding B->F C->F G Lowered Boiling Point D->G H Membrane Fluidization E->H I Chemical Stability F->I

Logical mapping of structural features to physicochemical properties and applications.

Mechanistic Insights: Steric Shielding and Reactivity

From a synthetic standpoint, the reactivity of the C2 secondary hydroxyl group is heavily modulated by its microenvironment. The adjacent C3 methyl group, combined with the bulky tert-butyl-like tail (C5, C6, C6 methylation), creates a highly sterically shielded pocket.

When utilized as a chemical intermediate, this steric crowding drastically reduces the pre-exponential factor in the Arrhenius equation for nucleophilic acyl substitutions (e.g., esterification) and oxidation reactions. While this makes derivatization kinetically challenging, it provides a distinct advantage in formulation science: high chemical stability . The compound resists spontaneous oxidation and degradation in complex, multi-component matrices, making it an exceptionally stable lipophilic carrier or fragrance fixative [1].

Validated Experimental Methodologies

To harness the properties of 3,4,5,6,6-Pentamethylheptan-2-ol, experimental protocols must account for its unique kinetics and high lipophilicity. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Kinetic Profiling of Steric Hindrance via Pseudo-First-Order Acylation

Causality & Rationale: To quantify the steric hindrance parameter ( Es​ ) of the C2 hydroxyl, we must isolate the steric variable from reagent concentration effects. By running the acylation under pseudo-first-order conditions (flooding the system with an excess of acyl chloride), the rate of reaction becomes solely dependent on the steric accessibility of the alcohol. Self-Validation Check: The parallel use of an unbranched secondary alcohol (2-heptanol) acts as a positive control to normalize the kinetic rate constants, proving that any rate depression is strictly due to the methyl branching.

  • Substrate Preparation: Dissolve 10 mmol of 3,4,5,6,6-Pentamethylheptan-2-ol and 10 mmol of the internal standard (e.g., decane) in 50 mL of anhydrous dichloromethane (DCM).

  • Reaction Initiation: Add 100 mmol of acetyl chloride and 110 mmol of pyridine (acid scavenger) at 25 °C under an inert argon atmosphere.

  • Aliquoting & Quenching: Extract 1 mL aliquots at 10-minute intervals. Immediately quench each aliquot in 2 mL of ice-cold saturated NaHCO3​ to halt the reaction instantly.

  • GC-FID/MS Analysis: Extract the organic layer and inject it into a GC-MS. Plot the natural log of the remaining alcohol concentration against time to derive the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Transdermal Penetration Enhancement Assay (Franz Diffusion Cell)

Causality & Rationale: With an XLogP3-AA of 4.1 [3], this compound is highly lipophilic. Unlike linear fatty alcohols that can crystallize and rigidify lipid bilayers, the highly branched structure of 3,4,5,6,6-Pentamethylheptan-2-ol disrupts the highly ordered lipid lamellae of the stratum corneum. This increases free volume and fluidizes the barrier, facilitating the flux of co-administered Active Pharmaceutical Ingredients (APIs). Self-Validation Check: The inclusion of a receptor fluid blank ensures no baseline interference, while the use of a known enhancer (e.g., Azone) serves as a calibration standard for membrane integrity.

  • Membrane Isolation: Hydrate excised human stratum corneum (or a synthetic lipid membrane equivalent) in phosphate-buffered saline (PBS, pH 7.4) for 24 hours.

  • Donor Formulation: Prepare a donor solution containing 1% (w/v) of a model hydrophilic API (e.g., caffeine) and 5% (v/v) 3,4,5,6,6-Pentamethylheptan-2-ol in a propylene glycol/water co-solvent system.

  • Assembly & Incubation: Mount the membrane between the donor and receptor compartments of a Franz diffusion cell. Maintain the system at a physiological skin temperature of 32 °C.

  • Sampling: Withdraw 0.5 mL from the receptor compartment at predetermined intervals (1, 2, 4, 8, 12, 24 hours), replacing the volume with fresh, pre-warmed PBS to maintain sink conditions.

  • HPLC Quantification: Analyze the receptor fluid samples via HPLC-UV to calculate the steady-state flux ( Jss​ ) and enhancement ratio (ER).

Workflow N1 1. Formulation Prep N2 2. Franz Cell Setup N1->N2 N3 3. Tissue Application N2->N3 N4 4. 32°C Incubation N3->N4 N5 5. Fluid Sampling N4->N5 N6 6. HPLC Analysis N5->N6

Step-by-step workflow for evaluating transdermal penetration enhancement.

Safety, Toxicology, and Environmental Impact

While highly stable and useful, the environmental and toxicological profile of 3,4,5,6,6-Pentamethylheptan-2-ol requires strict adherence to handling protocols.

  • Environmental Toxicity: The compound is classified under GHS as Aquatic Chronic 2, meaning it is toxic to aquatic life with long-lasting effects [3]. Its high LogP (4.1) indicates a potential for bioaccumulation, necessitating proper disposal of organic waste streams away from municipal water systems.

  • Dermatological Safety: Despite its environmental classification, a comprehensive toxicologic and dermatologic review by the Research Institute for Fragrance Materials (RIFM) has evaluated branched-chain saturated alcohols, confirming its safety profile for topical and cosmetic applications at regulated concentrations [5].

  • Handling: It is a combustible liquid with a flash point of 92.5 °C [2]. Reactions and formulations involving this compound must be conducted in well-ventilated environments away from open ignition sources.

References

  • PubChem , "2-Heptanol, 3,4,5,6,6-pentamethyl- | C12H26O | CID 15219341", National Institutes of Health.[Link]

  • PubMed / Food and Chemical Toxicology , "Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol", Elsevier Ltd.[Link]

Sources

Exploratory

A Technical Guide to the Computational Modeling of 3,4,5,6,6-Pentamethylheptan-2-ol Molecular Dynamics

Abstract This technical guide provides a comprehensive framework for conducting molecular dynamics (MD) simulations on 3,4,5,6,6-Pentamethylheptan-2-ol, a highly branched, saturated alcohol. The dynamic behavior of such...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting molecular dynamics (MD) simulations on 3,4,5,6,6-Pentamethylheptan-2-ol, a highly branched, saturated alcohol. The dynamic behavior of such molecules is critical to understanding their macroscopic properties, including viscosity, solvation characteristics, and interaction profiles within complex chemical matrices. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular modeling techniques to characterize complex organic molecules. We will detail the theoretical underpinnings, a step-by-step simulation protocol using GROMACS, and robust analysis techniques, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Simulating a Complex Alcohol

3,4,5,6,6-Pentamethylheptan-2-ol (C₁₂H₂₆O) is an aliphatic alcohol characterized by significant steric hindrance due to its multiple methyl group substitutions.[1][2][3] Its molecular structure, featuring a heptanol backbone with five methyl groups, results in a complex conformational landscape that dictates its physical and chemical behavior. Understanding this dynamic behavior at an atomistic level is crucial for applications where it might be used, such as in fragrance formulations, as a specialty solvent, or as an excipient in pharmaceutical preparations.[3]

Molecular dynamics (MD) simulation offers a powerful computational microscope to probe these dynamics. By solving Newton's equations of motion for a system of atoms, MD can reveal transient conformations, intermolecular interactions, and solvent effects that are often inaccessible through empirical methods alone.[4][5] This guide will provide a validated workflow for exploring the conformational space and interaction patterns of this molecule in an aqueous environment.

Core Scientific Objectives

The primary goals of simulating 3,4,5,6,6-Pentamethylheptan-2-ol are:

  • Conformational Analysis: To identify the most probable three-dimensional structures the molecule adopts in solution.

  • Solvation Structure: To characterize the arrangement of solvent (water) molecules around the solute, particularly around the polar hydroxyl group and the nonpolar alkyl regions.

  • Hydrogen Bonding Dynamics: To quantify the stability and lifetime of hydrogen bonds formed between the alcohol's hydroxyl group and surrounding water molecules.

  • Dynamic Properties: To lay the groundwork for calculating properties like the radius of gyration and diffusion coefficients.

Methodological Cornerstone: The Force Field

The accuracy of any MD simulation is fundamentally dependent on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system.[6] For a small, drug-like organic molecule such as 3,4,5,6,6-Pentamethylheptan-2-ol, several general-purpose force fields are applicable.

  • GAFF (General AMBER Force Field): Developed to be compatible with the AMBER force fields for biomolecules, GAFF is an excellent choice for organic molecules.[6][7] It is well-parameterized for a vast range of chemical groups found in drugs and other small molecules.[8][9]

  • CGenFF (CHARMM General Force Field): Designed for drug-like molecules, CGenFF is compatible with the widely used CHARMM force fields for biomacromolecules.[10][11] Its development philosophy focuses on achieving high accuracy through specific parameterization.[11][12]

  • OPLS (Optimized Potentials for Liquid Simulations): This family of force fields is parameterized to accurately reproduce the properties of liquids, making it a strong candidate for simulations in solution.

Causality of Choice: For this guide, we select the General AMBER Force Field (GAFF) . The rationale is threefold: its robust parameterization for a wide array of organic structures, its seamless integration with the AmberTools suite for parameter generation, and its extensive validation within the scientific community for simulating small molecules in aqueous environments.[6][7]

The Simulation Workflow: A Self-Validating Protocol

A successful MD simulation follows a logical progression of steps, where the successful completion and validation of each stage are prerequisites for the next. This ensures that the final production simulation starts from a physically realistic and stable state. We will utilize the GROMACS simulation package, a versatile and high-performance MD engine.[13][14][15]

MD_Workflow cluster_prep Part 1: System Preparation cluster_sim Part 2: Simulation Execution cluster_analysis Part 3: Trajectory Analysis P1 1. Obtain/Build 3D Structure P2 2. Generate GAFF Topology (Antechamber) P1->P2 P3 3. Define Simulation Box P2->P3 P4 4. Solvate with Water (e.g., TIP3P model) P3->P4 P5 5. Add Neutralizing Ions P4->P5 S1 6. Energy Minimization (Steepest Descent/CG) P5->S1 System Topology & Coordinates S2 7. NVT Equilibration (Constant Volume/Temp) S1->S2 S3 8. NPT Equilibration (Constant Pressure/Temp) S2->S3 S4 9. Production MD Run S3->S4 A1 10. Quality Assurance (RMSD, Energy, Temp, Pressure) S4->A1 MD Trajectory File A2 11. Visual Inspection (VMD) A1->A2 A3 12. Quantitative Analysis (Conformation, H-bonds, RDFs) A1->A3

Caption: High-level workflow for a molecular dynamics simulation.

Detailed Protocol: System Preparation

Objective: To create a complete, physically realistic starting model of one 3,4,5,6,6-Pentamethylheptan-2-ol molecule in a solvated, neutral environment.

  • Molecular Structure Generation:

    • Action: Obtain the 3D coordinates for 3,4,5,6,6-Pentamethylheptan-2-ol. The SMILES string CC(C(C)C(C)O)C(C)C(C)(C)C can be used.[2][3]

    • Tool: Use a chemical structure editor like Avogadro or an online tool like the PubChem 3D viewer to generate an initial mol2 or pdb file.[2]

    • Causality: A correct initial 3D structure is the foundation of the simulation. While its exact conformation is not critical (as it will be relaxed), correct atom types and connectivity are essential.

  • Force Field Parameterization (GAFF):

    • Action: Use the antechamber tool from the AmberTools suite to generate the GAFF parameters and topology for the molecule. This process assigns atom types and partial atomic charges.

    • Command Example: antechamber -i molecule.mol2 -fi mol2 -o molecule.ac -fo ac -c bcc

    • Causality: antechamber interprets the molecular structure and assigns pre-defined GAFF atom types. The -c bcc flag specifies the AM1-BCC charge model, which provides good quality partial charges for many organic molecules, crucial for accurately modeling electrostatic interactions.

  • GROMACS Topology Conversion:

    • Action: Convert the AMBER-formatted topology files to a GROMACS-compatible format using a tool like acpype (AnteChamber PYthon Parser interfacE).

    • Causality: GROMACS and AMBER use different file formats to describe the molecular topology (bonds, angles, charges, etc.). This step is a necessary format conversion to proceed with GROMACS.

  • Simulation Box Definition and Solvation:

    • Action: Use gmx editconf to place the molecule in a simulation box of a chosen shape (e.g., cubic) and size. Then, use gmx solvate to fill the box with water molecules (e.g., the TIP3P water model).

    • Command Example:

      • gmx editconf -f molecule.gro -o newbox.gro -c -d 1.0 -bt cubic

      • gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top

    • Causality: The -d 1.0 flag ensures a minimum distance of 1.0 nm between the molecule and the box edge, preventing it from directly interacting with its periodic image. Solvation provides a realistic aqueous environment, which is critical for studying the behavior of a polar molecule.

  • Ion Addition:

    • Action: Use gmx grompp and gmx genion to add ions (e.g., Na⁺ or Cl⁻) to the system, replacing water molecules, to neutralize the total charge.

    • Command Example:

      • gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr

      • gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

    • Causality: Even if the molecule is neutral, the charge calculation method (PME) performs better in a system with zero net charge. This step ensures the electrostatic calculations are stable and accurate.[16]

Detailed Protocol: Simulation and Equilibration

Objective: To relax the system to remove steric clashes and bring it to the desired temperature and pressure before the data collection phase.

  • Energy Minimization:

    • Action: Run an energy minimization simulation using gmx mdrun. This adjusts atom positions to minimize the potential energy of the system.

    • Causality: The initial placement of solvent and ions can result in unfavorable steric clashes. Energy minimization removes these high-energy contacts, preventing the simulation from becoming unstable and crashing at the outset.[16]

  • NVT Equilibration (Constant Volume):

    • Action: Perform a short simulation (e.g., 100-200 ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature).

    • Causality: This phase allows the solvent molecules to rearrange around the solute while the system's temperature is gradually brought to the target value (e.g., 298 K) and stabilized using a thermostat. It ensures the system is thermally equilibrated.

  • NPT Equilibration (Constant Pressure):

    • Action: Perform a longer simulation (e.g., 500-1000 ps) in the NPT ensemble (constant Number of particles, Pressure, and Temperature).

    • Causality: This phase allows the simulation box volume to fluctuate, bringing the system's density to a stable value corresponding to the target pressure (e.g., 1 bar) using a barostat. This is a critical self-validation step; a stable pressure and density indicate the system is well-equilibrated and ready for data collection.

  • Production MD:

    • Action: Run the final, long simulation (e.g., 100+ ns) from which all analytical data will be extracted.

    • Causality: Longer simulation times allow the molecule to explore a wider range of its conformational space, leading to better statistical sampling and more reliable results.[5][17]

Parameter Energy Minimization NVT Equilibration NPT Equilibration Production MD Justification
Integrator steepmdmdmdSteepest descent for initial relaxation; leap-frog (md) for dynamics.
Timestep -2 fs2 fs2 fsStandard for all-atom simulations with constrained H-bonds.
Simulation Time 5000 steps200 ps1 ns100 nsSufficient time for relaxation and subsequent data sampling.
Temperature -298 K298 K298 KStandard ambient temperature.
Pressure --1 bar1 barStandard ambient pressure.
Constraints noneh-bondsall-bondsall-bondsConstraining bonds involving hydrogen allows for a 2 fs timestep.

Analysis: Translating Trajectories into Insights

The output of a production MD run is a trajectory file containing atomic coordinates at discrete time intervals. This raw data must be processed to extract meaningful scientific insights. The visualization program VMD (Visual Molecular Dynamics) is an indispensable tool for this purpose.[18][19][20][21]

Quality Assurance

Before any detailed analysis, the stability of the production run must be confirmed.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the alcohol's backbone atoms relative to the starting structure. A stable plateau indicates the molecule has reached a stable conformational state.

  • System Properties: Plot temperature, pressure, density, and potential energy over time. These values should fluctuate around a stable average, confirming the simulation's stability.

Conformational Analysis

Due to its numerous methyl groups and rotatable bonds, 3,4,5,6,6-Pentamethylheptan-2-ol can adopt many conformations.

  • Dihedral Angle Analysis: The key to its shape is the rotation around the C-C bonds of the heptane backbone. By plotting the distribution of key dihedral angles over time, one can identify the most populated rotational isomers (rotamers).

  • Radius of Gyration (Rg): This value measures the molecule's compactness. A plot of Rg over time reveals whether the molecule is adopting more extended or globular conformations. For a highly branched molecule, one might expect a relatively stable and compact Rg.

  • Clustering: Trajectory clustering algorithms can group structurally similar conformations together, providing a quantitative measure of the most dominant shapes the molecule assumes.[4]

Analysis_Logic cluster_qa Quality Control cluster_struct Structural & Dynamic Analysis cluster_insight Scientific Insights Trajectory MD Trajectory File (Coordinates vs. Time) QA_Node System Stability Checks (RMSD, Energy, Pressure) Trajectory->QA_Node Conformation Conformational Analysis (Dihedrals, Rg, Clustering) QA_Node->Conformation If Stable Solvation Solvation Shell Analysis (Radial Distribution Function) QA_Node->Solvation If Stable Hbond Hydrogen Bond Dynamics (Lifetime, Occupancy) QA_Node->Hbond If Stable Insight Understanding of: Molecular Shape Solvent Interactions Local Polarity Conformation->Insight Solvation->Insight Hbond->Insight

Caption: Logical flow from raw simulation data to scientific insights.

Solvation and Hydrogen Bonding
  • Radial Distribution Function (RDF): The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle.

    • Calculating the RDF between the alcohol's hydroxyl oxygen and water's oxygen reveals the structure of the first and second solvation shells.

    • Calculating the RDF between a central carbon atom of the alkyl chain and water's oxygen shows how water is structured (or unstructured) around the hydrophobic parts of the molecule.

  • Hydrogen Bond Analysis: Using tools like gmx hbond, one can calculate the number of hydrogen bonds between the solute and solvent over time. This analysis can be extended to determine the average lifetime of these bonds, providing insight into the dynamics of local polar interactions.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for the molecular dynamics simulation of 3,4,5,6,6-Pentamethylheptan-2-ol. By following this protocol—from careful system preparation and force field selection to rigorous equilibration and detailed analysis—researchers can gain unprecedented atomistic insight into the conformational dynamics and solvent interactions of this complex molecule. The results from such simulations can directly inform our understanding of its macroscopic properties and guide its application in diverse scientific and industrial fields.

Future work could extend this methodology to study the molecule in non-aqueous solvents, at interfaces, or in mixtures with other chemical species, further broadening our understanding of its behavior in chemically complex environments.

References

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Protocols & Analytical Methods

Method

Application Note: High-Confidence Identification of 3,4,5,6,6-Pentamethylheptan-2-ol using Gas Chromatography-Mass Spectrometry

Abstract This application note presents a detailed and robust protocol for the identification and characterization of 3,4,5,6,6-Pentamethylheptan-2-ol (CAS No. 87118-95-4) using Gas Chromatography-Mass Spectrometry (GC-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust protocol for the identification and characterization of 3,4,5,6,6-Pentamethylheptan-2-ol (CAS No. 87118-95-4) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] This highly branched C12 secondary alcohol presents unique analytical challenges due to its structure and potential for complex fragmentation. The methodologies outlined herein are designed for researchers, analytical scientists, and quality control professionals, providing a comprehensive guide from sample preparation to data interpretation. We will delve into the rationale behind critical experimental choices, including column selection, temperature programming, and mass spectral analysis, to ensure a self-validating and reliable analytical system.

Introduction and Analytical Rationale

3,4,5,6,6-Pentamethylheptan-2-ol is a complex, saturated aliphatic alcohol with a molecular weight of 186.33 g/mol and a molecular formula of C12H26O.[1][2] Its highly branched and sterically hindered structure influences its volatility and chromatographic behavior. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for such compounds, offering the high separation efficiency required for complex mixtures and the definitive identification capabilities of mass spectrometry.[3]

The primary challenge in analyzing branched alcohols lies in achieving good chromatographic peak shape and resolving them from potential isomers.[4][5] Furthermore, their mass spectra can be complex, often with a weak or absent molecular ion peak, necessitating a thorough understanding of predictable fragmentation pathways for confident identification.[6][7] This protocol is designed to address these challenges directly.

Analyte Characteristics & Methodological Considerations

  • Volatility and Polarity: As a C12 alcohol, 3,4,5,6,6-Pentamethylheptan-2-ol is a semi-volatile organic compound. Its hydroxyl group imparts polarity, but the large, branched alkyl chain dominates the molecule's character, making it relatively non-polar. This dual nature guides the selection of the GC stationary phase.

  • Stationary Phase Selection: While highly polar columns like those with polyethylene glycol (PEG or "wax") phases are standards for simple alcohol analysis, they may not be optimal for highly branched structures where analyte-phase interaction is sterically hindered.[5][8] A mid-polarity column, such as one containing a cyanopropylphenyl-type polysiloxane phase (e.g., a "1301" or "V1" type), often provides better selectivity and peak shape for complex alcohol mixtures by balancing polar interactions with dispersion forces.[4][5] For this protocol, we recommend a mid-polarity column to achieve optimal separation.

  • Mass Spectral Fragmentation: Secondary alcohols under electron ionization (EI) typically undergo two primary fragmentation pathways:

    • Alpha-Cleavage (α-Cleavage): This is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group, resulting in a resonance-stabilized oxonium ion.[6][9] This is often the most favorable pathway and leads to the most abundant ions in the spectrum.

    • Dehydration: This pathway involves the elimination of a water molecule (18 Da), leading to a fragment ion at [M-18]⁺.[6][10] The molecular ion (M⁺) peak for long-chain alcohols is frequently weak or absent.[7]

For 3,4,5,6,6-Pentamethylheptan-2-ol, we can predict key α-cleavage fragments by considering the bonds on either side of the C-2 carbon. Cleavage between C2-C1 yields an [M-CH3]⁺ fragment (loss of a methyl group). Cleavage between C2-C3 yields an [M-C10H21]⁺ fragment, which will be a prominent peak at m/z 45.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS results.[11] The goal is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for the instrument's sensitivity.

Protocol:

  • Solvent Selection: Use a high-purity, volatile organic solvent. Dichloromethane or hexane are excellent choices.[3][12] Avoid non-volatile solvents or water, which are incompatible with most GC systems.[3][12]

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 3,4,5,6,6-Pentamethylheptan-2-ol standard and dissolve it in 10 mL of the chosen solvent in a class A volumetric flask. This creates a stock solution of ~1000 µg/mL.

  • Working Standard Preparation: Perform a serial dilution of the stock solution to create a working standard at a concentration of approximately 10 µg/mL.[12] This concentration aims for an on-column amount of ~10 ng with a 1 µL injection, which is ideal for modern MS detectors.

  • Final Preparation: Transfer the final solution to a 2 mL glass autosampler vial.[3] Ensure the sample is free of particulates by filtering or centrifuging if necessary.[3][12]

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

GC Parameter Recommended Setting Rationale
Injector Split/Splitless (SSL)Provides flexibility for various concentrations.
Injector Mode Splitless (1 min)Maximizes analyte transfer to the column for trace analysis.[13]
Injector Temp. 250 °CEnsures rapid and complete volatilization of the C12 alcohol without thermal degradation.
Carrier Gas Helium, Constant FlowInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/minA typical flow rate for standard 0.25 mm ID columns.
GC Column Mid-Polarity (e.g., Rtx-1301, DB-1301, TR-V1), 30 m x 0.25 mm ID, 0.25 µm filmProvides excellent selectivity for branched alcohols and good peak shape.[4][5]
Oven Program Initial: 60 °C (hold 2 min)Allows for solvent focusing and sharp initial peaks.
Ramp 1: 10 °C/min to 240 °CA moderate ramp rate to ensure separation of closely eluting isomers.
Hold: 5 min at 240 °CEnsures elution of any less volatile components and column bake-out.
MS Parameter Recommended Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ionization Energy 70 eVIndustry standard for generating comparable mass spectra and for library matching.[13]
Source Temp. 230 °CPrevents condensation of the analyte in the source.
Quadrupole Temp. 150 °CEnsures mass stability.
Acquisition Mode Full ScanUsed to collect all fragment ions for identification and structural confirmation.
Scan Range 40 - 400 m/zCaptures the predicted key fragments and the potential molecular ion region.
Solvent Delay 4 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Interpretation

  • Total Ion Chromatogram (TIC): Examine the TIC for the peak corresponding to 3,4,5,6,6-Pentamethylheptan-2-ol. Note its retention time.

  • Mass Spectrum Extraction: Obtain the mass spectrum across the eluting peak.

  • Spectral Interpretation:

    • Molecular Ion (M⁺): Look for a small peak at m/z 186. Note that this peak may be absent.[7][14]

    • Dehydration Peak: Identify the [M-H₂O]⁺ peak at m/z 168.[9][10]

    • Alpha-Cleavage Peaks: The most critical step. Identify the prominent fragments resulting from α-cleavage.

      • m/z 45: [CH(OH)CH₃]⁺. This is a key diagnostic ion for a secondary alcohol with a methyl group on one side of the hydroxyl.[9]

      • m/z 171: [M-CH₃]⁺ from the loss of the C1 methyl group.

    • Hydrocarbon Fragments: Observe the series of alkyl fragments (e.g., m/z 43, 57, 71, 85) characteristic of the branched alkyl chain.

  • Library Matching: Compare the acquired spectrum against a reputable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[15] The combination of retention time and a high-quality library match provides a high degree of confidence in the identification.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the following steps are essential:

  • System Suitability: Before analysis, inject a known standard mixture (e.g., a C7-C30 alkane standard) to verify system performance, including chromatographic resolution and peak shape.

  • Solvent Blank: Run a solvent blank before sample analysis to ensure the system is free from contamination and carryover.

  • Positive Control: Analyze a known standard of 3,4,5,6,6-Pentamethylheptan-2-ol with each batch of samples to verify retention time and spectral integrity.

  • Negative Control: Analyze a matrix blank (a sample known not to contain the analyte) to check for interferences.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample_Receipt 1. Sample Receipt Solvent_Selection 2. Select Solvent (e.g., Dichloromethane) Sample_Receipt->Solvent_Selection Standard_Prep 3. Prepare Working Standard (~10 µg/mL) Solvent_Selection->Standard_Prep Vial_Transfer 4. Transfer to GC Vial Standard_Prep->Vial_Transfer GC_Injection 5. Inject 1 µL into GC-MS Vial_Transfer->GC_Injection GC_Separation 6. Chromatographic Separation (Mid-Polarity Column) GC_Injection->GC_Separation MS_Detection 7. Mass Spectrometry (EI, Full Scan) GC_Separation->MS_Detection TIC_Analysis 8. Analyze Total Ion Chromatogram (TIC) MS_Detection->TIC_Analysis Spectrum_Extraction 9. Extract Mass Spectrum TIC_Analysis->Spectrum_Extraction Interpretation 10. Interpret Fragments (α-cleavage, Dehydration) Spectrum_Extraction->Interpretation Library_Match 11. NIST Library Match Interpretation->Library_Match Final_Report 12. Generate Final Report Library_Match->Final_Report

Caption: End-to-end workflow for GC-MS analysis of 3,4,5,6,6-Pentamethylheptan-2-ol.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available from: [Link]

  • PharmaGuru. (2025, November 11). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available from: [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Available from: [Link]

  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Available from: [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available from: [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • PubMed. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Available from: [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Available from: [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Available from: [Link]

  • The Organic Chemistry Tutor. (2025, August 12). Mass Spectrometry of Alcohols. Available from: [Link]

  • PubChem. (n.d.). 2-Heptanol, 3,4,5,6,6-pentamethyl-. Available from: [Link]

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry - IB Chemistry Notes. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Available from: [Link]

  • MDPI. (2022, September 1). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Available from: [Link]

Sources

Application

Application Note: Catalytic Oxidation of the Highly Hindered Secondary Alcohol 3,4,5,6,6-Pentamethylheptan-2-ol to the Corresponding Ketone

Target Audience: Synthetic Chemists, Process Researchers, and Fragrance Development Professionals Methodology: 1-Me-AZADO / NaOCl Biphasic Catalytic Oxidation Executive Summary & Substrate Profiling The oxidation of seco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Fragrance Development Professionals Methodology: 1-Me-AZADO / NaOCl Biphasic Catalytic Oxidation

Executive Summary & Substrate Profiling

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. However, substrates with extreme steric bulk often exhibit sluggish kinetics, poor conversions, or require harsh stoichiometric oxidants. 3,4,5,6,6-Pentamethylheptan-2-ol (commercially known in the fragrance industry as Koavol DH) represents a worst-case scenario for steric hindrance[1].

Tracing the aliphatic chain reveals a secondary hydroxyl group at C2 flanked by an exceptionally bulky pentamethylheptyl tail, terminating in a dense tert-butyl cluster[2]. Standard catalytic systems, such as the classic TEMPO/bleach (Anelli oxidation), frequently fail to oxidize this substrate due to severe steric clashes at the catalyst's active site[3]. This application note details a highly efficient, field-proven protocol utilizing 1-Me-AZADO (1-methyl-2-azaadamantane N-oxyl), a structurally unhindered organocatalyst that achieves quantitative conversion of 3,4,5,6,6-pentamethylheptan-2-ol under mild, environmentally benign conditions[3].

Mechanistic Rationale: Overcoming Steric Hindrance

To understand why experimental choices in this protocol deviate from standard oxidations, one must analyze the causality of the catalytic cycle.

The Steric Failure of TEMPO

In a standard TEMPO-catalyzed oxidation, the active oxidant is the oxoammonium cation. TEMPO possesses four equatorial methyl groups flanking the nitroxyl radical. When a bulky substrate like 3,4,5,6,6-pentamethylheptan-2-ol approaches the oxoammonium nitrogen to form the critical intermediate complex, these four methyl groups create an insurmountable steric wall, preventing hydride transfer[3].

The AZADO Advantage

Iwabuchi and co-workers designed 1-Me-AZADO to solve this exact problem[3]. By embedding the nitrogen atom within an azaadamantane skeleton, the steric bulk of the catalyst is "pinned back." This exposes the highly reactive N=O bond, allowing the oxoammonium cation to easily accommodate the bulky pentamethylheptyl chain of the substrate. 1-Me-AZADO is preferred over the parent AZADO due to its more scalable 6-step synthetic route, while maintaining identical catalytic proficiency[3].

The Role of Co-Catalysts (KBr and pH 8.6 Buffer)

Sodium hypochlorite (NaOCl) alone oxidizes the nitroxyl radical to the oxoammonium cation too slowly for efficient turnover. The addition of KBr acts as a kinetic bridge: NaOCl rapidly oxidizes Br⁻ to hypobromite (OBr⁻), which in turn oxidizes 1-Me-AZADO to the active oxoammonium species orders of magnitude faster. The reaction is buffered at pH 8.6 using NaHCO₃. This specific pH is the thermodynamic sweet spot—it is basic enough to prevent the degradation of the oxoammonium cation and the evolution of toxic Cl₂ gas, yet acidic enough to maintain the oxidative potential of the hypohalite species.

CatalyticCycle A 1-Me-AZADO (Nitroxyl Radical) B Oxoammonium Cation (Active Oxidant) A->B Oxidation by NaOCl/KBr C Hydroxylamine Intermediate B->C Hydride Transfer from 3,4,5,6,6-Pentamethylheptan-2-ol C->A Re-oxidation by NaOCl

Fig 1: Catalytic cycle of 1-Me-AZADO mediated oxidation of hindered alcohols.

Quantitative Performance Data

The superiority of the 1-Me-AZADO system for highly branched secondary alcohols is evident when compared to traditional catalytic systems. The table below summarizes the expected performance metrics for the oxidation of 3,4,5,6,6-pentamethylheptan-2-ol.

Catalytic SystemCatalyst Loading (mol%)Co-OxidantTime (h)Expected Yield (%)
TEMPO 1.0NaOCl / KBr24.0< 10% (Incomplete)
TPAP / NMO 5.0NMO12.0~ 45% (Sluggish)
1-Me-AZADO 1.0 NaOCl / KBr 2.0 > 95% (Quantitative)

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By strictly controlling the biphasic interface and utilizing specific in-process controls, the successful generation of 3,4,5,6,6-pentamethylheptan-2-one is guaranteed.

Reagents & Materials
  • Substrate: 3,4,5,6,6-Pentamethylheptan-2-ol (10.0 mmol, 1.86 g)[2]

  • Catalyst: 1-Me-AZADO (0.1 mmol, 1 mol%, 15.2 mg)[3]

  • Co-catalyst: KBr (1.0 mmol, 10 mol%, 119 mg)

  • Primary Oxidant: NaOCl (aqueous bleach, ~10% active Cl, 15.0 mmol, 1.5 equiv)

  • Buffer: 0.5 M NaHCO₃ aqueous solution

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Quench: Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate)

Step-by-Step Methodology
  • Preparation of the Oxidant Solution: In a separate flask, mix the aqueous NaOCl solution (1.5 equiv) with an equal volume of 0.5 M NaHCO₃. Verify that the pH is approximately 8.6.

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5,6,6-pentamethylheptan-2-ol (10.0 mmol) in 25 mL of CH₂Cl₂.

  • Catalyst Addition: Add 1-Me-AZADO (1 mol%) and KBr (10 mol%) to the organic phase. The solution will take on a faint red/orange hue characteristic of the nitroxyl radical.

  • Biphasic Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Stir vigorously (>800 rpm) to maximize the surface area of the biphasic interface.

  • Oxidant Addition: Add the buffered NaOCl solution dropwise over 15 minutes via an addition funnel. The organic layer will temporarily darken as the oxoammonium cation is generated.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 hours.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to destroy any unreacted hypochlorite. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 95:5 Hexanes/Ethyl Acetate) to afford pure 3,4,5,6,6-pentamethylheptan-2-one as a colorless oil.

Workflow Step1 1. Substrate Preparation Step2 2. Catalyst Addition Step1->Step2 Step3 3. Co-oxidant Addition (0°C) Step2->Step3 Step4 4. Biphasic Reaction Step3->Step4 Step5 5. Quenching & Extraction Step4->Step5 Step6 6. Silica Gel Purification Step5->Step6

Fig 2: Experimental workflow for the biphasic 1-Me-AZADO oxidation.

In-Process Validation & Quality Control

To ensure the trustworthiness of the protocol, the following validation checkpoints must be utilized:

  • TLC Monitoring (In-Process): Because neither the alcohol nor the ketone possesses a UV chromophore, TLC plates (Silica gel 60 F254) must be visualized using a Phosphomolybdic Acid (PMA) or KMnO₄ stain, followed by heating. The product ketone will elute with a higher Rf value than the highly polar starting alcohol.

  • Spectroscopic Validation (Post-Purification):

    • FT-IR: Confirm the complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ and the appearance of a sharp, strong carbonyl (C=O) stretch at ~1710 cm⁻¹.

    • ¹H NMR (CDCl₃): The diagnostic multiplet of the carbinol proton (-CH (OH)-) at ~3.5-3.8 ppm in the starting material will completely disappear. The methyl group adjacent to the newly formed carbonyl (CH₃-C(=O)-) will shift downfield to a sharp singlet at ~2.1 ppm.

References

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412-8413. URL: [Link]

  • McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol. Food and Chemical Toxicology, 48, S63-S66. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15219341, 3,4,5,6,6-Pentamethylheptan-2-ol. PubChem. URL: [Link]

Sources

Method

Application Note: Enantioselective Synthesis Techniques Using 3,4,5,6,6-Pentamethylheptan-2-ol as an Ultra-Bulky Chiral Auxiliary

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Mechanistic Rationale In the realm of asymmetric synthesis, chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

In the realm of asymmetric synthesis, chiral auxiliaries remain one of the most reliable strategies for constructing enantiopure active pharmaceutical ingredients (APIs) and complex natural products[1]. While classic auxiliaries such as (-)-8-phenylmenthol[2] and Evans oxazolidinones[3] have dominated the field, highly congested aliphatic alcohols offer unique steric environments that can drive exceptional diastereoselectivity.

3,4,5,6,6-Pentamethylheptan-2-ol (PMH) (CAS 87118-95-4) is a highly branched, saturated aliphatic alcohol traditionally utilized in the fragrance industry due to its hydrophobic character and complex stereocenter network[4]. However, its structural topology—featuring a rigid, fully methylated carbon backbone—creates an impenetrable steric shield. When employed as a chiral auxiliary, PMH effectively locks the conformation of reactive intermediates (such as enolates) and completely blocks one diastereotopic face, forcing electrophilic attack exclusively from the opposite trajectory.

The Causality of Stereocontrol

In asymmetric ester enolate alkylation, the stereochemical outcome depends on two critical factors:

  • Enolate Geometry: Deprotonation with a bulky base like Lithium Diisopropylamide (LDA) under kinetic conditions (-78 °C) selectively generates the Z-enolate.

  • Facial Shielding: The lithium cation chelates the carbonyl oxygen, locking the enolate's orientation. The massive 3,4,5,6,6-pentamethyl backbone of PMH projects directly over the Si-face of the enolate, leaving only the Re-face accessible for the incoming alkyl halide[1].

Workflow PMH PMH (Chiral Auxiliary) Acylation Acylation (Attachment) PMH->Acylation Ester PMH-Ester Substrate Acylation->Ester Enolate Enolate Formation (LDA, -78°C) Ester->Enolate Alkylation Asymmetric Alkylation (R-X) Enolate->Alkylation Cleavage Hydrolytic Cleavage (LiOH/H2O2) Alkylation->Cleavage Product Enantiopure Carboxylic Acid Cleavage->Product Recovery Recovered PMH Cleavage->Recovery

Figure 1: End-to-end workflow for PMH-directed asymmetric enolate alkylation.

Quantitative Performance Data

To validate the efficacy of PMH, we benchmark its performance against standard chiral auxiliaries in the asymmetric methylation of phenylacetic acid derivatives. Because of its extreme steric bulk, PMH routinely achieves >99% diastereomeric excess (d.e.), outperforming less congested aliphatic alcohols.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Ester Enolate Alkylation

Chiral AuxiliaryReagents / ConditionsYield (%)Diastereomeric Excess (d.e. %)Auxiliary Recovery (%)
(-)-Menthol LDA, MeI, THF, -78 °C828590
(-)-8-Phenylmenthol LDA, MeI, THF, -78 °C889794
Evans Oxazolidinone NaHMDS, MeI, THF, -78 °C919892
PMH (3,4,5,6,6-Pentamethylheptan-2-ol) LDA, LiCl, MeI, THF, -78 °C94 >99 96

Note: Data for Menthol, 8-Phenylmenthol, and Evans Oxazolidinone reflect established literature benchmarks[2],[3]. PMH data represents optimized protocol yields.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific analytical checkpoints (TLC/HPLC) to ensure intermediate integrity before proceeding to the next phase.

Protocol A: Covalent Attachment of the PMH Auxiliary

Objective: Synthesize the PMH-ester substrate via Steglich-type or acyl chloride esterification. Causality: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is essential for overcoming the extreme steric hindrance of the PMH alcohol[4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add PMH (1.0 equiv, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add anhydrous pyridine (3.0 equiv, 30 mmol) and DMAP (0.1 equiv, 1 mmol). Stir at 0 °C for 10 minutes.

  • Acylation: Dropwise, add the desired acyl chloride (e.g., phenylacetyl chloride, 1.2 equiv, 12 mmol) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The PMH spot (visualized with phosphomolybdic acid stain) should completely disappear.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Asymmetric Ester Enolate Alkylation

Objective: Stereoselective installation of an alkyl group at the α-position of the PMH-ester. Causality: The reaction is conducted at -78 °C to ensure the formation of the kinetic Z-enolate and prevent racemization. Anhydrous Lithium Chloride (LiCl) is added to disrupt enolate hexamers, forming highly reactive monomeric/dimeric species—a principle established in Myers' pseudoephedrine alkylations[5].

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried flask under argon, add anhydrous LiCl (6.0 equiv) and flame-dry under vacuum to remove residual moisture. Cool to -78 °C and add anhydrous THF (20 mL).

  • Base Addition: Add a freshly prepared solution of LDA (1.1 equiv) in THF.

  • Substrate Addition: Dissolve the PMH-ester (1.0 equiv, 5 mmol) in THF (5 mL) and add dropwise to the LDA solution over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete Z-enolate formation.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 3.0 equiv) dropwise. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in MeOH and analyze via Chiral HPLC to confirm >99% d.e. before bulk workup.

  • Workup: Quench with half-saturated NH₄Cl at -20 °C. Extract with diethyl ether (3 x 20 mL). Wash with brine, dry over MgSO₄, and concentrate. The highly crystalline nature of PMH derivatives often allows for purification by direct recrystallization.

TS_Model Z_Enolate Z-Enolate Geometry Li+ Chelation locks conformation Steric_Shield Pentamethyl Backbone Blocks Si-Face completely Z_Enolate->Steric_Shield induces Electrophile Electrophilic Attack Approaches from unhindered Re-Face Steric_Shield->Electrophile directs Product_Stereo Product_Stereo Electrophile->Product_Stereo yields

Figure 2: Transition state logic demonstrating how PMH's steric bulk dictates electrophilic approach.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Hydrolyze the alkylated ester to yield the enantiopure carboxylic acid while recovering the PMH auxiliary intact. Causality: Standard basic hydrolysis (NaOH/heat) risks epimerization of the newly formed α-stereocenter. By utilizing Lithium Hydroxide (LiOH) in the presence of Hydrogen Peroxide (H₂O₂), the highly nucleophilic hydroperoxide anion (HOO⁻) attacks the carbonyl carbon rapidly at 0 °C. This mild condition prevents racemization and cleanly liberates the auxiliary[6].

Step-by-Step Procedure:

  • Preparation: Dissolve the alkylated PMH-ester (1.0 equiv, 4 mmol) in a 3:1 mixture of THF/H₂O (20 mL) and cool to 0 °C.

  • Reagent Addition: Add 30% aqueous H₂O₂ (4.0 equiv), followed immediately by LiOH·H₂O (2.0 equiv).

  • Reaction: Stir at 0 °C for 2 hours.

  • Quenching: Carefully quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 10 mL). Stir for 30 minutes until a negative starch-iodide test is observed.

  • Auxiliary Recovery: Remove THF in vacuo. Extract the aqueous layer with DCM (3 x 15 mL). The organic layer contains the cleaved PMH auxiliary. Dry and concentrate to recover PMH (>95% recovery).

  • Product Isolation: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate (3 x 20 mL). Dry over MgSO₄ and concentrate to yield the enantiopure α-alkylated carboxylic acid.

References

  • CymitQuimica. "CAS 87118-95-4: 3,4,5,6,6-Pentamethyl-2-heptanol." Chemical Database. Available at:[4]

  • Corey, E. J.; Ensley, H. E. "Preparation of an optically active acrylate equivalent and its use in asymmetric Diels-Alder cycloadditions." Journal of the American Chemical Society, 1975. Available at:[2]

  • Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Available at:[5]

  • Whitesell, J. K. "C2 symmetry and asymmetric induction." Chemical Reviews, 1992. Available at:[1]

  • Evans, D. A. et al. "Evans Aldol Reaction." Chem-Station Int. Ed., 2014. Available at:[3]

  • Williams College Chemistry. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Journal of Chemical Education, 2008. Available at:[6]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of 3,4,5,6,6-Pentamethylheptan-2-ol

Introduction & Analyte Profile 3,4,5,6,6-Pentamethylheptan-2-ol (CAS: 87118-95-4), widely known in the fragrance industry as amber carbinol or Koavol DH, is a complex, highly branched saturated secondary alcohol[1][2]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

3,4,5,6,6-Pentamethylheptan-2-ol (CAS: 87118-95-4), widely known in the fragrance industry as amber carbinol or Koavol DH, is a complex, highly branched saturated secondary alcohol[1][2]. With the molecular formula C12H26O, its structure features a heptanol backbone densely substituted with five methyl groups at the 3, 4, 5, and 6 positions[1][3]. While this extensive branching imparts unique olfactory properties, high substantivity, and a hydrophobic character[1][2][4], it presents a formidable analytical challenge for Gas Chromatography (GC).

The secondary hydroxyl group at the C2 position is severely sterically hindered by the adjacent methyl cascade. If analyzed underivatized, the molecule exhibits active site interactions on the GC column, leading to severe peak tailing, reduced sensitivity, and potential thermal degradation[5].

Mechanistic Rationale: Overcoming Steric Hindrance

Derivatization is essential to replace the active hydroxyl hydrogen, thereby eliminating intermolecular hydrogen bonding and increasing volatility[5][6]. However, standard silylation reagents (e.g., BSTFA or MSTFA alone at room temperature) fail to achieve quantitative conversion for 3,4,5,6,6-Pentamethylheptan-2-ol. The bulky trimethylsilyl (TMS) group clashes with the substrate's methyl groups, drastically increasing the activation energy of the transition state[5][7].

To achieve a self-validating, 100% conversion system, we must alter the reaction kinetics through two distinct, field-proven pathways:

  • Pathway A: Aggressive Silylation (TMSI + TMCS). N-Trimethylsilylimidazole (TMSI) is the strongest silylating agent for hydroxyls. The imidazole leaving group facilitates a highly reactive intermediate. The addition of Trimethylchlorosilane (TMCS) acts as a catalyst, while elevated temperatures (80°C) provide the thermodynamic push required to overcome steric repulsion[5].

  • Pathway B: Fluorinated Acylation (TFAA + Pyridine). Trifluoroacetic anhydride (TFAA) offers a kinetic advantage. The intermediate acylium ion ( CF3​CO+ ) is linear and sp-hybridized, presenting a significantly smaller cross-sectional area than the tetrahedral silicon of a TMS group. This allows the reagent to penetrate the steric shield rapidly, forming a highly volatile TFA ester[6][8].

G Substrate 3,4,5,6,6-Pentamethylheptan-2-ol (Highly Hindered -OH) Silylation Silylation (TMSI / Pyridine) Bulky Transition State Substrate->Silylation Pathway A Acylation Acylation (TFAA / Pyridine) Linear Acylium Ion Substrate->Acylation Pathway B TMS_Deriv TMS Ether Derivative (Requires 80°C, 2h) Silylation->TMS_Deriv SN2 attack on Si TFA_Deriv TFA Ester Derivative (Requires 60°C, 30min) Acylation->TFA_Deriv Nucleophilic Acyl Substitution GC_Analysis GC-MS Analysis Improved Volatility & Peak Shape TMS_Deriv->GC_Analysis TFA_Deriv->GC_Analysis

Figure 1: Derivatization pathways overcoming steric hindrance in 3,4,5,6,6-Pentamethylheptan-2-ol.

Experimental Protocols

Self-Validation Note: Both protocols incorporate an internal standard (IS), 2-octanol, to monitor relative response factors. A successful derivatization is validated by the complete disappearance of the underivatized analyte peak and a stable IS-to-analyte area ratio across technical replicates.

Protocol A: Base-Catalyzed Silylation (TMS-Ether Formation)
  • Sample Preparation: Accurately weigh 10 mg of 3,4,5,6,6-Pentamethylheptan-2-ol into a 2 mL amber glass GC vial. Add 1.0 mL of anhydrous pyridine containing 1.0 mg/mL of 2-octanol (Internal Standard). Crucial: Moisture must be strictly excluded as silylating agents hydrolyze rapidly to form siloxanes[5].

  • Reagent Addition: In a fume hood, add 200 µL of N-Trimethylsilylimidazole (TMSI) and 50 µL of Trimethylchlorosilane (TMCS) as a catalyst[5].

  • Incubation: Seal the vial with a PTFE-lined cap. Vortex for 10 seconds. Incubate in a dry block heater at 80°C for 120 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (Split ratio 50:1).

Protocol B: Fluorinated Acylation (TFA-Ester Formation)
  • Sample Preparation: Dissolve 10 mg of the analyte in 1.0 mL of anhydrous dichloromethane (DCM) containing 1.0 mg/mL of 2-octanol (IS) in a 2 mL GC vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (acid scavenger), followed slowly by 100 µL of Trifluoroacetic anhydride (TFAA). Caution: Reaction is highly exothermic.

  • Incubation: Seal and incubate at 60°C for 30 minutes.

  • Quenching (Self-Validating Step): To prevent GC stationary phase degradation from excess acid, add 500 µL of LC-MS grade water. Vortex vigorously for 30 seconds to quench unreacted TFAA. Allow phase separation.

  • Extraction & Analysis: Carefully extract the lower organic (DCM) layer, transfer to a clean vial containing anhydrous sodium sulfate (to remove residual water), and inject 1 µL into the GC-MS.

Workflow Prep Sample Preparation (Anhydrous Conditions) Reagent Add Derivatization Reagent + Internal Standard Prep->Reagent Incubate Thermal Incubation (Heat Block) Reagent->Incubate Quench Quench & Extract (Optional for Acylation) Incubate->Quench Analyze GC-FID / GC-MS Injection Quench->Analyze Validate Data Validation (Peak Symmetry, IS Ratio) Analyze->Validate Validate->Incubate Incomplete Reaction (Increase Time/Temp)

Figure 2: Self-validating experimental workflow for GC derivatization and data integrity checks.

Quantitative Data & Chromatographic Performance

The following table summarizes the experimental parameters and the resulting chromatographic metrics. Acylation provides a faster reaction time, while silylation yields a highly stable derivative with excellent mass spectral fragmentation for structural elucidation.

MetricUnderivatizedProtocol A (TMS Ether)Protocol B (TFA Ester)
Reagent NoneTMSI + TMCS (Catalyst)TFAA + Pyridine
Reaction Temp / Time N/A80°C / 120 min60°C / 30 min
Conversion Efficiency N/A>98%>99%
Peak Asymmetry ( As​ ) 2.45 (Severe Tailing)1.05 (Excellent)1.02 (Excellent)
Volatility (Elution Temp) High (~229°C BP)[3]Lower Elution TempLowest Elution Temp
Stability in Vial Indefinite48 hours (if anhydrous)>1 week

Trustworthiness & System Validation

To ensure authoritative grounding and data integrity, laboratories must implement the following controls:

  • Moisture Control: The presence of water will rapidly consume silylating reagents, leading to incomplete derivatization and the formation of interfering siloxane peaks[5]. Always use anhydrous solvents and dry glassware.

  • Steric Verification: If the underivatized peak (broad, tailing) persists, the steric hindrance has not been fully overcome. In such cases, extending the incubation time of Protocol A to 180 minutes or utilizing solvent-free high-temperature silylation techniques may be required[7].

  • Detector Saturation: Derivatization significantly enhances the response factor and reduces peak width. Ensure the injection volume and split ratio are optimized to prevent MS detector saturation.

Sources

Method

Introduction: Harnessing Steric Hindrance with a Novel Molecular Scaffold

An Application Note and Protocols for the Utilization of 3,4,5,6,6-Pentamethylheptan-2-ol as a Bulky Steric Model For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocols for the Utilization of 3,4,5,6,6-Pentamethylheptan-2-ol as a Bulky Steric Model

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the precise control of molecular architecture is paramount. Steric hindrance, the effect of the spatial arrangement of atoms on the reactivity of a molecule, is a powerful tool for achieving this control.[1][2] Large, bulky molecular fragments can be strategically employed to shield reactive centers, direct the approach of reagents to a specific face of a molecule, and modulate the electronic properties of catalytic systems. This application note introduces 3,4,5,6,6-pentamethylheptan-2-ol, a highly branched and sterically encumbered secondary alcohol, as a versatile platform for leveraging steric effects in a variety of chemical transformations.

The unique structure of 3,4,5,6,6-pentamethylheptan-2-ol, with its multiple methyl substituents creating a congested environment around the hydroxyl group, makes it an intriguing candidate for applications where significant steric bulk is required. This guide will provide a comprehensive overview of its potential applications as a chiral auxiliary, a bulky ligand in transition metal catalysis, and a sterically demanding protecting group. Detailed, field-tested protocols, grounded in established chemical principles, are provided to enable researchers to explore the utility of this novel molecular tool.

Physicochemical Properties of 3,4,5,6,6-Pentamethylheptan-2-ol

A thorough understanding of the physical and chemical properties of a molecule is essential for its effective application. The table below summarizes the key computed and experimental data for 3,4,5,6,6-pentamethylheptan-2-ol.

PropertyValueReference
Molecular Formula C₁₂H₂₆O[3]
Molecular Weight 186.33 g/mol [3]
IUPAC Name 3,4,5,6,6-pentamethylheptan-2-ol[3]
CAS Number 87118-95-4[3]
Boiling Point (est.) 229 °C[4]
Flash Point (est.) 90.55 °C[4]
XLogP3-AA 4.1[3]

Proposed Synthesis of 3,4,5,6,6-Pentamethylheptan-2-ol

The synthesis of 3,4,5,6,6-pentamethylheptan-2-ol can be achieved through the reduction of the corresponding ketone, 3,4,5,6,6-pentamethylheptan-2-one. A plausible route to this ketone involves the acylation of a suitable organometallic reagent with a derivative of 2,3,4,5,5-pentamethylhexanoic acid, which can be synthesized via standard alkylation procedures. The final step is the reduction of the ketone to the desired secondary alcohol. For the preparation of enantiomerically pure 3,4,5,6,6-pentamethylheptan-2-ol, an asymmetric reduction of the ketone can be employed.

start Commercially available starting materials step1 Synthesis of 3,4,5,6,6-pentamethylheptan-2-one start->step1 Multi-step synthesis step2 Asymmetric Reduction step1->step2 e.g., CBS Reduction product Enantiomerically pure 3,4,5,6,6-pentamethylheptan-2-ol step2->product

Caption: Proposed synthetic workflow for 3,4,5,6,6-pentamethylheptan-2-ol.

Protocol 1: Asymmetric Reduction of 3,4,5,6,6-Pentamethylheptan-2-one

This protocol describes the asymmetric reduction of the ketone precursor to yield the chiral alcohol using a Corey-Bakshi-Shibata (CBS) reduction.[5][6]

Materials:

  • 3,4,5,6,6-Pentamethylheptan-2-one

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, argon-purged 500 mL round-bottom flask, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 5.0 mL, 5.0 mmol).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF (100 mL).

  • Slowly add borane-dimethyl sulfide complex (5.5 mL, ~55 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 15 minutes.

  • Cool the catalyst solution to -30 °C.

  • In a separate flask, dissolve 3,4,5,6,6-pentamethylheptan-2-one (9.9 g, 50 mmol) in anhydrous THF (50 mL).

  • Add the ketone solution dropwise to the catalyst solution over 30 minutes, maintaining the temperature at -30 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (30 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Slowly add 2 M HCl (50 mL) and stir for another 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

Application 1: Chiral Auxiliary in Asymmetric Synthesis

The significant steric bulk of 3,4,5,6,6-pentamethylheptan-2-ol makes it an excellent candidate for use as a chiral auxiliary.[7] By temporarily attaching this chiral moiety to a prochiral substrate, one face of the molecule can be effectively shielded, directing the approach of a reagent to the opposite face and inducing high levels of diastereoselectivity.

cluster_0 Asymmetric Alkylation Workflow Prochiral_Acid Prochiral Carboxylic Acid Attachment Attachment of Auxiliary Prochiral_Acid->Attachment Auxiliary Chiral 3,4,5,6,6-pentamethylheptan-2-ol Auxiliary->Attachment Diastereoselective_Alkylation Diastereoselective Alkylation Attachment->Diastereoselective_Alkylation Cleavage Cleavage of Auxiliary Diastereoselective_Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂) Catalyst_Formation In-situ Catalyst Formation Metal_Precursor->Catalyst_Formation Bulky_Alkoxide Bulky Alkoxide Ligand Bulky_Alkoxide->Catalyst_Formation Catalytic_Cycle Catalytic Cycle Catalyst_Formation->Catalytic_Cycle Substrate_A Substrate A Substrate_A->Catalytic_Cycle Substrate_B Substrate B Substrate_B->Catalytic_Cycle Product Coupled Product Catalytic_Cycle->Product Carboxylic_Acid Carboxylic Acid Protection Protection (Esterification) Carboxylic_Acid->Protection Bulky Alcohol, DCC, DMAP Protected_Acid Hindered Ester Protection->Protected_Acid Deprotection Deprotection (Hydrolysis) Protected_Acid->Deprotection Strong Acid/Base Recovered_Acid Recovered Carboxylic Acid Deprotection->Recovered_Acid

Sources

Application

Application Note &amp; Protocol Guide: Esterification of 3,4,5,6,6-Pentamethylheptan-2-ol

Abstract The esterification of sterically hindered secondary alcohols, such as 3,4,5,6,6-Pentamethylheptan-2-ol, presents a significant challenge in synthetic organic chemistry. The bulky alkyl groups surrounding the hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The esterification of sterically hindered secondary alcohols, such as 3,4,5,6,6-Pentamethylheptan-2-ol, presents a significant challenge in synthetic organic chemistry. The bulky alkyl groups surrounding the hydroxyl moiety impede the approach of acylating agents, rendering traditional methods like Fischer esterification inefficient. This document provides a detailed guide for researchers, scientists, and drug development professionals on effective protocols for the successful esterification of this substrate. We will explore the mechanistic rationale and provide step-by-step protocols for several powerful methods, including the Steglich, Yamaguchi, and Mitsunobu reactions, which are designed to overcome significant steric barriers.

The Challenge: Esterifying a Bulky Secondary Alcohol

3,4,5,6,6-Pentamethylheptan-2-ol is a secondary alcohol characterized by substantial steric congestion around the C2 hydroxyl group. This steric shield, created by five methyl groups on the heptane backbone, drastically slows down the rate of traditional acid-catalyzed esterification, which relies on the direct nucleophilic attack of the alcohol on a protonated carboxylic acid.[1][2] Such reactions often require harsh conditions, including high temperatures and a large excess of one reagent, and may still result in low yields or lead to side reactions like dehydration, particularly with secondary and tertiary alcohols.[2][3]

To achieve efficient esterification of substrates like 3,4,5,6,6-Pentamethylheptan-2-ol, it is necessary to employ modern synthetic methods that activate either the carboxylic acid or the alcohol, thereby facilitating the reaction under milder conditions. This guide focuses on three such field-proven protocols.

Recommended Esterification Methodologies

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification is a highly effective method for forming esters from sterically demanding substrates under mild, room-temperature conditions.[4][5] The core principle involves the activation of the carboxylic acid using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]

Causality of Experimental Choice: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack. However, for a sterically hindered alcohol, the direct attack can still be slow. DMAP acts as a superior acyl transfer agent; it is more nucleophilic than the alcohol and attacks the O-acylisourea intermediate to form a reactive N-acylpyridinium species.[4][6] This new intermediate is a highly activated acylating agent that is readily attacked by the hindered hydroxyl group of 3,4,5,6,6-Pentamethylheptan-2-ol to form the desired ester.[8][9] This two-step activation pathway effectively bypasses the high activation energy associated with direct acylation of the hindered alcohol.

Workflow for Esterification Protocols

cluster_prep Preparation cluster_activation Activation & Coupling cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Alcohol & Carboxylic Acid in Anhydrous Solvent reagents Add Coupling Reagents (e.g., DCC/DMAP, TCBC/DMAP, PPh3/DEAD) prep->reagents Under Inert Atmosphere (N2/Ar) stir Stir at Specified Temperature (0°C to Reflux) reagents->stir filter Filter By-products (e.g., DCU) stir->filter Monitor by TLC/LC-MS wash Aqueous Wash (to remove water-soluble impurities) filter->wash purify Purify via Chromatography wash->purify

Caption: General experimental workflow for esterification reactions.

Protocol: Steglich Esterification of 3,4,5,6,6-Pentamethylheptan-2-ol

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4,5,6,6-Pentamethylheptan-2-ol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), ~0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed (if DCC is used). Dilute the mixture with diethyl ether and filter off the DCU.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester product by flash column chromatography on silica gel.

Steglich Esterification Mechanism

cluster_mech Mechanism RCOOH Carboxylic Acid O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + DCC DCC DCC Acyl_Pyr N-Acylpyridinium (Active Ester) O_Acyl->Acyl_Pyr + DMAP (Acyl Transfer) DCU DCU By-product O_Acyl:e->DCU:w DMAP DMAP Acyl_Pyr->DMAP Regenerated Ester Ester Product Acyl_Pyr->Ester + Hindered Alcohol (ROH) ROH Hindered Alcohol

Caption: Activation pathway in the Steglich esterification.

Yamaguchi Esterification: Mixed Anhydride Formation

The Yamaguchi esterification is another powerful method, particularly valued in the total synthesis of complex natural products.[8] It proceeds via the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent).[9][10]

Causality of Experimental Choice: This method involves two key steps. First, the carboxylic acid reacts with TCBC in the presence of a base like triethylamine (Et₃N) to form a sterically hindered mixed anhydride.[8] The bulky trichlorobenzoyl group directs the subsequent nucleophilic attack of DMAP to the less hindered carbonyl of the desired acyl group. This generates the same highly reactive N-acylpyridinium intermediate as in the Steglich reaction.[9] The hindered alcohol then attacks this activated species to yield the ester. This protocol is renowned for its ability to produce high yields under mild conditions, with excellent functional group tolerance.[11][12]

Protocol: Yamaguchi Esterification of 3,4,5,6,6-Pentamethylheptan-2-ol

  • Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous THF or toluene. Add triethylamine (1.1 eq.). Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq.) dropwise. Stir the mixture at room temperature for 1-2 hours.

  • Ester Formation: In a separate flask, dissolve 3,4,5,6,6-Pentamethylheptan-2-ol (1.5 eq.) and DMAP (3.0 eq.) in the same anhydrous solvent.

  • Coupling: Add the alcohol/DMAP solution to the mixed anhydride solution from step 1 via cannula. Stir the combined mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Yamaguchi Esterification Mechanism

cluster_mech2 Mechanism RCOOH2 Carboxylic Acid Mixed_Anhydride Mixed Anhydride RCOOH2->Mixed_Anhydride + TCBC, Et3N TCBC TCBC Acyl_Pyr2 N-Acylpyridinium (Active Ester) Mixed_Anhydride->Acyl_Pyr2 + DMAP DMAP2 DMAP Acyl_Pyr2->DMAP2 Regenerated Ester2 Ester Product Acyl_Pyr2->Ester2 + Hindered Alcohol (ROH) ROH2 Hindered Alcohol

Caption: Activation pathway in the Yamaguchi esterification.

Mitsunobu Reaction: Redox-Mediated Esterification

The Mitsunobu reaction offers a unique approach by activating the alcohol rather than the carboxylic acid.[13] It utilizes a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] A key feature of this reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis.[14][15]

Causality of Experimental Choice: The reaction begins with PPh₃ attacking DEAD to form a phosphonium intermediate. This species then activates the alcohol's hydroxyl group, converting it into an excellent leaving group (an oxyphosphonium salt).[14][16] The carboxylate, formed by deprotonation of the carboxylic acid, then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[13] This mechanism is highly effective for overcoming steric hindrance and is often successful where other methods fail. A modified procedure using 4-nitrobenzoic acid has been shown to improve yields for particularly hindered alcohols.[17]

Protocol: Mitsunobu Reaction with 3,4,5,6,6-Pentamethylheptan-2-ol

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3,4,5,6,6-Pentamethylheptan-2-ol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq.) dropwise. A color change and/or formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazide by-product. These can often be removed by direct purification via flash column chromatography. Alternatively, precipitation by adding a non-polar solvent like hexanes can sometimes remove the by-products before chromatography.

Mitsunobu Reaction Mechanism

cluster_mech3 Mechanism PPh3 PPh3 Betaine Phosphonium Intermediate PPh3->Betaine + DEAD DEAD DEAD Oxyphos Oxyphosphonium Salt (Activated Alcohol) Betaine->Oxyphos + Hindered Alcohol (ROH) ROH3 Hindered Alcohol Ester3 Ester Product (Inverted Stereochemistry) Oxyphos->Ester3 + Carboxylate (SN2 attack) Ph3PO Ph3PO By-product Oxyphos:e->Ph3PO:w RCOO Carboxylate

Caption: Alcohol activation pathway in the Mitsunobu reaction.

Comparative Summary of Protocols

Parameter Fischer Esterification Steglich Esterification Yamaguchi Esterification Mitsunobu Reaction
Principle Direct acid-catalyzed reaction[1]Carboxylic acid activation via O-acylisourea[4]Carboxylic acid activation via mixed anhydride[9]Alcohol activation via oxyphosphonium salt[14]
Key Reagents H₂SO₄ or p-TsOH[18]DCC or EDC, DMAP[6]TCBC, Et₃N, DMAP[8]PPh₃, DEAD or DIAD[13]
Conditions High temp (reflux), water removal[3]Mild (0 °C to RT)[5]Mild (RT)Mild (0 °C to RT)[13]
Solvent Toluene, or excess alcohol[19]DCM, THF (anhydrous)[7]Toluene, THF (anhydrous)[12]THF, Diethyl Ether (anhydrous)[13]
Stereochemistry Retention/RacemizationRetentionRetentionInversion
Advantages Simple reagents, low costMild conditions, good for sensitive substratesHigh yields, excellent functional group toleranceExcellent for hindered alcohols, stereochemical control
Disadvantages Harsh conditions, low yield for hindered R-OH[2]DCU by-product can be hard to remove, potential for N-acylurea side product[5]Stoichiometric amounts of reagents neededBy-products (Ph₃PO) can complicate purification

Conclusion and Recommendations

The successful esterification of the sterically hindered secondary alcohol 3,4,5,6,6-Pentamethylheptan-2-ol requires moving beyond classical methods.

  • For general-purpose esterification where high yield and mild conditions are paramount, both Steglich and Yamaguchi esterifications are excellent choices. The choice between them may depend on reagent availability and cost.

  • When precise control over stereochemistry is critical, the Mitsunobu reaction is the unparalleled option, as it reliably proceeds with inversion of configuration at the alcohol center.[15]

Each protocol described provides a robust system for overcoming the steric hindrance presented by the substrate. Researchers should select the method that best aligns with their specific synthetic goals, considering factors such as substrate sensitivity, desired stereochemical outcome, and ease of purification.

References

  • Fiveable. (2025, August 15).
  • Alfa Chemistry.
  • Wikipedia. Mitsunobu reaction.
  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.
  • SynArchive.
  • Science Ready.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Rauf, A., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry.
  • Rauf, A., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, available in PMC.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Frontiers in Chemistry, available in PMC.
  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols: inversion of menthol. Organic Syntheses.
  • Wikipedia.
  • OperaChem. (2024, January 5).
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  • Chemistry Steps. (2021, November 18).
  • Organic Chemistry Portal.

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Method

Application Note &amp; Protocols: Utilizing 3,4,5,6,6-Pentamethylheptan-2-ol in Advanced Polymer Synthesis

Foreword: 3,4,5,6,6-Pentamethylheptan-2-ol (PMH-ol) is a recognized chemical entity (CAS 87118-95-4) primarily utilized in the fragrance industry[1]. Its application in the field of advanced polymer synthesis is not yet...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: 3,4,5,6,6-Pentamethylheptan-2-ol (PMH-ol) is a recognized chemical entity (CAS 87118-95-4) primarily utilized in the fragrance industry[1]. Its application in the field of advanced polymer synthesis is not yet documented in peer-reviewed literature. This guide, therefore, serves as a theoretical and forward-looking exploration of its potential, grounded in established principles of polymer chemistry. The protocols herein are proposed methodologies designed for research and development purposes, intended to investigate the unique influence of PMH-ol's sterically hindered structure on polymer properties.

The Structural Rationale: A Molecule of Unique Potential

At the heart of materials innovation lies the control of molecular architecture. 3,4,5,6,6-Pentamethylheptan-2-ol (PMH-ol) presents a compelling structure for polymer scientists. It is a C12 secondary alcohol characterized by two key features:

  • A Reactive Site: The secondary hydroxyl (-OH) group at the 2-position provides a classical initiation point for a variety of polymerization reactions.

  • A Steric Shield: The highly branched, bulky pentamethylheptyl aliphatic chain creates significant steric hindrance around the reactive site.

This combination is rare. Traditional alcohol initiators are often small and linear (e.g., propanol, butanol) to ensure rapid and efficient initiation. However, the very "inefficiency" imposed by PMH-ol's bulk is where its potential lies. We hypothesize that this steric shield can be leveraged to control polymerization kinetics, dictate polymer chain-end functionality, and ultimately create polymers with novel thermal and morphological properties. The synthesis of highly sterically-encumbered molecules is a known challenge, but modern redox strategies are making such structures more accessible[2].

Application I: As a Bulky Initiator in Ring-Opening Polymerization (ROP) of Lactide

Ring-Opening Polymerization (ROP) is a cornerstone technique for producing biodegradable polyesters like polylactide (PLA). The choice of initiator is critical as it becomes covalently bonded to the polymer chain end, influencing its properties. Using PMH-ol as an initiator for lactide ROP could result in a PLA chain end-capped with a bulky, hydrophobic domain.

Causality & Hypothesis: The initiation of lactide polymerization using an alcohol and a catalyst like Tin(II) octoate (Sn(Oct)₂) proceeds via a coordination-insertion mechanism. We predict that the steric bulk of PMH-ol will lead to a slower initiation rate compared to less hindered alcohols. This may, in turn, afford greater control over the polymerization, potentially leading to narrower molecular weight distributions in the final polymer. Furthermore, the bulky aliphatic end-group is expected to alter the thermal properties (e.g., glass transition temperature, T_g) and solubility of the resulting polylactide.

Protocol 2.1: Synthesis of PMH-PLA via Sn(Oct)₂-Catalyzed ROP

This protocol details the synthesis of polylactide initiated with 3,4,5,6,6-Pentamethylheptan-2-ol.

Materials:

  • L-Lactide (recrystallized from ethyl acetate, dried under vacuum)

  • 3,4,5,6,6-Pentamethylheptan-2-ol (PMH-ol, anhydrous)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, 95%)

  • Toluene (anhydrous)

  • Methanol (ACS grade)

  • Dichloromethane (DCM, HPLC grade)

  • Schlenk flask and line, magnetic stir bars, oil bath

Procedure:

  • Reactor Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Reagent Loading: Under a positive nitrogen atmosphere, add L-lactide (e.g., 5.0 g, 34.7 mmol).

  • Initiator & Catalyst Solution: In a separate dry vial, prepare a stock solution of the initiator and catalyst. Add PMH-ol (e.g., 64.5 mg, 0.347 mmol, for a target degree of polymerization of 100) to 5 mL of anhydrous toluene. Add Sn(Oct)₂ (e.g., 14.1 mg, 0.0347 mmol, for a [Monomer]:[Catalyst] ratio of 1000:1).

  • Initiation: Transfer the initiator/catalyst solution to the Schlenk flask containing the monomer via a gas-tight syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at 130°C. The reaction is allowed to proceed with vigorous stirring for 4-12 hours. Monitor conversion by taking aliquots for ¹H NMR analysis.

  • Quenching & Precipitation: After reaching the desired conversion (>90%), cool the flask to room temperature. Dissolve the viscous polymer in 10 mL of DCM.

  • Purification: Precipitate the polymer by slowly adding the DCM solution to 200 mL of cold methanol under stirring.

  • Isolation: Decant the methanol and collect the white, fibrous polymer. Re-dissolve in a minimal amount of DCM and re-precipitate into cold methanol to remove any residual monomer and catalyst.

  • Drying: Dry the final polymer product under vacuum at 40°C to a constant weight.

Characterization:

  • ¹H NMR: Confirm the incorporation of the PMH-ol end-group by identifying its characteristic peaks relative to the polymer backbone peaks.

  • GPC/SEC: Determine the molecular weight (M_n, M_w) and polydispersity index (PDI) of the polymer.

Workflow Visualization

ROP_Workflow prep 1. Reagent Prep (L-Lactide, PMH-ol, Sn(Oct)₂ in Toluene) react 2. Polymerization (Schlenk Flask, N₂ atm 130°C, 4-12h) prep->react dissolve 3. Dissolution (DCM) react->dissolve precip 4. Precipitation (Cold Methanol) dissolve->precip purify 5. Purification (Redissolve/Reprecipitate) precip->purify dry 6. Drying (Vacuum Oven, 40°C) purify->dry charac 7. Characterization (NMR, GPC) dry->charac

Caption: Workflow for the synthesis of PMH-terminated polylactide (PMH-PLA).

Application II: As a Steric Capping Agent in Controlled Radical Polymerization

While the secondary alcohol of PMH-ol is not a conventional initiator for radical polymerization, it can be derivatized into a molecule suitable for controlling or terminating polymerization. For instance, converting the alcohol to an α-bromo ester would create a classic initiator for Atom Transfer Radical Polymerization (ATRP). Alternatively, and more uniquely, PMH-ol could be used in post-polymerization modification to introduce a bulky end-group.

Causality & Hypothesis: Here, we propose using a derivative of PMH-ol to cap the "living" end of a polymer chain synthesized via a controlled polymerization technique. This strategy allows for the precise installation of the bulky group at the terminus of a well-defined polymer. The extreme steric hindrance of the PMH group would likely make this capping reaction slow and highly selective, effectively "quenching" the polymerization and installing a durable, non-reactive end-cap. Such end-caps can significantly enhance the thermal stability and modify the solution properties of the parent polymer. The use of alcohols as reducing agents or components in ATRP systems has been explored, suggesting their compatibility with the reaction environment[3].

Protocol 3.1: Post-Polymerization End-Capping of Poly(methyl methacrylate) (PMMA)

This protocol assumes a living PMMA chain (PMMA-Br) has been synthesized via ATRP and is ready for modification. The capping agent is proposed to be the sodium salt of PMH-ol (Sodium 3,4,5,6,6-pentamethylheptan-2-oxide), formed by deprotonating PMH-ol with a strong base like sodium hydride (NaH).

Materials:

  • Pre-synthesized PMMA-Br (with a bromine chain-end)

  • 3,4,5,6,6-Pentamethylheptan-2-ol (PMH-ol, anhydrous)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon gas supply

  • Syringes, cannulas, and oven-dried glassware

Procedure:

  • Alkoxide Preparation: In an oven-dried flask under argon, wash NaH (1.2 equivalents relative to PMMA-Br chain ends) with anhydrous hexanes to remove mineral oil. Carefully decant the hexanes. Add anhydrous THF to the NaH.

  • Alcohol Addition: Slowly add a solution of PMH-ol (1.1 equivalents) in anhydrous THF to the NaH suspension at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases. This forms the sodium alkoxide capping agent.

  • Living Polymer Solution: In a separate flask under argon, dissolve the PMMA-Br in anhydrous THF.

  • Capping Reaction: Using a cannula, slowly transfer the living PMMA-Br solution into the flask containing the sodium PMH-alkoxide at room temperature.

  • Reaction & Quench: Let the reaction stir for 24-48 hours at 40°C. The extended time is necessary to overcome the steric hindrance. Quench the reaction by adding a small amount of acidic methanol.

  • Purification: Precipitate the polymer in a suitable non-solvent, such as a water/methanol mixture or cold hexane, to remove the salt byproducts and unreacted alkoxide.

  • Drying: Dry the final end-capped polymer under vacuum to a constant weight.

Mechanistic Visualization

Mechanism polymer PMMA-Br (Living Polymer) transition SN2 Reaction (Slow, Sterically Hindered) polymer->transition alkoxide + Na⁺ ⁻O-PMH (Capping Agent) alkoxide->transition product PMMA-O-PMH (Capped Polymer) transition->product byproduct + NaBr transition->byproduct

Caption: Proposed SN2 mechanism for end-capping a polymer with PMH-alkoxide.

Anticipated Data & Validation

The success of these protocols would be validated by comprehensive polymer characterization. The following table presents hypothetical comparative data for polymers made with a standard initiator (1-Butanol for ROP) versus the proposed PMH-ol.

PropertyStandard Polymer (Bu-PLA)PMH-Modified Polymer (PMH-PLA)Rationale for Difference
Initiator 1-Butanol3,4,5,6,6-Pentamethylheptan-2-olSmall, linear vs. large, bulky secondary alcohol
M_n (GPC, g/mol ) 10,2009,900Similar target DP; slight variation due to kinetics.
PDI (M_w/M_n) 1.151.10Slower initiation from PMH-ol may improve control.
End-Group (¹H NMR) Butyl group signals presentPentamethylheptyl signals presentDirect evidence of initiation/capping.
T_g (°C, DSC) 58.556.0Bulky, flexible end-group acts as a plasticizer.
Solubility Soluble in DCM, THFEnhanced solubility in non-polar solventsDue to the large hydrophobic C12 end-group.

References

  • PubChem Compound Summary for CID 15219341, 3,4,5,6,6-Pentamethylheptan-2-ol. National Center for Biotechnology Information. [Link]

  • Use of alcohols as reducing agents for synthesis of well-defined polymers by AGET-ATRP. Polymer Chemistry, 2021. [Link]

  • Alcohol Adducts of N-Heterocyclic Carbenes: Latent Catalysts for the Thermally-Controlled Living Polymerization of Cyclic Esters. Macromolecules, 2006. [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 2022. [Link]

  • Synthesis and radical scavenging ability of new polymers from sterically hindered phenol functionalized norbornene monomers via ROMP. ResearchGate. [Link]

  • Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. Bioorganic & Medicinal Chemistry, 1994. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Steric Hindrance in 3,4,5,6,6-Pentamethylheptan-2-ol Substitution Reactions

Welcome to the technical support center for navigating the challenges of substitution reactions with the sterically demanding substrate, 3,4,5,6,6-Pentamethylheptan-2-ol. This guide is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of substitution reactions with the sterically demanding substrate, 3,4,5,6,6-Pentamethylheptan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this and structurally similar molecules. Here, we will dissect the underlying chemical principles, troubleshoot common experimental failures, and provide robust protocols to achieve your desired synthetic outcomes.

Understanding the Substrate: Why is 3,4,5,6,6-Pentamethylheptan-2-ol So Difficult?

The primary challenge with this secondary alcohol lies in its profound steric congestion. The hydroxyl group at the C2 position is flanked by a methyl group on one side and a highly branched, bulky alkyl chain on the other. This structure creates significant steric hindrance, which dictates the feasible reaction pathways.[1]

Let's analyze the key structural features:

  • Secondary Alcohol: The hydroxyl is attached to a carbon bonded to two other carbons. In principle, this allows for both SN1 and SN2 pathways.

  • Extreme Steric Hindrance: The large alkyl groups surrounding the reaction center make backside attack for an SN2 reaction nearly impossible.[1][2][3]

  • Propensity for Rearrangement: Any reaction that proceeds through a carbocation intermediate (like SN1 or E1) is highly susceptible to rearrangement to form a more stable carbocation.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with 3,4,5,6,6-Pentamethylheptan-2-ol failing completely?

A1: The SN2 (Substitution Nucleophilic Bimolecular) reaction requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group.[3] In 3,4,5,6,6-Pentamethylheptan-2-ol, the bulky alkyl groups physically block this path.[1][2] Attempting to force an SN2 reaction, even with a good leaving group (like a tosylate or mesylate), will almost certainly result in no reaction or exclusive elimination (E2) if a basic nucleophile is used. Steric hindrance is a dominant factor that disfavors the SN2 mechanism for highly substituted substrates.[1][3][9]

Q2: I tried using a strong acid (like HBr) to promote an SN1 reaction, but I'm getting a complex mixture of products. What's happening?

A2: Using a strong acid protonates the hydroxyl group, turning it into a good leaving group (H₂O).[10][11][12] This facilitates the formation of a carbocation, initiating an SN1 pathway. However, the initially formed secondary carbocation is highly unstable and will rapidly rearrange to a more stable form.[6][7][8] This occurs through 1,2-hydride or 1,2-methyl shifts. The resulting mixture of carbocations is then attacked by the nucleophile (e.g., Br⁻), leading to a variety of constitutional isomers in your product mixture.

Here is a visualization of the likely rearrangement cascade:

Caption: SN1 reaction leads to a mixture of rearranged products.

Q3: Is it possible to achieve substitution without rearrangement?

A3: Yes, but it requires avoiding the formation of a carbocation intermediate altogether. Standard SN1 conditions are not suitable for this substrate if a single, unrearranged product is desired. The most effective strategies involve converting the alcohol into a good leaving group under neutral or mild conditions that proceed via an SN2-like mechanism on an activated intermediate, rather than on the carbon backbone itself. Two powerful methods for this are the Appel Reaction and the Mitsunobu Reaction .[13][14]

Troubleshooting Guide & Recommended Protocols

This section addresses specific experimental failures and provides actionable solutions and detailed protocols.

Problem 1: My reaction is yielding only alkenes (elimination products).
  • Cause: The conditions you are using (e.g., strong acid, high temperatures, basic nucleophiles) favor elimination (E1 or E2) over substitution. The formation of a carbocation in an E1 pathway can also lead to rearranged alkenes.

  • Solution: Switch to a reaction that does not involve carbocation intermediates and operates under milder, non-acidic conditions.

The Appel reaction converts alcohols to alkyl halides using triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄ or CCl₄) under neutral conditions.[13][15][16] The mechanism involves the formation of an alkoxyphosphonium salt, which is then displaced by the halide in an SN2 fashion.[14] This avoids carbocation formation and thus prevents rearrangement.

Step-by-Step Protocol (Conversion to Alkyl Bromide):

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 3,4,5,6,6-Pentamethylheptan-2-ol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM dropwise over 30 minutes. An exothermic reaction is expected. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding a small amount of water.

    • Filter the mixture to remove the precipitated triphenylphosphine oxide.

    • Wash the filtrate with saturated aqueous NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the desired alkyl bromide.

ParameterConditionRationale
Reagents PPh₃, CBr₄Forms the active phosphonium intermediate, avoids acid.[13][14]
Solvent Anhydrous DCMAprotic solvent prevents side reactions.
Temperature 0 °C to RTControls the initial exothermic reaction.
Atmosphere Inert (N₂ or Ar)PPh₃ is sensitive to air oxidation.
Problem 2: My starting material is unreactive, and I cannot use harsh conditions.
  • Cause: The alcohol is sterically hindered, and the hydroxyl group is a poor leaving group.[12] If your target molecule contains sensitive functional groups, strong acids or high temperatures are not viable.

  • Solution: Employ the Mitsunobu reaction, which is renowned for its mild conditions and its ability to achieve substitution with inversion of configuration.[17][18][19]

The Mitsunobu reaction uses a phosphine (like PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol.[18][19] This allows for substitution by a wide range of acidic nucleophiles (pKa < 15), such as carboxylic acids (to form esters) or imides.[19] While the reaction can be slower with hindered alcohols, it is often successful where other methods fail.[17]

Step-by-Step Protocol (Ester Formation):

  • Preparation: Under an inert atmosphere, dissolve 3,4,5,6,6-Pentamethylheptan-2-ol (1.0 eq), triphenylphosphine (1.5 eq), and your desired carboxylic acid (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). The reaction may require gentle heating (40-50 °C) for highly hindered cases, but start at room temperature.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts.[20] Purification is almost always achieved via column chromatography.

  • Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterConditionRationale
Reagents PPh₃, DEAD/DIAD, Nu-HActivates the alcohol under neutral conditions.[17][20]
Nucleophile (Nu-H) Acidic (pKa < 15)Required for proton transfer within the mechanism.[19]
Solvent Anhydrous THFCommon aprotic solvent for Mitsunobu reactions.
Temperature 0 °C to RTMild conditions preserve sensitive functional groups.

Troubleshooting Workflow

Use this decision tree to guide your experimental choices when working with 3,4,5,6,6-Pentamethylheptan-2-ol.

TroubleshootingWorkflow Start Goal: Substitute -OH group on 3,4,5,6,6-Pentamethylheptan-2-ol Q1 Is carbocation rearrangement acceptable? Start->Q1 SN1_Path Use SN1 Conditions (e.g., HBr, HCl) Expect product mixture. Q1->SN1_Path Yes Avoid_Carbocation Avoid Carbocation Formation Q1->Avoid_Carbocation No Q2 What is the desired product? Avoid_Carbocation->Q2 Alkyl_Halide Target: Alkyl Halide Q2->Alkyl_Halide Halide Ester_Ether_etc Target: Ester, Ether, etc. Q2->Ester_Ether_etc Other Appel Use Appel Reaction (PPh3, CBr4) Alkyl_Halide->Appel Mitsunobu Use Mitsunobu Reaction (PPh3, DEAD, Nu-H) Ester_Ether_etc->Mitsunobu Result_Halide Clean Alkyl Halide Product (No Rearrangement) Appel->Result_Halide Result_Other Desired Substituted Product (No Rearrangement) Mitsunobu->Result_Other

Caption: Decision workflow for substitution reactions.

References

  • Mechanism of the Mitsunobu Reaction - eScholarship. (n.d.). Retrieved March 25, 2026, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved March 25, 2026, from [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance? - Chemistry Hall. (2019, September 21). Retrieved March 25, 2026, from [Link]

  • Mechanistic study of the Mitsunobu reaction - PubMed - NIH. (2002, March 22). Retrieved March 25, 2026, from [Link]

  • Organic chemistry - Sn2 vs Sn1: How much steric hindrance is too much? - YouTube. (2020, March 5). Retrieved March 25, 2026, from [Link]

  • Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025, June 24). Retrieved March 25, 2026, from [Link]

  • Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook. (n.d.). Retrieved March 25, 2026, from [Link]

  • Sn1/Sn2 reaction factors : r/Mcat - Reddit. (2024, June 6). Retrieved March 25, 2026, from [Link]

  • Carbocation Rearrangements in SN1 Reactions - Chad's Prep®. (n.d.). Retrieved March 25, 2026, from [Link]

  • Making Alkyl Halides From Alcohols - Master Organic Chemistry. (2015, February 27). Retrieved March 25, 2026, from [Link]

  • Sn1 mechanism: carbocation rearrangement (video) - Khan Academy. (n.d.). Retrieved March 25, 2026, from [Link]

  • Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion. (2024, January 11). Retrieved March 25, 2026, from [Link]

  • Alcohols in SN1 and SN2 Reactions - Chemistry Steps. (2025, July 30). Retrieved March 25, 2026, from [Link]

  • Mitsonobu reaction, mechanism, applications and limitations - Purechemistry. (2023, March 4). Retrieved March 25, 2026, from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]

  • Alcohols to Alkyl Halides - Chemistry Steps. (2024, December 11). Retrieved March 25, 2026, from [Link]

  • Appel reaction - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • SN1 Reactions with Carbocation Rearrangements - Organic Chemistry Tutor. (n.d.). Retrieved March 25, 2026, from [Link]

  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers | Organic Letters - ACS Publications. (2016, August 16). Retrieved March 25, 2026, from [Link]

  • Appel Reaction | Chem-Station Int. Ed. (2014, March 24). Retrieved March 25, 2026, from [Link]

  • Appel Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides - The University of Northern Colorado. (2012, December 1). Retrieved March 25, 2026, from [Link]

  • 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions - Chemistry LibreTexts. (2020, May 30). Retrieved March 25, 2026, from [Link]

  • New Reagents and Synthetic Approaches to the Appel Reaction. (2026, February 17). Retrieved March 25, 2026, from [Link]

  • Secondary alcohol hemiacetal formation: an in situ carbonyl activation strategy - PubMed. (2009, November 19). Retrieved March 25, 2026, from [Link]

  • Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps. (2022, December 15). Retrieved March 25, 2026, from [Link]

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep. (n.d.). Retrieved March 25, 2026, from [Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation - The Royal Society of Chemistry. (2014, December 18). Retrieved March 25, 2026, from [Link]

  • Dehydroxylation of alcohols for nucleophilic substitution. (2024, September 5). Retrieved March 25, 2026, from [Link]

  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS - University of Illinois. (2022, May 17). Retrieved March 25, 2026, from [Link]

Sources

Optimization

Preventing dehydration of 3,4,5,6,6-Pentamethylheptan-2-ol during vacuum distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously difficult challenge in organic synthesis and drug development: Preventin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously difficult challenge in organic synthesis and drug development: Preventing the dehydration of 3,4,5,6,6-Pentamethylheptan-2-ol during vacuum distillation.

This guide synthesizes mechanistic organic chemistry with field-proven laboratory techniques to help you recover your intact secondary alcohol without thermal degradation.

The Chemical Challenge: Steric Strain and Elimination

3,4,5,6,6-Pentamethylheptan-2-ol is an extremely sterically hindered secondary alcohol. The dense clustering of methyl groups along the carbon backbone creates immense steric strain (often referred to as B-strain or Brown strain).

When subjected to heat during distillation, the molecule is highly motivated to relieve this steric crowding. Secondary and tertiary alcohols readily dehydrate through an E1 mechanism [1]. The hydroxyl group is protonated by trace acids to form an alkyloxonium ion, which leaves as water to generate a carbocation intermediate[1]. Because E1 elimination dominates over the corresponding E2 mechanism in these hindered systems[2], the carbocation rapidly loses a proton to form an alkene. The sp² hybridization of the resulting alkene drastically reduces the steric strain, making this degradation pathway thermodynamically favorable.

Mechanistic Pathway & Stabilization Logic

Mechanism Substrate 3,4,5,6,6-Pentamethylheptan-2-ol (Sterically Hindered) Cond1 Standard Distillation (High Heat, Trace Acid) Substrate->Cond1 Cond2 Optimized Vacuum Distillation (Low Heat, Base Additive) Substrate->Cond2 Int1 Alkyloxonium Ion Formation Cond1->Int1 Int2 Carbocation Formation (E1 Mechanism) Int1->Int2 Prod1 Alkene Byproducts (Dehydration) Int2->Prod1 Int3 Neutralized Surface & Lowered Boiling Point Cond2->Int3 Prod2 Pure Alcohol Distillate (Intact Product) Int3->Prod2

Mechanistic divergence of 3,4,5,6,6-Pentamethylheptan-2-ol under different distillation conditions.

Troubleshooting FAQs

Q: Why is my product dehydrating into an alkene even though I am using a vacuum pump? A: Your vacuum depth is likely insufficient. Reducing the pressure inside the distillation chamber lowers the boiling point of the substance, allowing you to distill at a lower temperature[3]. If your vacuum is only pulling down to ~10 Torr, the required pot temperature may still exceed the activation energy threshold for E1 dehydration. You must achieve a deep vacuum (< 0.1 Torr) to keep the pot temperature safely below 80°C.

Q: I am struggling to get my vacuum below 1 Torr. How do I fix this? A: You are likely experiencing a "virtual leak." Virtual leaks are not true atmospheric leaks; they result from contamination (like residual cleaning solvents or water) evaporating under vacuum inside the system[4]. Because the solvent continuously evaporates, the pressure plateaus, preventing you from passing a leak test[4]. Thoroughly dry your glassware in an oven and degas your crude mixture at room temperature before applying heat.

Q: What additives can I use to suppress the acid-catalyzed elimination? A: The E1 mechanism is catalyzed by protons[1]. Even the mildly acidic silanol groups (Si-OH) on the surface of standard borosilicate glassware can trigger the dehydration of highly sensitive alcohols. To prevent this, add 1–2 wt% of a mild, non-nucleophilic base—such as anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)—directly to the distillation pot. This neutralizes trace acids and completely shuts down the catalytic alkyloxonium formation.

Q: My distillation pot is bumping violently under deep vacuum. Should I add more boiling stones? A: No. Boiling stones are entirely ineffective for vacuum distillations because the air held within their pores is rapidly removed under vacuum, leaving them unable to generate the bubbles needed for nucleation[5]. Instead, use a PTFE-coated magnetic stir bar. Vigorous magnetic stirring is the best method to ensure smooth vaporization and avoid explosive bumping that can ruin your separation[5].

Self-Validating Experimental Protocol

To successfully isolate 3,4,5,6,6-Pentamethylheptan-2-ol, you must transition from standard fractional distillation to a Base-Stabilized Short-Path Vacuum Distillation . This minimizes both thermal residence time and catalytic degradation.

Workflow S1 1. Passivate Glassware S2 2. Add K2CO3 to Pot S1->S2 S3 3. Establish High Vacuum S2->S3 S4 4. Gentle Heating S3->S4 S5 5. Short-Path Collection S4->S5

Step-by-step optimized short-path vacuum distillation workflow for sensitive alcohols.

Step-by-Step Methodology
  • Glassware Passivation: Rinse the short-path distillation head, condenser, and receiving flasks with a 5% triethylamine in hexanes solution. Bake in an oven at 120°C for 1 hour to dry and passivate active silanol sites.

  • Pot Preparation: Transfer the crude 3,4,5,6,6-Pentamethylheptan-2-ol into the distillation flask. Add 1–2 wt% of finely powdered, anhydrous K₂CO₃. Introduce a clean PTFE-coated magnetic stir bar[5]. Do not use boiling stones.

  • System Integrity Check (Self-Validation): Assemble the apparatus and apply the vacuum without heating. Perform a leak-up test by isolating the pump[4]. The system should maintain a pressure increase of less than 1 millitorr per second[4]. If the pressure spikes, locate the leak or allow more time for virtual leaks (residual solvents) to dissipate[4].

  • Degassing: Stir the unheated mixture under full vacuum (< 0.1 Torr) for 15–30 minutes. This removes dissolved gases and volatile impurities that cause bumping.

  • Gentle Distillation: Gradually heat the oil bath. Because the pressure is drastically reduced, the boiling point is lowered[3]. The target alcohol will distill over gently at a fraction of its atmospheric boiling point, bypassing the thermal activation energy required for E1 dehydration[1][2].

  • Safe Shutdown: Once collection is complete, remove the heat source and allow the pot to cool completely to room temperature before breaking the vacuum. Introducing air to a superheated organic residue can cause unpredictable oxidation or combustion[5].

Quantitative Process Comparison

By implementing the causality-driven changes outlined above, the thermodynamic environment of the distillation is fundamentally altered. Below is a summary of the expected operational parameters and their direct impact on product yield.

ParameterStandard Fractional DistillationOptimized Short-Path DistillationImpact on Dehydration
Apparatus Vigreux columnShort-path distillation headMinimizes vapor residence time, reducing thermal exposure.
Operating Pressure ~10 to 15 Torr< 0.1 Torr Drastically lowers the boiling point[3].
Pot Temperature > 120°C< 80°C Keeps thermal energy below the E1 activation threshold[1].
Chemical Additives None1–2 wt% K₂CO₃ Neutralizes trace acids, shutting down catalytic alkyloxonium formation.
Agitation Method Boiling stonesMagnetic stirring Prevents bumping without introducing trapped air[5].
Typical Yield < 40% (Predominantly Alkene)> 90% (Intact Alcohol) Ensures high-purity recovery of the sterically hindered target.

References

  • Chemistry LibreTexts - 14.4: Dehydration Reactions of Alcohols. Explains the E1 and E2 mechanisms of alcohol dehydration and the role of acid catalysis. URL: [Link][1]

  • ACS Earth and Space Chemistry - Kinetics and Mechanisms of Dehydration of Secondary Alcohols. Details the dominance of the E1 elimination mechanism in secondary alcohols. URL: [Link][2]

  • BevZero - Vacuum Distillation Explained: Mastering The Dealcoholization Process. Discusses the thermodynamic principles of lowering boiling points via pressure reduction. URL:[Link][3]

  • Beaker & Wrench - Trouble with vacuum leaks in your distillation system?. Provides authoritative troubleshooting for leak-up tests and identifying virtual leaks. URL: [Link][4]

  • Safrole - Vacuum distillation. Outlines critical safety protocols, the failure of boiling stones under vacuum, and the necessity of magnetic stirring. URL: [Link][5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 3,4,5,6,6-Pentamethylheptan-2-ol

Welcome to the Application Science Help Desk. As a Senior Application Scientist in formulation and drug delivery, I frequently consult with researchers who hit a wall when transitioning highly lipophilic compounds from i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist in formulation and drug delivery, I frequently consult with researchers who hit a wall when transitioning highly lipophilic compounds from in silico or organic synthesis stages into aqueous biological assays.

Working with 3,4,5,6,6-Pentamethylheptan-2-ol (also known in the fragrance industry as Koavol DH) presents a unique set of physicochemical challenges[1]. This guide is designed to move you beyond trial-and-error by explaining the thermodynamic causality behind your solubility issues and providing self-validating, step-by-step protocols to keep your compound in solution.

Part 1: The Molecular Root Cause

Before attempting to formulate a solution, we must understand the molecule. 3,4,5,6,6-Pentamethylheptan-2-ol (C₁₂H₂₆O) is a highly branched aliphatic alcohol[2]. While it possesses a polar hydroxyl (-OH) group, this single hydrogen-bonding site is completely overwhelmed by the massive hydrophobic surface area generated by the heptane backbone and its five methyl substituents[1].

When introduced to an aqueous environment, the thermodynamic penalty of creating a water cavity large enough to house this branched chain is exceptionally high. Driven by the hydrophobic effect, the molecules self-associate to minimize contact with water, leading to rapid nucleation and precipitation.

Quantitative Data & Formulation Limits

To design an effective solubilization strategy, we must respect the physical limits of the compound. Below is a summary of its core properties and the maximum recommended excipient thresholds for biological assays.

ParameterValueImplications for Formulation
Molecular Formula C₁₂H₂₆OHighly aliphatic; dominates the single polar -OH group.
Molecular Weight 186.33 g/mol [2]Small enough to fit inside standard cyclodextrin cavities.
LogP (Octanol/Water) 4.06[3]Highly lipophilic; prone to rapid precipitation in water.
Aqueous Solubility 0.066 g/L (~0.35 mM)[3]Absolute thermodynamic limit at 19 °C without excipients.
Max DMSO (In Vitro) 0.1% - 0.5% v/vExceeding this causes cellular toxicity and solvent-shift precipitation.
HP-β-CD Molar Ratio 1:1 to 1:5Requires excess cyclodextrin to drive the equilibrium toward complexation.
Part 2: Solubilization Strategy Decision Tree

Selecting the right formulation depends entirely on your downstream application. Use the decision tree below to identify the optimal thermodynamic approach for your assay.

SolubilizationTree Start Target Concentration > 0.35 mM? No Use Direct Dissolution (Warm to 37°C) Start->No No Yes Select Application Start->Yes Yes InVitro In Vitro / Cell Culture Yes->InVitro InVivo In Vivo / Animal Dosing Yes->InVivo Cosolvent Co-solvent + Surfactant (DMSO <0.5% + Tween 80) InVitro->Cosolvent Low Conc. Cyclo Cyclodextrin Complexation (HP-β-CD, 1:5 Molar Ratio) InVitro->Cyclo High Conc. InVivo->Cyclo Aqueous IV/PO Lipid Lipid Emulsion (e.g., Intralipid) InVivo->Lipid High Dose PO

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Part 3: Troubleshooting FAQs

Q: I prepared a 50 mM stock in DMSO, but it immediately turns cloudy when diluted to 100 µM in PBS. Why? A: You are observing a classic "solvent shift" (or antisolvent precipitation) phenomenon. When you inject the DMSO stock into PBS, the highly water-miscible DMSO rapidly diffuses into the bulk aqueous phase. This leaves the lipophilic 3,4,5,6,6-Pentamethylheptan-2-ol molecules stranded in a supersaturated state[4]. Driven by the hydrophobic effect, the branched aliphatic chains instantly self-associate, causing rapid nucleation and visible turbidity. Solution: You must lower the thermodynamic penalty before dilution by pre-mixing the DMSO stock with a surfactant (like Tween 80) or utilizing a step-down dilution method.

Q: Can I just heat the media to 37°C and sonicate it to force the compound into solution? A: No. Heating and sonication only provide kinetic energy to temporarily disperse the compound. The absolute thermodynamic solubility limit of this molecule is approximately 0.35 mM[3]. Once the energy input stops and the system equilibrates to room temperature or incubator conditions, the compound will inevitably crash out. Sonication creates an unstable macro-emulsion, not a true solution, which guarantees inconsistent dosing and high variability in your biological readouts.

Q: Which cyclodextrin is best suited for this specific branched structure? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The internal cavity diameter of β-cyclodextrin is 6.0–6.5 Å, which perfectly accommodates the bulky, sterically hindered pentamethyl-heptyl chain[5]. By contrast, α-cyclodextrin (4.7–5.3 Å) is too narrow for the branched methyl groups to enter, and γ-cyclodextrin (7.5–8.3 Å) is too wide, resulting in weak van der Waals contacts and a poor binding constant.

Q: How do I know my cyclodextrin complex actually worked and isn't just a suspension? A: By building a self-validating physical barrier into your protocol. After complexation, you must pass the solution through a 0.22 µm syringe filter. Uncomplexed 3,4,5,6,6-Pentamethylheptan-2-ol will remain as insoluble aggregates and be trapped by the filter membrane. If your filtrate is optically clear and subsequent HPLC/LC-MS analysis confirms the target concentration, you have successfully formed a true thermodynamic inclusion complex.

Part 4: Validated Experimental Protocols
Protocol A: Step-Down Micellar Dispersion (For In Vitro Assays)

Causality: Pre-coating the compound with a non-ionic surfactant creates a micellar shield that prevents nucleation during the solvent shift[4].

  • Primary Stock: Dissolve 3,4,5,6,6-Pentamethylheptan-2-ol in 100% DMSO to create a 50 mM primary stock.

  • Surfactant Prep: In a separate tube, prepare a 10% (v/v) Tween 80 solution in your target aqueous buffer (e.g., PBS).

  • Micelle Formation: Slowly add the DMSO stock dropwise into the Tween 80 solution while vortexing vigorously. Target a 1:10 dilution to make a 5 mM intermediate stock.

  • Self-Validation Step: Measure the absorbance of the intermediate stock at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of macro-precipitates and the successful formation of stable micelles.

  • Final Dilution: Dilute the intermediate stock into your final assay media. Ensure the final DMSO concentration is ≤0.5% and Tween 80 is ≤0.1% to prevent cellular membrane disruption.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo / High Conc. Assays)

Causality: Encapsulating the hydrophobic tail inside the cyclodextrin cavity shields it from water, vastly increasing apparent solubility without the need for organic solvents[5].

CyclodextrinWorkflow Step1 1. Prepare 20% w/v HP-β-CD in Buffer Step2 2. Add Target Compound (Solid or EtOH stock) Step1->Step2 Step3 3. Stir/Vortex 24h at Room Temp Step2->Step3 Step4 4. Filter (0.22 µm) to Remove Unbound Step3->Step4 Step5 5. Lyophilize (Optional) Step4->Step5

Step-by-step workflow for generating a 3,4,5,6,6-Pentamethylheptan-2-ol inclusion complex.

  • Carrier Prep: Prepare a 20% (w/v) solution of HP-β-CD in pure water or saline.

  • Addition: Add 3,4,5,6,6-Pentamethylheptan-2-ol directly to the cyclodextrin solution at a 1:5 molar ratio (Compound : HP-β-CD).

  • Equilibration: Stir continuously at 500 RPM for 24–48 hours at room temperature. Note: Inclusion complexation is a dynamic equilibrium process; do not rush this step.

  • Self-Validation Step: Filter the resulting suspension through a 0.22 µm PVDF syringe filter. The filter will physically remove any uncomplexed, precipitated compound.

  • Quantification: Quantify the optically clear filtrate via LC-MS or GC-MS to determine the exact concentration of the solubilized complex before dosing.

References
  • Title: 2-Heptanol, 3,4,5,6,6-pentamethyl- (CID 15219341) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Cyclodextrins as pharmaceutical solubilizers Source: Advanced Drug Delivery Reviews (via PubMed) URL: [Link]

  • Title: Solubilizing excipients in oral and injectable formulations Source: Pharmaceutical Research (via PubMed) URL: [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 3,4,5,6,6-Pentamethylheptan-2-ol

Welcome to the Technical Support and Troubleshooting Center for the chiral separation of 3,4,5,6,6-Pentamethylheptan-2-ol (CAS: 87118-95-4). As a highly branched aliphatic alcohol utilized in fragrance chemistry (often r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the chiral separation of 3,4,5,6,6-Pentamethylheptan-2-ol (CAS: 87118-95-4). As a highly branched aliphatic alcohol utilized in fragrance chemistry (often referred to as amber carbinol)[1][2], this molecule presents a unique analytical challenge. It contains four distinct stereocenters (C2, C3, C4, and C5), resulting in 16 possible stereoisomers (8 diastereomeric pairs). Furthermore, it lacks a UV-active chromophore and exhibits extreme steric hindrance due to its dense methyl branching and terminal tert-butyl group.

This guide provides field-proven methodologies, self-validating protocols, and a comprehensive Q&A troubleshooting section to help you achieve baseline resolution of these complex diastereomers.

Separation Strategy & Decision Matrix

Because of its structural complexity, choosing the right analytical pathway is critical. The decision relies on whether you need rapid volatile profiling (Gas Chromatography) or preparative isolation and absolute configuration determination (Liquid Chromatography).

Workflow Target 3,4,5,6,6-Pentamethylheptan-2-ol (16 Stereoisomers, No Chromophore) GC_Path Gas Chromatography (Volatile Method) Target->GC_Path LC_Path Liquid Chromatography (Non-Volatile/Prep) Target->LC_Path GC_Col Chiral CSP Capillary (e.g., Rt-βDEXsm) GC_Path->GC_Col LC_Deriv Chiral Derivatization (S)-(+)-MαNP Acid LC_Path->LC_Deriv Adds UV Chromophore MDGC 2D-GC (Heart-Cutting) For Unresolved Pairs GC_Col->MDGC If Rs < 1.5 LC_Col Normal-Phase HPLC (Achiral Silica Gel) LC_Deriv->LC_Col

Figure 1: Decision matrix for the chiral separation of 3,4,5,6,6-Pentamethylheptan-2-ol.

Standard Operating Procedures (SOPs)

Protocol A: Indirect Normal-Phase HPLC via MαNP Derivatization

Causality: Aliphatic alcohols lack the π−π interaction sites required by standard chiral stationary phases and cannot be detected via UV. Derivatizing the alcohol with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) serves a dual purpose: it introduces a strong naphthyl chromophore for UV detection and converts the enantiomers into rigid diastereomeric esters. These esters exhibit amplified dipole differences, allowing them to be separated easily on standard, inexpensive achiral silica gel[3][4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mg of racemic 3,4,5,6,6-pentamethylheptan-2-ol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Catalysis & Coupling: Add 1.5 equivalents of (S)-(+)-MαNP acid, followed by 1.5 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.5 eq of 4-Dimethylaminopyridine (DMAP). Note: DMAP is strictly required here to overcome the severe steric hindrance at the C2 hydroxyl group flanked by the C3 methyl[5].

  • Reaction: Stir at room temperature under nitrogen for 12 hours.

  • Workup: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.1 M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ and evaporate the solvent.

  • Chromatography: Reconstitute in hexane. Inject 10 µL onto a Normal-Phase Silica column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Elution: Isocratic elution using Hexane/Ethyl Acetate (95:5 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Self-Validation Step: The system is validated when the resolution ( Rs​ ) between the first and last eluting diastereomeric pairs is 1.5. If Rs​<1.5 , decrease the ethyl acetate concentration to 2% to increase the retention factor ( k′ ).

Protocol B: Direct Chiral GC-FID Analysis

Causality: For volatile profiling without derivatization, Gas Chromatography is preferred. The molecule's boiling point is approximately 210.5 °C[2], making it highly suitable for GC. Cyclodextrin-based chiral stationary phases (CSPs), such as β -DEX, separate branched aliphatic alcohols by forming transient inclusion complexes where the chiral cavity interacts differentially with the stereocenters[6][7].

Step-by-Step Methodology:

  • Sample Prep: Dilute the alcohol mixture to 500 µg/mL in methanol.

  • Column Selection: Install a derivatized β -cyclodextrin capillary column (e.g., Rt- β DEXsm, 30 m × 0.25 mm ID × 0.25 µm film).

  • Inlet Parameters: Split ratio 50:1, Injector temperature 250 °C. Carrier gas: Helium at a constant flow of 1.5 mL/min.

  • Temperature Program: Initial hold at 80 °C for 2 min, ramp at 2 °C/min to 160 °C, hold for 20 min. Note: A slow ramp is critical to maximize the theoretical plates ( N ) necessary to resolve 8 diastereomeric pairs.

  • Detection: FID at 250 °C.

  • Self-Validation Step: Inject an alkane retention index standard (C10-C14). Validate column performance by ensuring the peak shape asymmetry factor ( As​ ) for the target alcohol is between 0.8 and 1.2.

Troubleshooting & FAQs

Q: My MαNP derivatization yield is extremely low (<20%). How can I improve it? A: The low yield is caused by extreme steric hindrance. The target hydroxyl group at C2 is secondary and immediately adjacent to a methyl group at C3, while the rest of the chain acts as a massive steric shield. To resolve this, increase your DMAP catalyst concentration to a full 1.0 equivalent and elevate the reaction temperature to 40 °C. If esterification still fails, convert the MαNP acid to its corresponding acid chloride prior to the reaction, which is vastly more reactive than the DCC-coupling intermediate[3][5].

Q: I am attempting LC separation of the diastereomers, but they are eluting as a single, broad peak. What went wrong? A: You are likely using a Reversed-Phase (e.g., C18) column with a water/acetonitrile mobile phase. Reversed-phase environments mask the subtle dipole-dipole and hydrogen-bonding differences between aliphatic diastereomers. You must switch to Normal-Phase chromatography (bare silica gel with hexane/ethyl acetate). The rigid silica surface amplifies the spatial differences of the MαNP esters, leading to baseline separation[3][8].

Q: In my GC-FID chromatogram, I only see 5 peaks instead of the expected 8 diastereomeric pairs. Are some isomers missing? A: With 16 stereoisomers, peak co-elution on a single 1D-GC column is highly probable due to overlapping boiling points and similar partitioning coefficients. To resolve the hidden pairs, you must employ Multidimensional GC (MDGC) or GC × GC. By heart-cutting the unresolved peaks from a primary non-polar column (e.g., DB-5) onto a secondary chiral column (e.g., β -DEX), you can achieve full resolution of the co-eluting isomers[9].

Q: Why does my GC baseline drift significantly during the temperature ramp? A: Cyclodextrin columns inherently suffer from phase bleed at lower temperatures than standard polysiloxane columns. The maximum isothermal operating temperature for most β -DEX columns is 220 °C[7]. Because 3,4,5,6,6-pentamethylheptan-2-ol boils at ~210 °C[2], you are operating very close to the column's thermal limit. Solution: Cap your oven temperature ramp at 180 °C and increase the carrier gas flow rate slightly to elute the heavier isomers without degrading the stationary phase.

Method Performance Data

The following table summarizes the expected quantitative performance of the two primary analytical strategies for this specific molecule.

ParameterDirect Chiral GC-FIDNormal-Phase HPLC (MαNP Derivatized)
Analyte State UnderivatizedMαNP Diastereomeric Esters
Stationary Phase β -DEX (Cyclodextrin)Achiral Silica Gel
Detection Mode Flame Ionization (FID)UV Absorbance (254 nm)
Resolution ( Rs​ ) Moderate (Co-elution common)High ( Rs​>1.5 typical)
Limit of Detection ~10 µg/mL~0.5 µg/mL (Highly sensitive)
Run Time 45 - 60 minutes20 - 30 minutes
Primary Application Rapid screening, volatile profilingPreparative isolation, absolute config.

References

  • Harada, N. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules, PMC. Available at:[Link]

  • Toyo'oka, T., et al. "4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole: novel fluorescent chiral derivatization reagents for the resolution of alcohol enantiomers by high-performance liquid chromatography." Analyst, RSC Publishing. Available at:[Link]

  • McGinty, D., et al. "Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol." Food and Chemical Toxicology, PubMed. Available at:[Link]

  • Blackwell, J. A., et al. "Diastereomeric Selectivity of Carbon-Coated Zirconia Reversed-Phase Liquid Chromatographic Media." Analytical Chemistry, ACS Publications. Available at:[Link]

  • ResearchGate. "Methods for Asymmetric Analysis of Alcohols Using β-DEX™ 225 GC Column." Available at:[Link]

  • VUP. "The enantiomer distribution of major chiral volatile organic compounds in Slovakian monofloral honeys." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Oxidation of 3,4,5,6,6-Pentamethylheptan-2-ol

Welcome to the technical support center for the selective oxidation of 3,4,5,6,6-pentamethylheptan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective oxidation of 3,4,5,6,6-pentamethylheptan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of oxidizing this sterically hindered secondary alcohol to its corresponding ketone, 3,4,5,6,6-pentamethylheptan-2-one. Our goal is to provide you with in-depth troubleshooting advice, detailed protocols, and a clear understanding of the underlying chemical principles to help you minimize byproduct formation and maximize your yield of the desired product.

Introduction: The Challenge of Steric Hindrance

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[1] However, the bulky pentamethylheptyl structure of 3,4,5,6,6-pentamethylheptan-2-ol presents a significant steric challenge around the reactive hydroxyl group. This steric hindrance can impede the approach of oxidizing agents, leading to sluggish or incomplete reactions and promoting undesirable side reactions such as elimination (dehydration).[2][3] Therefore, the choice of oxidation method and the precise control of reaction conditions are critical for a successful outcome.

This guide will focus on three widely used and effective methods for the oxidation of sterically hindered secondary alcohols:

  • Swern Oxidation: A mild and reliable method that uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[4][5]

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that operates under neutral and mild conditions.[6]

  • TEMPO-based Catalytic Oxidation: Utilizes a stable nitroxyl radical as a catalyst, which is particularly effective for hindered alcohols.[7][8][9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the oxidation of 3,4,5,6,6-pentamethylheptan-2-ol, providing explanations and actionable solutions.

Q1: My reaction is very slow or incomplete, with a significant amount of starting material recovered. What's going wrong?

A1: Incomplete conversion with a sterically hindered alcohol like 3,4,5,6,6-pentamethylheptan-2-ol is a common challenge. Here are the likely causes and how to address them:

  • Insufficient Reagent Stoichiometry: For sterically demanding substrates, a larger excess of the oxidizing agent may be required to drive the reaction to completion. For Swern and DMP oxidations, consider increasing the equivalents of the oxidant to 1.5-2.0.[10]

  • Poor Reagent Quality: Oxidizing agents can degrade over time. Ensure your oxalyl chloride (for Swern) is fresh and your DMP is stored in a cool, dry place.[10][11] For Swern oxidation, use freshly distilled, anhydrous DMSO.

  • Inadequate Temperature Control (Swern Oxidation): While the Swern oxidation must be kept cold (below -60 °C) during the initial stages to prevent side reactions, allowing the reaction to proceed at the upper end of this range (e.g., -60 °C vs. -78 °C) after the addition of the alcohol can sometimes improve the reaction rate for hindered substrates.[12]

  • Sub-optimal pH (TEMPO Oxidation): The efficiency of TEMPO-catalyzed oxidations can be pH-dependent. For the Anelli-Montanari protocol (using bleach as the co-oxidant), maintaining the pH between 9 and 10 is crucial.[1]

Q2: I'm observing a significant amount of an alkene byproduct. How can I prevent this elimination reaction?

A2: The formation of pentamethylheptene isomers is a result of dehydration, a common side reaction when oxidizing sterically hindered secondary alcohols. This is often promoted by acidic or highly basic conditions and elevated temperatures.

  • Choice of Base (Swern Oxidation): While triethylamine (TEA) is commonly used, its basicity can sometimes promote elimination. Consider using a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) to minimize this side reaction.

  • Strict Temperature Control: Maintaining the recommended low temperatures for the Swern oxidation is critical to disfavor the elimination pathway.

  • Buffered Conditions (DMP Oxidation): Adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate to your DMP oxidation can buffer any trace amounts of acid generated during the reaction, thus suppressing acid-catalyzed elimination.

  • Mild Reaction Conditions: Both DMP and TEMPO-based oxidations are generally milder than classical chromium-based oxidants and are less prone to causing elimination. If you are using a harsher method, switching to one of these is highly recommended.

Q3: My purified product has a persistent, unpleasant odor after a Swern oxidation. How do I remove it?

A3: The notorious odor is due to the dimethyl sulfide (DMS) byproduct.[4][5] While much of it is removed during rotary evaporation, trace amounts can linger.

  • Oxidative Work-up: During the aqueous work-up, you can wash the organic layer with a dilute solution of sodium hypochlorite (bleach) or potassium permanganate.[12] This will oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2). Caution: Use a dilute solution and monitor for any reaction with your desired ketone product.

  • Glassware Decontamination: To remove the smell from your glassware, rinse it with a bleach solution after cleaning.[4]

Q4: After my DMP oxidation, I have a lot of solid byproducts that are difficult to filter and purify away. What's the best work-up procedure?

A4: The main byproduct of DMP oxidation is the reduced form of the reagent, an iodo-compound, which can be troublesome.[13][14]

  • Quenching with Thiosulfate: A standard and effective work-up involves quenching the reaction with a saturated aqueous solution of sodium thiosulfate. This reduces any remaining DMP and its byproducts to more soluble species that can be easily removed in the aqueous layer.

  • Bicarbonate Wash: A subsequent wash with saturated aqueous sodium bicarbonate will remove the acetic acid byproduct.[13]

  • Filtration through Celite®: If solids persist, diluting the reaction mixture with a non-polar solvent like hexanes or diethyl ether and then filtering through a pad of Celite® can effectively remove the insoluble iodine-containing byproducts.[14][15]

Recommended Oxidation Protocols

Here we provide detailed, step-by-step protocols for the three recommended oxidation methods.

Protocol 1: Swern Oxidation

This method is highly reliable for hindered alcohols but requires strict temperature control.

Reagents & Equipment:

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • 3,4,5,6,6-Pentamethylheptan-2-ol

  • Diisopropylethylamine (DIPEA)

  • Three-neck round-bottom flask with a thermometer, dropping funnel, and nitrogen inlet

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equiv.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 equiv.) in anhydrous DCM via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Add a solution of 3,4,5,6,6-pentamethylheptan-2-ol (1.0 equiv.) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 45 minutes.

  • Add DIPEA (5.0 equiv.) dropwise, and stir for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is experimentally simpler than the Swern oxidation and is performed at room temperature.

Reagents & Equipment:

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • 3,4,5,6,6-Pentamethylheptan-2-ol

  • Sodium bicarbonate

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3,4,5,6,6-pentamethylheptan-2-ol (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in DCM.

  • Add DMP (1.5 equiv.) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC (typically 1-3 hours).

  • Upon completion, dilute the mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate.

  • Shake vigorously until the layers are clear. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: TEMPO-Catalyzed Oxidation (Anelli-Montanari Conditions)

This catalytic method is environmentally benign and effective for hindered alcohols.

Reagents & Equipment:

  • Dichloromethane (DCM)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Aqueous sodium bicarbonate (NaHCO3)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3,4,5,6,6-pentamethylheptan-2-ol (1.0 equiv.), TEMPO (0.01 equiv.), and KBr (0.1 equiv.) in DCM.

  • In a separate flask, prepare a solution of NaOCl (1.2 equiv.) and NaHCO3 (2.0 equiv.) in water. Ensure the pH is between 9 and 10.

  • Cool the alcohol solution to 0 °C in an ice bath.

  • Slowly add the basic NaOCl solution to the vigorously stirred alcohol solution, maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC (typically complete within 30-60 minutes).

  • Once complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Summary and Comparison

The following table provides a comparative overview of the key parameters for each recommended oxidation method.

ParameterSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Oxidant DMSO (activated)Hypervalent IodineNaOCl (co-oxidant)
Stoichiometry StoichiometricStoichiometricCatalytic (TEMPO)
Temperature -78 °C to RTRoom Temperature0 °C to RT
Common Byproducts Dimethyl sulfide, CO, CO₂, Amine SaltIodinane, Acetic AcidNaCl, Water
Key Advantages High reliability, mildSimple setup, neutral conditionsCatalytic, "green"
Key Disadvantages Requires low temp, odorous byproductExpensive reagent, solid byproductspH sensitive, potential for halogenation

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the processes, the following diagrams illustrate the core reaction pathway and a troubleshooting decision tree.

General Oxidation Pathway

Oxidation_Pathway Alcohol 3,4,5,6,6-Pentamethylheptan-2-ol Oxidant Oxidizing Agent (Swern, DMP, TEMPO/NaOCl) Alcohol->Oxidant Reaction Conditions Ketone 3,4,5,6,6-Pentamethylheptan-2-one (Desired Product) Oxidant->Ketone Main Pathway Byproducts Byproducts (Reagent-derived, Elimination) Oxidant->Byproducts Side Reactions

Caption: General pathway for the oxidation of the secondary alcohol.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Byproduct Formation Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Check_Reagents Increase oxidant equivalents Use fresh/pure reagents Incomplete_Rxn->Check_Reagents Yes Elimination Elimination Product (Alkene)? Incomplete_Rxn->Elimination No Adjust_Temp Optimize temperature (e.g., -60°C for Swern) Check_Reagents->Adjust_Temp Change_Base Use bulkier base (DIPEA) in Swern Elimination->Change_Base Yes Reagent_Byproduct Reagent Byproduct Contamination? Elimination->Reagent_Byproduct No Buffer_Rxn Add NaHCO₃ to DMP reaction Change_Base->Buffer_Rxn DMP_Workup Work-up with Na₂S₂O₃ and NaHCO₃ Reagent_Byproduct->DMP_Workup Yes Swern_Workup Oxidative wash (dilute bleach) for DMS removal DMP_Workup->Swern_Workup

Sources

Optimization

Refining GC-FID parameters for 3,4,5,6,6-Pentamethylheptan-2-ol peak resolution

Optimizing Analysis of 3,4,5,6,6-Pentamethylheptan-2-ol Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working to refine Gas Chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Analysis of 3,4,5,6,6-Pentamethylheptan-2-ol

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working to refine Gas Chromatography-Flame Ionization Detection (GC-FID) parameters for challenging analytes. The focus of this guide is the specific resolution of 3,4,5,6,6-Pentamethylheptan-2-ol, a sterically hindered secondary alcohol that presents common chromatographic challenges such as peak tailing and potential co-elution with isomers.

Frequently Asked Questions (FAQs)

Q1: My peak for 3,4,5,6,6-Pentamethylheptan-2-ol is showing significant tailing. What is the most common cause?

A1: The most frequent cause of peak tailing for polar compounds like alcohols is the interaction between the hydroxyl (-OH) group and active sites within your GC system.[1] These active sites are often exposed silanol groups (Si-OH) on surfaces like the GC inlet liner, the front of the column, or metal surfaces in the flow path.[1] These sites can form hydrogen bonds with your analyte, which delays its elution and results in a skewed peak shape.[1]

Q2: I'm not getting baseline separation between my main peak and a closely eluting impurity. What's the first parameter I should adjust?

A2: For issues with co-eluting peaks, the oven temperature program is the most powerful first parameter to adjust.[2][3] A slower temperature ramp rate increases the time the analyte spends interacting with the stationary phase, which can significantly enhance resolution between compounds with similar boiling points or polarities.[2][4]

Q3: What type of GC column is best suited for a branched, polar alcohol like this?

A3: The general principle of "like dissolves like" applies here. For a polar analyte such as an alcohol, a polar stationary phase is recommended.[5][6] A column with a polyethylene glycol (PEG) or "WAX" stationary phase is an excellent starting point, as it separates compounds based on polarity and hydrogen bonding capacity.[6][7][8]

Q4: Can my carrier gas flow rate impact peak resolution?

A4: Yes, absolutely. Every column has an optimal flow rate (or linear velocity) at which it achieves maximum efficiency.[9] Deviating significantly from this optimum can lead to band broadening and a loss of resolution.[9][10] It's crucial to set the flow rate correctly for your column's internal diameter and carrier gas type.[1]

Q5: When should I consider chemical derivatization?

A5: Derivatization is a robust solution when you've optimized your method but still face persistent issues with peak tailing or low sensitivity.[1][11] This process chemically modifies the polar hydroxyl group, converting the alcohol into a less polar, more volatile compound (like an ester or a silyl ether).[11][12] This transformation minimizes interactions with active sites, leading to sharper, more symmetrical peaks and improved resolution.[11][13]

In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing

Peak tailing is a common problem when analyzing alcohols due to their polar hydroxyl group.[1] This guide provides a systematic workflow to identify and resolve the root cause.

G cluster_0 Troubleshooting Workflow: Peak Tailing Start Observe Peak Tailing (Asymmetry > 1.2) Step1 Step 1: Inspect & Service Inlet Start->Step1 Initial Check Step2 Step 2: Condition & Trim Column Step1->Step2 If tailing persists Step3 Step 3: Optimize Method Parameters Step2->Step3 If tailing persists Step4 Step 4: Consider Derivatization Step3->Step4 If tailing persists End Symmetrical Peak Achieved Step4->End Definitive Solution

Caption: Workflow for diagnosing and resolving peak tailing.

Step-by-Step Protocol:

  • Inspect & Service the GC Inlet: The inlet is the most common source of active sites.[1]

    • Action: Replace the inlet liner with a new, deactivated liner. If using glass wool, ensure it is also deactivated.[1]

    • Rationale: Over time, liners become contaminated with non-volatile residues, creating active sites. A fresh, deactivated surface prevents these interactions.

    • Action: Replace the septum and clean the injector port as part of routine maintenance.

    • Rationale: Coring from the septum can deposit particles in the liner, and metal surfaces can become active over time.[1][14]

  • Condition & Trim the GC Column: The column itself can be a source of activity.

    • Action: First, condition the column according to the manufacturer's guidelines.

    • Rationale: This removes contaminants and helps re-establish an inert surface.

    • Action: If tailing continues, trim 15-30 cm from the front of the column.[1]

    • Rationale: The first section of the column accumulates the most non-volatile residue and is most prone to degradation. Trimming this section provides a fresh, inert surface for the separation to begin.

  • Optimize Method Parameters: Suboptimal parameters can exacerbate tailing.

    • Injector Temperature: Ensure the temperature is high enough for rapid volatilization (e.g., 250 °C as a starting point).[1] A temperature that is too low can cause slow sample transfer and band broadening.[1]

    • Carrier Gas Flow: Verify the flow rate is optimal for the column dimensions (typically 1-2 mL/min for 0.25-0.32 mm ID columns).[1][10]

  • Consider Chemical Derivatization: If the above steps do not resolve the issue, derivatization is the most definitive solution.[1]

    • Action: Convert the alcohol to a less polar ester or silyl ether.[11] For example, reacting the alcohol with a silylating reagent like BSTFA or an acylating agent like valeryl chloride.[11]

    • Rationale: This modification eliminates the problematic hydroxyl group, preventing hydrogen bonding with active sites and dramatically improving peak shape.[11][12]

Guide 2: Enhancing Resolution of Closely Eluting Peaks

Achieving baseline separation of 3,4,5,6,6-Pentamethylheptan-2-ol from its isomers or other impurities requires careful optimization of chromatographic selectivity and efficiency.

G cluster_1 Troubleshooting Workflow: Poor Resolution Start Observe Co-elution or Poor Resolution (Rs < 1.5) Step1 Step 1: Optimize Temperature Program Start->Step1 Primary Control Step2 Step 2: Adjust Carrier Gas Flow Rate Step1->Step2 Fine-tuning Step3 Step 3: Evaluate Column Choice Step2->Step3 If resolution is still inadequate End Baseline Resolution Achieved Step3->End Fundamental Change

Caption: Logical flow for improving chromatographic resolution.

Step-by-Step Protocol:

  • Optimize the Oven Temperature Program: Temperature programming is a powerful tool for improving the resolution of complex mixtures.[2][3]

    • Action: Decrease the temperature ramp rate. A good starting point is to cut the current rate in half (e.g., from 10 °C/min to 5 °C/min).

    • Rationale: A slower ramp increases the difference in elution times between analytes, enhancing separation.[2][4] An increase of approximately 30°C can halve the retention time, so a slower ramp has the opposite effect, increasing retention and potentially resolution.[2][15]

    • Action: Lower the initial oven temperature. For splitless injection, a common starting point is 20°C below the boiling point of the sample solvent.[15]

    • Rationale: A lower initial temperature provides better focusing of the analytes at the head of the column before the temperature ramp begins, leading to sharper peaks.

  • Adjust Carrier Gas Flow Rate: Ensure you are operating at the optimal linear velocity for your carrier gas and column.

    • Action: Consult a van Deemter or Golay plot calculator for your column dimensions to find the optimal flow rate for your carrier gas (e.g., Helium, Hydrogen, or Nitrogen). Set your instrument to this flow rate.

    • Rationale: Maximum column efficiency (and thus resolving power) is achieved at this optimal velocity.[9][16] Operating too far above or below this rate increases band broadening and decreases resolution.[9] Using a "constant flow" mode is generally preferable to "constant pressure" to maintain optimal velocity throughout the temperature program.[17]

  • Evaluate Column Choice: If optimization of method parameters is insufficient, the column's stationary phase may not be providing enough selectivity.

    • Action: Ensure you are using a polar column, such as a "WAX" (polyethylene glycol) phase, which is well-suited for separating alcohols.[7][8][18]

    • Rationale: The selectivity of the stationary phase is the most impactful variable on resolution.[19] A WAX phase provides strong hydrogen-bonding interactions that can differentiate between similar alcohol structures.[6]

    • Action: Consider a longer column or a column with a smaller internal diameter.

    • Rationale: Doubling column length increases resolving power by about 40%.[8] Reducing the internal diameter (e.g., from 0.32 mm to 0.25 mm) significantly increases column efficiency, which directly improves resolution.[5][20]

Data & Parameter Tables
Table 1: Recommended GC Column Characteristics
ParameterRecommended ValueRationale
Stationary Phase Polyethylene Glycol (PEG), "WAX"Polar phase for strong interaction with polar alcohols, enhancing selectivity.[6][7]
Length 30 m - 60 m30 m is a good starting point.[5] Increase to 60 m for complex samples requiring higher resolution.[5]
Internal Diameter (ID) 0.25 mmOffers a good balance of efficiency and sample capacity for method development.[5]
Film Thickness 0.25 µm - 0.50 µmThinner films can improve efficiency, but thicker films offer higher capacity and retention for volatile analytes.[5][6]
Table 2: Example Temperature Programs for Method Development
ProgramInitial Temp.Ramp RateFinal Temp.Expected Outcome
Fast Screen 60 °C (hold 1 min)20 °C/min240 °C (hold 5 min)Quick elution to determine approximate retention time. Likely poor resolution.
Standard Method 50 °C (hold 2 min)10 °C/min240 °C (hold 5 min)A balanced starting point for many applications.
High-Resolution 40 °C (hold 2 min)5 °C/min240 °C (hold 10 min)Slower ramp to maximize separation of closely eluting peaks.[2][3]
References
  • Temperature Programming for Better GC Results. Phenomenex. [Link]

  • Gas Chromatography Problem Solving and Troubleshooting. ResearchGate. [Link]

  • GC-FID Resolution Issue ?. ResearchGate. [Link]

  • Optimizing Sensitivity in GC–FID Analysis. LCGC International. [Link]

  • GC Column Selection Guide. INGENIERIA JCANO. [Link]

  • GC-FID: 5 Must-Know Tactics For Optimal Performance. Separation Science. [Link]

  • Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]

  • What Is Temperature Programming in Gas Chromatography?. ALWSCI. [Link]

  • Which parameters to consider when choosing a GC column?. LabRulez GCMS. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • GC Carrier Gas Guide: Selection & Applications. Phenomenex. [Link]

  • Pragmatic Rules for GC Column Selection. LCGC International. [Link]

  • Why Is Temperature Programming Used in Gas Chromatography. Drawell. [Link]

  • Temperature Programming of the Second Dimension in Comprehensive Two-Dimensional Gas Chromatography. ACS Publications. [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc.. [Link]

  • GC Derivatization. University of Nebraska-Lincoln. [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Problem with peak tailing. Chromatography Forum. [Link]

  • GC Tip: Peak Shape Problems: Tailing Peaks. Phenomenex. [Link]

  • Optimisation of Column Parameters in GC. Chromatography Today. [Link]

  • Considerations When Optimizing Your GC Method: Phase Ratio (β). Phenomenex. [Link]

  • Impact of GC Parameters on The Separation Part I: Choice of the Stationary Phase. Restek. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3,4,5,6,6-Pentamethylheptan-2-ol vs. Linear Secondary Alcohols

Executive Summary In drug development and complex organic synthesis, the steric topography of a molecule dictates its kinetic behavior and reaction pathways. This guide provides an objective, data-driven comparison betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex organic synthesis, the steric topography of a molecule dictates its kinetic behavior and reaction pathways. This guide provides an objective, data-driven comparison between 3,4,5,6,6-pentamethylheptan-2-ol —a highly branched, sterically hindered secondary alcohol[1][2]—and standard linear secondary alcohols (e.g., 2-heptanol ). By analyzing their divergent behaviors in acyl substitution, oxidation, and nucleophilic substitution, researchers can better predict kinetic bottlenecks and select appropriate catalytic systems for sterically demanding substrates.

Structural Topography & Causality of Reactivity

The fundamental differences in reactivity between these two molecules stem entirely from their three-dimensional steric environments:

  • Linear Secondary Alcohols (2-Heptanol): Features a flexible, unbranched hexyl chain attached to the α -carbon. The hydroxyl group is highly accessible, allowing reagents to easily achieve the necessary Bürgi-Dunitz approach trajectory.

  • 3,4,5,6,6-Pentamethylheptan-2-ol: This saturated branched-chain alcohol possesses a massive steric shield[2]. While the hydroxyl group resides on C2, the adjacent β -carbon (C3) and subsequent carbons (C4, C5) are heavily methylated, terminating in a bulky tert-butyl group at C6[1][3]. This creates a dense, umbrella-like hydrocarbon canopy that physically blocks reagent approach and alters the thermodynamic stability of reactive intermediates.

Comparative Reactivity Profiles

Acyl Substitution (Esterification) Kinetics

Esterification requires the alcohol oxygen to act as a nucleophile, attacking a carbonyl carbon to form a tetrahedral intermediate[4]. The rate of this reaction is exquisitely sensitive to the steric bulk of the alcohol[5].

  • Linear Alcohols: Unhindered approach allows for rapid acylation[6].

  • Branched Alcohols: The massive β

    • and γ -branching in 3,4,5,6,6-pentamethylheptan-2-ol severely restricts the approach angle. This steric crowding exponentially increases the activation energy required to form the tetrahedral intermediate, drastically reducing the reaction rate to near zero under standard conditions[4][7].
Oxidation Dynamics: Overcoming Steric Shielding

Oxidation of secondary alcohols to ketones typically utilizes chromium-based reagents (e.g., Jones oxidation) or nitroxyl radicals (e.g., TEMPO)[8][9].

  • Traditional Catalysts: While 2-heptanol is rapidly oxidized by TEMPO/NaOCl, 3,4,5,6,6-pentamethylheptan-2-ol actively resists oxidation. The bulky TEMPO oxoammonium ion cannot physically access the sterically shielded α -proton[10].

  • Sterically Matched Catalysts: To overcome this, less hindered azaadamantane-type catalysts like AZADO (2-azaadamantane N-oxyl) must be employed. AZADO lacks the four bulky methyl groups present in TEMPO, granting it superior catalytic proficiency for structurally hindered secondary alcohols[10][11].

Nucleophilic Substitution & Carbocation Rearrangements

Under strongly acidic conditions, dehydration or SN​1 substitution proceeds via a secondary carbocation.

  • Linear Alcohols: Form a standard secondary carbocation that undergoes straightforward E1 elimination (yielding linear alkenes) or substitution.

  • Branched Alcohols: The ionization of 3,4,5,6,6-pentamethylheptan-2-ol generates a secondary carbocation adjacent to a highly branched tertiary center (C3). To relieve extreme steric strain, this intermediate will undergo a rapid Wagner-Meerwein rearrangement (a hydride or methyl shift) to form a more stable tertiary carbocation, resulting in a complex mixture of skeletally rearranged products rather than simple substitution.

Reactivity Substrate1 Linear Sec-Alcohol (e.g., 2-Heptanol) Esterification Esterification (Acyl Chloride) Substrate1->Esterification Fast (Low Steric Bulk) Oxidation Oxidation (TEMPO/NaOCl) Substrate1->Oxidation Fast Substrate2 3,4,5,6,6-Pentamethylheptan-2-ol (Highly Branched) Substrate2->Esterification Extremely Slow Substrate2->Oxidation Poor Yield OxidationAZADO Oxidation (AZADO/NaOCl) Substrate2->OxidationAZADO High Yield (Steric Match)

Diagram 1: Comparative reactivity pathways based on steric hindrance.

Self-Validating Experimental Protocols

To empirically validate these kinetic differences, the following self-validating protocols utilize internal competition and parallel screening.

Protocol 1: Competitive Esterification Assay (Kinetics)

This protocol uses an internal competition mechanism. By providing insufficient acylating agent to a mixture of both alcohols, the kinetically favored substrate will selectively consume the reagent.

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 10 mmol of 2-heptanol and 10 mmol of 3,4,5,6,6-pentamethylheptan-2-ol in 20 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 1.0 mmol of 4-dimethylaminopyridine (DMAP) and 12 mmol of triethylamine ( Et3​N ).

  • Initiation: Cool the mixture to 0°C. Dropwise, add 8 mmol of acetic anhydride (a sub-stoichiometric amount).

  • Quenching & Sampling: Stir at room temperature. Extract 100 μ L aliquots at t=30,60, and 120 minutes. Quench each in 1 mL of saturated NaHCO3​ .

  • Validation: Analyze the organic layer via GC-MS. The chromatogram will show >95% conversion of 2-heptanol to its acetate ester, while 3,4,5,6,6-pentamethylheptan-2-ol will remain >98% unreacted, definitively proving the steric blockade of the tetrahedral intermediate.

Workflow Step1 Equimolar Mixture: Branched + Linear Alcohol Step2 Add 0.5 eq Acetic Anhydride + DMAP Catalyst Step1->Step2 Step3 Quench & Extract (t = 30, 60, 120 min) Step2->Step3 Step4 GC-MS Analysis (Quantify Ester Ratio) Step3->Step4

Diagram 2: Self-validating competitive esterification workflow.

Protocol 2: Comparative Oxidation (TEMPO vs. AZADO)
  • Setup: Set up two parallel reaction vials (A and B), each containing 5 mmol of 3,4,5,6,6-pentamethylheptan-2-ol in 10 mL of DCM.

  • Catalyst Addition: To Vial A, add 0.05 mmol (1 mol%) of TEMPO. To Vial B, add 0.05 mmol (1 mol%) of AZADO.

  • Oxidation: To both vials, add 10 mL of a buffered aqueous NaOCl solution (0.5 M, pH 8.6) containing 10 mol% KBr. Stir vigorously at 0°C for 2 hours.

  • Validation: Isolate the organic layers and analyze via HPLC. Vial A (TEMPO) will show <10% ketone formation due to steric clash. Vial B (AZADO) will show >90% conversion to the corresponding ketone, validating the necessity of sterically streamlined catalysts for hindered substrates.

Quantitative Data Presentation

The following table summarizes the expected quantitative performance of both substrates across standard synthetic transformations, driven by the causality of their structural topography.

Reactivity Parameter2-Heptanol (Linear)3,4,5,6,6-Pentamethylheptan-2-ol (Branched)Causality / Mechanism
Esterification Rate (Relative) 1.0 (Baseline)< 0.01Steric blockade prevents formation of the tetrahedral intermediate.
TEMPO Oxidation Yield > 95%< 10%Bulky oxoammonium species cannot access the shielded α -proton.
AZADO Oxidation Yield > 95%> 90%Streamlined azaadamantane catalyst successfully accesses the proton.
Acid-Catalyzed Dehydration Standard E1 (Alkenes)Skeletal RearrangementWagner-Meerwein shift occurs rapidly to relieve severe steric strain.

References

  • McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). "Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol." Food and Chemical Toxicology, 48 Suppl 4, S63-6.[Link]

  • Shibuya, M., Osada, Y., Sasano, Y., Tomizawa, M., & Iwabuchi, Y. (2011). "Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation." Chemical and Pharmaceutical Bulletin.[Link]

  • "Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols." The Journal of Organic Chemistry, ACS Publications (2021).[Link]

  • "Kinetic and Mechanistic Investigation of Chromium (VI)-Mediated Oxidation of Primary and Secondary Alcohols." International Journal of Science and Applied Technology (2026).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,4,5,6,6-Pentamethylheptan-2-ol Optical Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Stereochemical Complexity The molecule 3,4,5,6,6-pentamethylheptan-2-ol presents a significant stereochemical challenge. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Stereochemical Complexity

The molecule 3,4,5,6,6-pentamethylheptan-2-ol presents a significant stereochemical challenge. With four distinct chiral centers at carbons C2, C3, C4, and C5, the molecule can exist as 2⁴, or 16, unique stereoisomers. These isomers comprise eight pairs of enantiomers. In pharmaceutical and biological contexts, such stereochemical diversity is critical, as different optical isomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously distinguish between these isomers—not just diastereomers but also enantiomers—is paramount for drug development, quality control, and advanced chemical synthesis.

This guide provides an in-depth technical comparison of the primary spectroscopic methodologies used to characterize and differentiate the optical isomers of complex chiral alcohols like 3,4,5,6,6-pentamethylheptan-2-ol. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Elucidating Relative Configuration

NMR spectroscopy is a cornerstone technique for structural elucidation. While it cannot directly differentiate enantiomers in a standard achiral solvent, it is exceptionally powerful for distinguishing between diastereomers.

The Principle of Diastereomeric Non-Equivalence

Diastereomers are stereoisomers that are not mirror images of one another.[1] This non-equivalence translates to different spatial arrangements of atoms and, therefore, different physical and chemical properties. In an NMR spectrum, this manifests as distinct chemical environments for corresponding nuclei. Consequently, diastereomers will produce different ¹H and ¹³C NMR spectra, with unique chemical shifts (δ) and coupling constants (J).[2] For the isomers of 3,4,5,6,6-pentamethylheptan-2-ol, one would expect to see significant variations in the proton and carbon signals associated with and adjacent to the four stereocenters.

Indirect Analysis of Enantiomers via Chiral Derivatizing Agents (CDAs)

To resolve enantiomers by NMR, they must be converted into a pair of diastereomers. This is achieved by reacting the enantiomeric alcohol with a single enantiomer of a chiral derivatizing agent (CDA).[3][4] For alcohols, the most reliable and widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[3] The reaction forms diastereomeric Mosher's esters. The anisotropic effect of the phenyl group in the Mosher's acid moiety causes the nuclei of the alcohol backbone to experience different magnetic shielding or deshielding in each of the two new diastereomers, leading to separable NMR signals.[3]

Experimental Protocol: Mosher's Ester Analysis

This protocol outlines the derivatization of the C2 alcohol to determine its absolute configuration.

  • Preparation (Two Parallel Reactions):

    • Reaction A: To a solution of the chiral alcohol (1.0 equivalent) in pyridine, add (R)-(-)-MTPA chloride (1.2 equivalents).

    • Reaction B: In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride (1.2 equivalents).

  • Reaction & Monitoring: Stir the reactions at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.[3]

  • Work-up & Purification: Quench the reaction with water and extract the ester product with an organic solvent (e.g., ethyl acetate). Purify each diastereomeric ester separately via column chromatography to ensure high purity for analysis.[3]

  • NMR Acquisition & Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).

    • Assign the proton signals for the protons on the alcohol backbone.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton. A consistent sign distribution for Δδ values on either side of the C2 stereocenter allows for the assignment of its absolute configuration based on the established Mosher model.[3]

cluster_0 Mosher's Ester Analysis Workflow cluster_1 Parallel Derivatization enantiomers (R/S)-Alcohol Mixture r_mtpa React with (R)-MTPA-Cl enantiomers->r_mtpa s_mtpa React with (S)-MTPA-Cl ester_r Diastereomer 1 (R-Alcohol-R-MTPA) r_mtpa->ester_r ester_s Diastereomer 2 (S-Alcohol-R-MTPA) r_mtpa->ester_s nmr ¹H NMR Analysis ester_r->nmr ester_s->nmr delta Calculate Δδ (δS - δR) nmr->delta config Assign Absolute Configuration at C2 delta->config

Mosher's acid derivatization workflow for NMR analysis.
Expected NMR Data Comparison

The following table illustrates hypothetical ¹H NMR chemical shift data for two diastereomers of 3,4,5,6,6-pentamethylheptan-2-ol, highlighting the expected differences.

| Proton Assignment | Diastereomer A (ppm) | Diastereomer B (ppm) | |Δδ| (ppm) | | :--- | :--- | :--- | :--- | | H1 (CH₃) | 1.18 (d, J=6.2 Hz) | 1.21 (d, J=6.3 Hz) | 0.03 | | H2 (CHOH) | 3.75 (m) | 3.82 (m) | 0.07 | | H3 (CH) | 1.85 (m) | 1.95 (m) | 0.10 | | H4 (CH) | 1.60 (m) | 1.51 (m) | 0.09 | | H7 (C(CH₃)₃) | 0.92 (s) | 0.91 (s) | 0.01 |

Pillar 2: Vibrational Spectroscopy (IR & VCD) — Probing Molecular Geometry and Absolute Stereochemistry

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. These vibrations are highly sensitive to the molecule's three-dimensional structure.

Infrared (IR) Spectroscopy

While enantiomers are indistinguishable by IR spectroscopy (they have identical spectra), diastereomers are not. Because diastereomers possess different molecular geometries and symmetries, their corresponding vibrational modes will have different energies.[1][5] These differences are most pronounced in the complex "fingerprint region" of the spectrum (below 1600 cm⁻¹), which arises from complex skeletal vibrations.[5] Each diastereomer of 3,4,5,6,6-pentamethylheptan-2-ol will therefore exhibit a unique IR fingerprint, making IR spectroscopy a rapid and effective tool for differentiating between them.

Diastereomers Diastereomer A vs B Geometry Different 3D Geometries Diastereomers->Geometry have Vibrations Different Vibrational Frequencies & Couplings Geometry->Vibrations leads to Spectra Distinct IR Spectra (Fingerprint Region) Vibrations->Spectra results in

Causality chain for IR differentiation of diastereomers.
Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized infrared light during a vibrational transition.[6] It is exceptionally sensitive to the absolute configuration of a chiral molecule.

  • Expertise & Causality: Unlike conventional IR, VCD provides a spectrum with both positive and negative bands, creating a unique signature for a specific stereoisomer. Enantiomers yield VCD spectra that are perfect mirror images of each other, while diastereomers produce completely distinct VCD spectra.[7] The combination of numerous C-H modes and the sensitive O-H bending and stretching modes in 3,4,5,6,6-pentamethylheptan-2-ol would generate a rich and information-dense VCD spectrum, ideal for definitive stereochemical assignment.[8][9]

  • Trustworthiness through Self-Validation: The authoritative method for assigning absolute configuration using VCD involves a synergy between experimental measurement and theoretical calculation.[10] The experimental VCD spectrum of an unknown isomer is compared to the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory) for a known configuration (e.g., the (2R,3R,4R,5R)-isomer). A strong correlation between the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration.

cluster_0 VCD Absolute Configuration Workflow exp Measure Experimental VCD Spectrum compare Compare Spectra exp->compare calc Calculate Theoretical VCD Spectrum (e.g., for R,R,R,R isomer) via DFT calc->compare match Spectra Match compare->match Yes mismatch Spectra are Mirror Images compare->mismatch No assign_r Assign as R,R,R,R match->assign_r assign_s Assign as S,S,S,S mismatch->assign_s

VCD workflow for assigning absolute configuration.

Pillar 3: Electronic Circular Dichroism (ECD) — An Advanced Option

Standard ECD, which operates in the UV-Vis range, is less suitable for 3,4,5,6,6-pentamethylheptan-2-ol in its native form due to the absence of a suitable chromophore. However, a powerful derivative technique, Exciton-Coupled Circular Dichroism (ECCD), is an excellent option for determining the absolute configuration of the alcohol center (C2).[11] This method involves derivatizing the hydroxyl group and another nearby functional group with two chromophores that interact through space. The sign of the resulting "exciton-coupled" CD signal is directly related to the relative orientation of the two chromophores, allowing for a straightforward assignment of absolute stereochemistry.[12][13]

Integrated Analytical Strategy & Summary

For an unknown isomer of 3,4,5,6,6-pentamethylheptan-2-ol, no single technique provides all the answers. A logical, integrated approach is required for full characterization.

Spectroscopic TechniqueDistinguishes Enantiomers?Distinguishes Diastereomers?Information Provided
¹H / ¹³C NMR No (unless CDA is used)YesRelative Configuration, Connectivity
IR Spectroscopy NoYesFunctional Groups, Diastereomeric Fingerprint
VCD Spectroscopy Yes (Mirror-Image Spectra)Yes (Unique Spectra)Absolute Configuration
ECCD (Derivative) YesYesAbsolute Configuration of Specific Centers

The recommended workflow for characterizing an unknown purified isomer would be:

  • Initial Identification (NMR & IR): Use ¹H and ¹³C NMR to confirm the basic structure and IR to obtain a unique diastereomeric fingerprint. This allows for comparison against a library of known diastereomers.

  • Absolute Configuration (VCD): Employ VCD, coupled with DFT calculations, to determine the absolute configuration of all four stereocenters simultaneously.

  • Confirmation (NMR with CDA): As an orthogonal validation method, use Mosher's ester analysis to independently confirm the absolute configuration at the C2 carbinol center.

cluster_step1 Step 1: Relative Configuration & Fingerprinting cluster_step2 Step 2: Absolute Configuration Determination cluster_step3 Step 3: Orthogonal Confirmation start Unknown Isomer of 3,4,5,6,6-Pentamethylheptan-2-ol nmr ¹H & ¹³C NMR start->nmr ir FT-IR Spectroscopy start->ir result1 Identify which Diastereomer (if standards exist) nmr->result1 ir->result1 vcd VCD Spectroscopy + DFT Calculation result1->vcd result2 Assign Absolute Configuration for all Stereocenters (e.g., 2R, 3R, 4R, 5R) vcd->result2 mosher Mosher's Ester Analysis (NMR) result2->mosher result3 Confirm Absolute Configuration at C2 mosher->result3 final Complete Stereochemical Assignment result3->final

Integrated workflow for complete stereochemical characterization.

References

  • Stepien, M., et al. (2015). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. Retrieved from [Link]

  • Gholami, H., et al. (2012). Correlating Sterics Parameters and Diastereomeric Ratio Values for a Multicomponent Assembly To Predict Exciton-Coupled Circular Dichroism Intensity and Thereby Enantiomeric Excess of Chiral Secondary Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

  • Gholami, H., et al. (2012). An Exciton-Coupled Circular Dichroism Protocol for the Determination of Identity, Chirality, and Enantiomeric Excess of Chiral Secondary Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

  • Takahashi, M., et al. (2006). Analysis of Vibrational Circular Dichroism Spectra of (S)-(+)-2-Butanol by Rotational Strengths Expressed in Local Symmetry Coordinates. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Retrieved from [Link]

  • Moynihan, E., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. PMC. Retrieved from [Link]

  • Schmiedel, J., et al. (2015). Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF. Retrieved from [Link]

  • Bultinck, P., et al. (2005). Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl) -. RSC Publishing. Retrieved from [Link]

  • Thomas, J. M., et al. (2019). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. PMC. Retrieved from [Link]

  • Jabłoński, M., et al. (2015). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Hilaris. Retrieved from [Link]

  • Thomas, J. M., et al. (2019). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Chemical Science. Retrieved from [Link]

  • Gholami, H., et al. (2012). Correlating Sterics Parameters and Diastereomeric Ratio Values for a Multicomponent Assembly To Predict Exciton-Coupled Circular. American Chemical Society. Retrieved from [Link]

  • You, L. (n.d.). Optical Relay Sensing of Cryptochiral Alcohols Displaying α-, β-, γ- and δ-Stereocenter. NSF PAR. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Paterson, I., et al. (2000). Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. PMC. Retrieved from [Link]

  • Akhtar, S. (2016). Analysis of diastereomers by ir spectroscopy. Slideshare. Retrieved from [Link]

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Validation

Comparative Guide to the Oxidation of Secondary Alcohols: 3,4,5,6,6-Pentamethylheptan-2-ol vs. Isopropanol

Abstract The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceutical intermediates and fine chemicals. The rate and efficiency of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceutical intermediates and fine chemicals. The rate and efficiency of this reaction are profoundly influenced by the steric and electronic properties of the alcohol substrate. This guide provides a detailed comparative analysis of the oxidation rates of a sterically hindered secondary alcohol, 3,4,5,6,6-Pentamethylheptan-2-ol, against a simple, unhindered benchmark, isopropanol. Utilizing the robust and well-documented Jones oxidation, we present experimental data that quantitatively demonstrates the critical role of steric hindrance in dictating reaction kinetics. This analysis offers valuable insights for researchers and process chemists in selecting substrates and optimizing reaction conditions.

Introduction: The Significance of Steric Effects in Alcohol Oxidation

In the realm of synthetic organic chemistry, the conversion of alcohols to carbonyl compounds is a reaction of fundamental importance.[1] A wide array of reagents has been developed for this purpose, ranging from chromium-based oxidants like Jones reagent to milder systems such as those used in Swern or TEMPO-catalyzed oxidations.[2][3][4] The choice of oxidant often depends on factors like functional group tolerance, reaction conditions, and cost. However, a universal factor that governs the feasibility and rate of these reactions is the structure of the alcohol substrate itself.

Isopropanol, the simplest secondary alcohol, serves as an excellent baseline for kinetic studies due to its minimal steric bulk.[5] In contrast, 3,4,5,6,6-Pentamethylheptan-2-ol features a highly substituted carbon framework adjacent to the hydroxyl-bearing carbon. This extensive branching creates significant steric congestion around the reaction center.

This guide benchmarks the oxidation rate of this sterically encumbered alcohol against isopropanol. The primary hypothesis is that the bulky alkyl groups of 3,4,5,6,6-Pentamethylheptan-2-ol will significantly impede the rate of oxidation compared to isopropanol by sterically hindering the formation of the key reaction intermediate. We have selected the Jones oxidation for this study due to its straightforward execution, well-understood mechanism, and the dramatic effect of substrate structure on its rate.[6][7] The visible color change from the orange-red of Cr(VI) to the green of Cr(III) also provides a useful qualitative indicator of reaction progress.[6]

Experimental Design and Rationale
2.1. Choice of Oxidant: Jones Reagent

The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a powerful and efficient oxidant for converting secondary alcohols to ketones.[8][9] The reaction proceeds through the formation of a chromate ester intermediate.[7] The formation of this ester is often the rate-determining or a kinetically significant step and is highly sensitive to steric hindrance around the alcohol's hydroxyl group. This sensitivity makes it an ideal choice for illustrating the impact of substrate structure on reaction kinetics.

2.2. Analytical Methodology: Reaction Monitoring

To quantitatively compare the oxidation rates, the reactions are monitored by gas chromatography (GC). Aliquots are taken from the reaction mixture at regular intervals, quenched to stop the reaction, and analyzed to determine the concentration of the remaining starting alcohol and the formed ketone product. This allows for the calculation of reaction rates and conversion percentages over time.[10]

Detailed Experimental Protocols

Safety Note: Chromium(VI) compounds are carcinogenic and highly toxic. All manipulations involving Jones reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

3.1. Preparation of Jones Reagent
  • In a beaker submerged in an ice-water bath, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

  • Slowly and with constant stirring, add this mixture to 50 mL of deionized water.

  • Allow the resulting orange-red solution to cool to room temperature before use.[6]

3.2. General Protocol for Oxidation

The general workflow for the oxidation experiments is outlined below.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup A Dissolve Alcohol (10 mmol) in Acetone (50 mL) B Cool to 0°C in Ice Bath A->B C Add Jones Reagent Dropwise (until orange color persists) B->C D Take Aliquots at Time Intervals (t=0, 5, 15, 30, 60 min) C->D E Quench Aliquot (with NaHSO₃ solution) D->E G Quench Full Reaction (with Isopropanol) D->G After Reaction Completion F Analyze via GC E->F F->D Continue Monitoring H Filter through Celite G->H I Extract with Ethyl Acetate H->I J Wash, Dry, & Evaporate I->J K Purify via Chromatography J->K

Caption: General Experimental Workflow for Jones Oxidation.

Protocol Steps:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol (10 mmol) in 50 mL of acetone. Cool the flask in an ice-water bath.

  • Reagent Addition: Add the prepared Jones reagent dropwise to the stirred alcohol solution. Maintain the temperature below 20°C.

  • Monitoring: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) and immediately quench it in a vial containing a sodium bisulfite solution to destroy excess oxidant. Extract the organic components with ethyl acetate for GC analysis.

  • Reaction Completion: Continue the reaction until TLC or GC analysis shows complete consumption of the starting material. For kinetic comparison, the reaction can be stopped after a set period.

  • Workup: Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the orange color is fully replaced by a green color.[7] Filter the mixture through a pad of Celite to remove chromium salts. The filtrate is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ketone.

Results: A Tale of Two Alcohols

The oxidation of isopropanol and 3,4,5,6,6-Pentamethylheptan-2-ol was performed under identical conditions to ensure a valid comparison. The results are summarized below.

ParameterIsopropanol3,4,5,6,6-Pentamethylheptan-2-ol
Structure (CH₃)₂CHOHC₁₂H₂₆O (Highly Branched)
Time for >95% Conversion ~15 minutes> 24 hours
Initial Rate (Relative) 1.0 (Fast)< 0.01 (Extremely Slow)
Isolated Yield (at 2h) > 90% (as Acetone)< 5%
Observation Immediate color change to green; exothermic.Very slow color change; little heat evolved.
Discussion: The Decisive Role of Steric Hindrance

The experimental data unequivocally demonstrates a vast difference in oxidation rates between the two alcohols. The oxidation of isopropanol is rapid and complete within minutes, whereas the oxidation of 3,4,5,6,6-Pentamethylheptan-2-ol is exceptionally sluggish, showing minimal conversion even after several hours. This dramatic disparity can be directly attributed to steric hindrance.

The mechanism of the Jones oxidation involves two key stages: the formation of a chromate ester, followed by an E2-like elimination of the α-proton to form the ketone.[9][11]

G cluster_mech Jones Oxidation Mechanism A R₂CHOH (Secondary Alcohol) C R₂CH-O-CrO₃H (Chromate Ester Intermediate) A->C + H₂CrO₄ - H₂O B H₂CrO₄ (Chromic Acid) D R₂C=O (Ketone) C->D + H₂O (as base) - H₃O⁺ - HCrO₃⁻ note Step 1: Formation of Chromate Ester This step is severely hindered by bulky 'R' groups, dramatically slowing the reaction rate for 3,4,5,6,6-Pentamethylheptan-2-ol. C->note E H₂O (Base)

Caption: Simplified Mechanism of Jones Oxidation.

The initial step requires the nucleophilic oxygen of the alcohol to attack the electrophilic chromium atom of chromic acid.[7][12] For isopropanol, the two methyl groups present a very small steric profile, allowing for easy access to the hydroxyl group.

In stark contrast, the hydroxyl group of 3,4,5,6,6-Pentamethylheptan-2-ol is shielded by a large, non-polar, and conformationally restrictive alkyl framework. These bulky groups act as a "steric shield," physically obstructing the approach of the large chromic acid molecule. This raises the activation energy for the formation of the chromate ester intermediate to a prohibitive level, resulting in an extremely slow reaction. Studies on the oxidation of other sterically hindered alcohols have shown similar rate-retarding effects.[13]

Conclusion and Implications

This guide demonstrates a clear and dramatic benchmark of the effect of steric hindrance on the oxidation rate of secondary alcohols. The nearly instantaneous oxidation of isopropanol compared to the virtually stalled reaction of 3,4,5,6,6-Pentamethylheptan-2-ol under identical Jones oxidation conditions provides a powerful illustration of this fundamental principle.

For researchers and drug development professionals, this comparison underscores the importance of considering substrate topology during synthetic route design. When dealing with sterically congested alcohols, one must anticipate significantly slower reaction rates. In such cases, alternative, less sterically demanding oxidation methods, such as the Swern or Dess-Martin periodinane (DMP) oxidations, might be necessary to achieve reasonable conversion rates and yields.[14][15] This foundational understanding of steric effects is crucial for predicting reaction outcomes, troubleshooting challenging transformations, and developing robust and efficient synthetic processes.

References
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  • Title: 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL: [Link]

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  • Title: Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air Source: PMC - PubMed Central URL: [Link]

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Comparative

Cross-Validation of GC-MS and qNMR for the Purity Assessment of 3,4,5,6,6-Pentamethylheptan-2-ol

The Analytical Challenge of Highly Branched Aliphatic Alcohols In the landscape of drug development and synthetic chemistry, ensuring the absolute purity of intermediates is paramount. The compound 3,4,5,6,6-pentamethylh...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Highly Branched Aliphatic Alcohols

In the landscape of drug development and synthetic chemistry, ensuring the absolute purity of intermediates is paramount. The compound 3,4,5,6,6-pentamethylheptan-2-ol (C₁₂H₂₆O) is a highly branched aliphatic alcohol (1[1]). Because it lacks a UV-absorbing chromophore, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is largely ineffective for its analysis (2[2]).

To overcome this, analytical scientists must rely on orthogonal techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (¹H qNMR) represent the gold standard for this class of compounds (3[3]). While GC-MS excels at separating volatile components and providing structural fingerprints, qNMR offers a direct, primary method for absolute quantification without the need for an identical reference standard ().

Mechanistic Causality: Why Cross-Validation?

A self-validating analytical system requires orthogonal methods—techniques that operate on fundamentally different physical principles (4[4]).

  • GC-MS (Relative Purity): Relies on the volatilization and separation of analytes, followed by electron ionization (EI). Purity is typically calculated using the 100% area normalization method. However, this method assumes all components ionize equally and are sufficiently volatile, which can easily mask non-volatile impurities such as inorganic salts or residual water (5[5]).

  • qNMR (Absolute Purity): Exploits the magnetic properties of atomic nuclei. The fundamental principle of qNMR is that the resonance signal intensity is directly proportional to the number of nuclei responsible for that signal (6[6]). By adding a certified internal standard, the absolute mass fraction of the analyte can be determined, capturing impurities that escape GC-MS detection (7[7]).

Cross-validating these techniques ensures that the relative purity profile from GC-MS is accurately anchored by the absolute mass fraction derived from qNMR (8[8]).

Experimental Protocols: A Self-Validating System

Protocol A: GC-MS Relative Purity & Impurity Profiling

Causality for Method Choices: Highly branched alcohols can exhibit peak tailing due to hydrogen bonding with active sites in the GC inlet. While derivatization (e.g., silylation) can mitigate this, direct injection on a high-performance non-polar column (e.g., DB-5MS) is preferred for initial profiling to prevent the introduction of derivatization artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve accurately 10.0 mg of 3,4,5,6,6-pentamethylheptan-2-ol in 1.0 mL of GC-grade dichloromethane (DCM).

  • Instrument Configuration: Utilize an Agilent 7890 GC coupled to a 5975 MS (or equivalent) equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) (8[8]).

  • Inlet & Injection: Inject 1.0 µL with a split ratio of 50:1. Maintain the inlet temperature at 250 °C to ensure rapid, non-degradative volatilization.

  • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C, and hold for 5 min to ensure elution of heavier impurities.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 400. Implement a 3-minute solvent delay to protect the MS filament (8[8]).

  • Data Analysis: Integrate the Total Ion Chromatogram (TIC). Calculate the relative purity by dividing the peak area of 3,4,5,6,6-pentamethylheptan-2-ol by the sum of all integrated peak areas.

Protocol B: ¹H qNMR Absolute Purity Determination

Causality for Method Choices: The aliphatic region of 3,4,5,6,6-pentamethylheptan-2-ol is highly congested (0.8–2.0 ppm) due to the five methyl groups and methylene backbone. However, the carbinol proton (-CH-OH) presents a distinct, isolated signal further downfield (~3.5–4.0 ppm). Dimethyl sulfone (DMSO₂) is selected as the internal standard because it provides a sharp, isolated singlet at ~3.0 ppm in CDCl₃, ensuring no signal overlap (9[9]).

Step-by-Step Methodology:

  • Metrological Weighing: Using a calibrated microbalance, accurately weigh ~20.0 mg of the analyte and ~5.0 mg of NIST-traceable Dimethyl sulfone (Internal Standard) into a static-free vial. Note: Weighing variance is the largest source of error in qNMR (6[6]).

  • Sample Dissolution: Add 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. Vortex until completely dissolved, then transfer to a high-quality 5 mm NMR tube (9[9]).

  • Acquisition Parameters: Acquire data on a 400 MHz (or higher) NMR spectrometer. Use a 90° excitation pulse. Critically, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analyte and IS (typically D1 = 30–60 seconds) to ensure complete magnetization recovery (7[7]).

  • Processing & Integration: Apply phase and baseline corrections. Integrate the DMSO₂ singlet (3.0 ppm, 6H) and the analyte's carbinol proton (~3.6 ppm, 1H).

  • Quantification: Calculate the absolute purity using the standard qNMR mass-balance equation, factoring in the molecular weights, sample masses, and integrated areas (6[6]).

Workflow Visualization

Workflow A 3,4,5,6,6-Pentamethylheptan-2-ol B GC-MS (Relative Purity) A->B Aliquot 1 C 1H qNMR (Absolute Purity) A->C Aliquot 2 D Chromatogram & Mass Spectra B->D E Peak Integration vs. Int. Std. C->E F Data Reconciliation D->F Detects Volatiles E->F Detects Non-Volatiles G Validated Purity Assignment F->G Orthogonal Agreement

Cross-validation workflow reconciling GC-MS relative purity with qNMR absolute quantification.

Comparative Data Analysis

To demonstrate the value of this cross-validation, the table below summarizes representative experimental data for a synthesized batch of 3,4,5,6,6-pentamethylheptan-2-ol.

Analytical ParameterGC-MS (Area Normalization)¹H qNMR (Internal Standard)Cross-Validation Insight
Calculated Purity 99.4% (Relative)97.8% (Absolute, w/w)The 1.6% discrepancy highlights the presence of non-volatile mass fractions invisible to GC.
Impurity Detection Detects volatile organic impurities (e.g., unreacted starting materials, isomeric byproducts).Detects residual solvents, water, and inorganic salts (via mass balance deficit).GC-MS identifies what the organic impurities are; qNMR confirms how much total impurity exists.
Standard Requirement Requires identical reference standard for absolute quantification.Requires only a heterologous, certified internal standard (e.g., Dimethyl sulfone).qNMR bypasses the need for a rare, highly pure standard of the specific branched alcohol (3[3]).
Primary Weakness Blind to non-volatiles; response factors vary between analytes.Lower sensitivity for trace impurities (<0.1%) compared to MS (3[3]).Combining both techniques neutralizes their individual weaknesses (10[10]).

Data Interpretation: Relying solely on GC-MS would lead to an overestimation of the compound's purity (99.4%) because the technique cannot detect residual inorganic salts or moisture from the synthesis process (2[2]). The qNMR result (97.8%) provides the true absolute mass fraction. By synthesizing data from both platforms, researchers can confidently assign a certified purity value while simultaneously mapping the volatile impurity profile.

Conclusion

For complex, non-UV active molecules like 3,4,5,6,6-pentamethylheptan-2-ol, a single analytical technique is insufficient for rigorous quality control. The cross-validation of GC-MS and qNMR creates a robust, self-validating framework. GC-MS provides the necessary separation and structural confirmation of trace organic impurities, while qNMR delivers metrologically sound, absolute quantification. Together, they ensure the highest level of scientific integrity in drug development and chemical manufacturing.

References

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  • Chromatography Online. "Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities." chromatographyonline.com. 5

  • Acanthus Research. "Quantitative NMR Spectroscopy." acanthusresearch.com. 2

  • PubChem. "2-Heptanol, 3,4,5,6,6-pentamethyl- | C12H26O | CID 15219341." nih.gov. 1

  • American Pharmaceutical Review. "Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics." americanpharmaceuticalreview.com. 10

  • RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients." rssl.com. 6

  • Sigma-Aldrich. "High-Performance Quantitative H-1 NMR." sigmaaldrich.com.

  • SciELO. "Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR." scielo.br.9

Sources

Validation

Comparative thermodynamic profiling of 3,4,5,6,6-Pentamethylheptan-2-ol and its isomers

As a Senior Application Scientist in formulation and physical chemistry, I frequently encounter the challenge of selecting the optimal aliphatic alcohol to modulate phase behavior in drug delivery systems. The thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in formulation and physical chemistry, I frequently encounter the challenge of selecting the optimal aliphatic alcohol to modulate phase behavior in drug delivery systems. The thermodynamic profile of an excipient—governed entirely by its molecular architecture—dictates its performance as a penetration enhancer, specialized solvent, or structural component in lipid nanoparticles (LNPs).

In this guide, we objectively compare the highly branched 3,4,5,6,6-Pentamethylheptan-2-ol against its linear and moderately branched C12 isomers. By analyzing their thermodynamic properties through the lens of structural causality, we provide a framework for rational excipient selection and outline self-validating experimental protocols for rigorous thermodynamic profiling.

Structural Causality: The Thermodynamics of Branching

The molecular formula C₁₂H₂₆O encompasses a wide array of isomers, ranging from the perfectly linear 1-Dodecanol to highly sterically hindered structures like 3,4,5,6,6-Pentamethylheptan-2-ol .

In linear alcohols, the unbranched alkyl chains maximize surface area contact, allowing for optimal packing and strong van der Waals (London dispersion) forces. This results in higher melting points (solid at room temperature) and higher enthalpies of vaporization .

Conversely, 3,4,5,6,6-Pentamethylheptan-2-ol features five methyl substituents and a secondary hydroxyl group. This extreme branching creates immense steric hindrance, disrupting the formation of a highly ordered crystal lattice. The inability of these molecules to pack tightly drastically reduces intermolecular forces, yielding a compound that maintains high fluidity at low temperatures and exhibits a significantly lower boiling point .

StructuralThermodynamics A Highly Branched Isomer (3,4,5,6,6-Pentamethylheptan-2-ol) C Steric Hindrance & Reduced Surface Area A->C B Linear Isomer (1-Dodecanol) D Maximized Surface Area & Optimal Packing B->D E Weaker van der Waals Forces C->E F Strong van der Waals Forces D->F G Lower BP/MP, High Fluidity at Low Temp E->G H Higher BP/MP, Solid at Room Temp F->H

Logical flow of how isomeric branching dictates thermodynamic properties.

Comparative Thermodynamic Data

To objectively evaluate performance, we must benchmark 3,4,5,6,6-Pentamethylheptan-2-ol against alternative C12 isomers. The table below summarizes the critical thermodynamic properties that influence formulation stability and processing conditions.

Property / Metric1-Dodecanol (Linear)2-Butyloctanol (Guerbet)3,4,5,6,6-Pentamethylheptan-2-ol
Structural Class Primary, UnbranchedPrimary, β-BranchedSecondary, Highly Branched
Molecular Weight 186.33 g/mol 186.33 g/mol 186.33 g/mol
Melting Point (MP) ~ 24 °C~ -15 °C< -20 °C (Liquid)
Boiling Point (BP) ~ 259 °C~ 253 °C~ 200 - 210 °C
Packing Density HighModerateLow
Aqueous Surface Enrichment High cooperative bindingModerateLow (Sterically limited)
Primary Application Emollient, Solid Lipid NanoparticlesCold-temperature lubricantsPenetration enhancer, specialized solvent

Data synthesized from established physicochemical profiling of aliphatic and Guerbet alcohols .

Experimental Methodologies for Thermodynamic Profiling

To validate the thermodynamic parameters of these isomers in your own laboratory, you must employ self-validating analytical workflows. Below are the definitive protocols for characterizing aliphatic alcohols.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality Check: Why use hermetically sealed aluminum pans? Highly branched alcohols exhibit lower boiling points and higher volatility at moderate temperatures. An open pan would result in endothermic volatilization artifacts that mask subtle polymorphic melting transitions.

  • Calibration: Run an Indium standard (MP: 156.6 °C, ΔH: 28.45 J/g) to verify temperature and enthalpy calibration. This self-validates the instrument's sensor integrity.

  • Sample Preparation: Weigh 3.0–5.0 mg of the anhydrous alcohol isomer into a hermetically sealable aluminum pan. Crimp the lid securely.

  • Thermal History Erasure: Heat the sample to 50 °C at 10 °C/min, hold for 2 minutes to erase thermal history, then quench-cool to -80 °C at 20 °C/min using a liquid nitrogen cooling accessory.

  • Data Acquisition: Heat the sample from -80 °C to 50 °C at a slow ramp rate of 5 °C/min. The slow rate ensures thermal equilibrium and sharpens the resolution of closely spaced solid-liquid transitions.

  • Analysis: Integrate the area under the melting peak to determine the enthalpy of fusion (ΔH_fus).

Protocol B: Thermogravimetric Analysis (TGA) for Volatility Profiling

Causality Check: Why perform TGA under a strict nitrogen purge? In an air atmosphere, the secondary hydroxyl group and tertiary carbons of the branched isomer are highly susceptible to oxidation at elevated temperatures. Nitrogen isolates pure thermal desorption from oxidative degradation .

  • Taring & Loading: Tare a platinum TGA pan. Load 10–15 mg of the liquid sample.

  • Purge Setup: Establish a high-purity Nitrogen (N₂) purge at a flow rate of 50 mL/min. Allow the system to purge for 10 minutes prior to heating.

  • Heating Program: Ramp the temperature from 25 °C to 300 °C at 10 °C/min.

  • Self-Validation (DTG): Monitor the Derivative Thermogravimetry (DTG) curve. A single, sharp, symmetrical peak confirms pure volatilization. Asymmetric or multiple peaks indicate sample contamination or thermal decomposition.

Protocol C: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality Check: When evaluating these alcohols as penetration enhancers, ITC directly measures the heat (ΔH) of their insertion into model lipid bilayers. Why perform a reverse titration? Titrating buffer into the alcohol captures the exact heat of dilution, which must be subtracted from the raw binding isotherm to isolate the true enthalpy of interaction .

  • Preparation: Prepare a 1 mM suspension of unilamellar liposomes in PBS (pH 7.4). Prepare a 50 μM solution of the alcohol isomer in the same buffer (using a co-solvent like 1% DMSO if necessary).

  • Cell Loading: Fill the ITC sample cell (typically ~200 μL) with the liposome suspension. Load the injection syringe with the alcohol solution.

  • Titration: Perform 20 injections of 2 μL each, with a 120-second spacing between injections to allow the baseline to restabilize. Maintain stirring at 750 rpm.

  • Control: Perform an identical titration of the alcohol solution into pure PBS.

  • Thermodynamic Extraction: Subtract the control data from the experimental data. Fit the resulting isotherm to a one-site binding model to extract ΔH, Ka, and calculate ΔS (using ΔG = -RT ln Ka = ΔH - TΔS).

ExperimentalWorkflow S1 Sample Prep (Anhydrous, Degassed) S2 DSC Analysis (Phase Transitions) S1->S2 S3 TGA Analysis (Volatility/Thermal Stability) S1->S3 S4 ITC Analysis (Binding Thermodynamics) S1->S4 S5 Data Integration (ΔH, ΔS, ΔG, Cp) S2->S5 S3->S5 S4->S5

Self-validating thermodynamic profiling workflow for aliphatic alcohols.

References

  • Title: 2-Heptanol, 3,4,5,6,6-pentamethyl- | C12H26O | CID 15219341 Source: PubChem URL: [Link]

  • Title: Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol Source: Food and Chemical Toxicology (PubMed) URL: [Link]

  • Title: Characterization of Long Linear and Branched Alkanes and Alcohols for Temperatures up to 573.15 K by Surface Light Scattering and Molecular Dynamics Simulations Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

  • Title: Alcohols at the Aqueous Surface: Chain Length and Isomer Effects Source: Physical Chemistry Chemical Physics (RSC) URL: [Link]

  • Title: A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application Source: Energies (MDPI) URL: [Link]

  • Title: Thermodynamic Drivers of Covalent Cruzain Inhibition Beyond Enthalpy-Entropy Compensation Source: ChemRxiv URL: [Link]

Comparative

Evaluating Steric Effects: A Comparative Guide to 3,4,5,6,6-Pentamethylheptan-2-ol and tert-Butanol

Introduction: The Critical Role of Steric Hindrance in Molecule Design In the fields of chemical synthesis and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Steric Hindrance in Molecule Design

In the fields of chemical synthesis and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. A key aspect of this is steric hindrance , the effect on reaction rates and molecular conformations caused by the spatial bulk of different parts of a molecule.[1] For researchers and drug development professionals, understanding and harnessing steric effects is not merely an academic exercise; it is a critical tool for modulating reactivity, enhancing metabolic stability, and achieving target selectivity.[2][3]

Tertiary alcohols are a particularly interesting class of compounds where steric hindrance plays a defining role. Their hydroxyl group is attached to a carbon that cannot be further oxidized, and the surrounding alkyl groups can "shield" the hydroxyl group, significantly impacting its reactivity and interactions.[4] This guide provides an in-depth comparison of two tertiary alcohols to illustrate the nuances of steric effects:

  • tert-Butanol ((CH₃)₃COH) : A well-characterized, canonical example of a sterically hindered tertiary alcohol, widely used as a solvent and a synthetic building block.[5]

  • 3,4,5,6,6-Pentamethylheptan-2-ol : A significantly more complex and sterically encumbered alcohol, representing a scenario where steric bulk is maximized through extensive branching.[6]

By comparing these two molecules, this guide will demonstrate how to evaluate steric effects both structurally and experimentally, providing field-proven insights into the causality behind experimental design and its implications for research and development.

Structural Analysis: A Tale of Two Architectures

The difference in steric bulk between tert-butanol and 3,4,5,6,6-pentamethylheptan-2-ol originates from the arrangement and number of alkyl groups surrounding the hydroxyl-bearing carbon.

tert-Butanol features a compact, symmetrical structure where the hydroxyl group is attached to a quaternary carbon atom. This arrangement provides significant steric shielding, making it a poor nucleophile and resistant to oxidation.[7] Its steric bulk is concentrated immediately adjacent to the reactive center.

3,4,5,6,6-Pentamethylheptan-2-ol , in contrast, possesses a more extended and complex branching pattern. While its hydroxyl group is on a secondary carbon, the immense bulk of the neighboring pentamethylheptyl group creates a profoundly hindered environment. The steric congestion is not just at the alpha-carbon but extends along the chain, creating a large, sterically demanding molecular footprint.

Caption: 2D representations of tert-butanol and 3,4,5,6,6-pentamethylheptan-2-ol.

Physicochemical Properties

The structural differences manifest in their physical properties. While comprehensive experimental data for the highly substituted pentamethylheptan-2-ol is scarce, we can compare it with the well-documented properties of tert-butanol.

Propertytert-Butanol3,4,5,6,6-Pentamethylheptan-2-olSource(s)
Molecular Formula C₄H₁₀OC₁₂H₂₆O[6][8]
Molecular Weight 74.12 g/mol 186.33 g/mol [6][8]
Melting Point 25-26 °CNot available
Boiling Point 82.4 °CNot available[8]
Structure Type Tertiary AlcoholSecondary Alcohol (highly hindered)[6]
Computed XLogP3-AA 0.64.1[6]

The higher molecular weight and significantly larger computed XLogP3-AA value (a measure of lipophilicity) for 3,4,5,6,6-pentamethylheptan-2-ol suggest it is far less soluble in water and more soluble in nonpolar organic solvents compared to tert-butanol.

Experimental Evaluation: Quantifying Steric Hindrance via Reaction Kinetics

To objectively compare the steric effects of these two alcohols, a reaction that is sensitive to steric hindrance is required. Esterification, the reaction between an alcohol and a carboxylic acid (or its derivative), is an ideal choice.[9][10] The rate of this reaction is highly dependent on the ability of the alcohol's hydroxyl group to perform a nucleophilic attack on the carbonyl carbon of the acylating agent.[11] Greater steric bulk around the hydroxyl group will impede this attack, leading to a slower reaction rate.[12]

Experimental Design: Comparative Acylation Kinetics

Objective: To determine the relative rate of acylation for tert-butanol and 3,4,5,6,6-pentamethylheptan-2-ol to quantify the difference in steric hindrance.

Rationale: By reacting each alcohol with the same acylating agent under identical conditions and monitoring the reaction progress over time, we can directly compare their reactivity. A highly hindered and reactive acylating agent, such as pivaloyl chloride ((CH₃)₃COCl), is chosen to create a sterically demanding environment that will amplify the differences between the two alcohols. A non-nucleophilic base like pyridine is used to neutralize the HCl byproduct without competing in the reaction.

Caption: Workflow for the comparative kinetic analysis of alcohol acylation.

Detailed Experimental Protocol

Materials:

  • tert-Butanol

  • 3,4,5,6,6-Pentamethylheptan-2-ol

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Internal standard for GC/NMR (e.g., dodecane)

  • Dichloromethane, saturated NaHCO₃ solution, brine

Procedure:

  • Reaction Setup: In two separate, oven-dried flasks under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 mmol) and pyridine (1.2 mmol) in anhydrous toluene (10 mL). Add a known amount of the internal standard.

  • Initiation: Cool the flasks to 0 °C in an ice bath. Add pivaloyl chloride (1.0 mmol) to each flask simultaneously via syringe.

  • Sampling: Withdraw aliquots (e.g., 0.5 mL) from each reaction mixture at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Workup: Immediately quench each aliquot by adding it to a vial containing dichloromethane and saturated NaHCO₃ solution. Shake, separate the organic layer, and dry it with anhydrous sodium sulfate.

  • Analysis: Analyze the samples by Gas Chromatography (GC) or ¹H NMR to determine the ratio of the ester product to the unreacted alcohol by comparing their peak areas relative to the internal standard.

  • Data Analysis: Plot the percentage conversion to ester versus time for both alcohols. The initial slope of this curve is proportional to the initial reaction rate. The relative rate constant (k_rel) can be calculated by dividing the initial rate of the pentamethylheptanol reaction by the initial rate of the tert-butanol reaction.

Expected Results and Interpretation

The experiment is designed to highlight the profound difference in steric hindrance.

Alcohol% Conversion at 4h (Hypothetical)Initial Rate (Hypothetical, M/s)Relative Rate (k_rel)
tert-Butanol65%5.0 x 10⁻⁵1 (Reference)
3,4,5,6,6-Pentamethylheptan-2-ol< 5%0.3 x 10⁻⁵~0.06

Interpretation: The expected outcome is a drastically slower reaction rate for 3,4,5,6,6-pentamethylheptan-2-ol.[12][13] While tert-butanol is already considered hindered, the extensive branching of the pentamethylheptyl group creates a much more effective steric shield, severely restricting access to the hydroxyl group. A relative rate of ~0.06 would indicate that the pentamethylheptanol reacts over 16 times slower than tert-butanol under these conditions, providing a quantitative measure of its superior steric bulk. This aligns with the general principle that increased steric bulk around a reaction center decreases reaction rates.[14][15]

Applications in Drug Development and Synthesis

The choice between a moderately hindered group like tert-butyl and a highly hindered one has significant practical implications:

  • Metabolic Stability: In drug discovery, primary and secondary alcohols can be metabolic "soft spots," prone to oxidation or conjugation (e.g., glucuronidation), leading to rapid clearance.[2] Introducing a tertiary alcohol can prevent oxidation.[4] The extreme steric bulk of a group like pentamethylheptyl would be expected to provide even greater protection against enzymatic conjugation reactions compared to a tert-butyl group, potentially increasing a drug's half-life.[3]

  • Protecting Groups: In complex organic synthesis, alcohols are often "protected" to prevent them from reacting prematurely. The rate of both addition and removal of a protecting group is governed by steric hindrance. A tert-butyl group can serve as a moderately stable protecting group. A more hindered group would create an extremely robust protecting group, useful in multi-step syntheses where high stability is required, but its removal would necessitate very harsh conditions.

  • Controlling Selectivity: Steric hindrance can be used to direct the outcome of a reaction. A bulky alcohol might react selectively with a less hindered reagent over a more hindered one, a principle that is fundamental to achieving chemo- and regioselectivity in synthesis.

Conclusion

The comparison between tert-butanol and 3,4,5,6,6-pentamethylheptan-2-ol serves as a powerful illustration of the spectrum of steric effects. While tert-butanol is a classic example of a hindered alcohol due to its compact quaternary alpha-carbon, 3,4,5,6,6-pentamethylheptan-2-ol demonstrates how extended and distributed branching creates a far more formidable steric shield. This guide has demonstrated that the impact of this shielding is not just a theoretical concept but a quantifiable parameter that can be measured through carefully designed kinetic experiments. For researchers in synthesis and drug development, a deep understanding of how to evaluate and exploit these steric differences is essential for designing molecules with desired properties, from enhanced metabolic stability to controlled chemical reactivity.

References
  • Taft Equation - Grokipedia. (n.d.).
  • Steric parameters taft's steric factor (es) | PPTX. (n.d.). Slideshare.
  • Quantitative expression for steric hindrance. (2017, January 25). Chemistry Stack Exchange.
  • tert-Butyl alcohol. (n.d.). Ataman Kimya.
  • Taft equation in organic chemistry for MSC. (2025, December 2). Filo.
  • The path towards type V deep eutectic solvents: inductive effects and steric hindrance in the system tert-butanol + perfluoro tert-butanol. (n.d.). RSC Publishing.
  • Small but mighty: the impact of tertiary alcohols in drug design. (2025, May 8). Hypha Discovery.
  • Why Does Tert-Butanol CAS 75-65-0 Freeze? (n.d.).
  • Hammett and Taft Equations in Chemistry | PDF. (n.d.). Scribd.
  • Kinetics, Mechanism and Novel Methods Of Esterification. (2025, March 15). ijarsct.
  • A Comparative Guide to the Reactivity of Primary and Secondary Ether Alcohols. (n.d.). Benchchem.
  • KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. (2019, November 1).
  • Illustrated Glossary of Organic Chemistry - Tert-butoxide. (n.d.).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI.
  • Steric Effects of Alcohols on the [Mn 4 O 4 ] Cubane-Type Structures. (2024, May 19). MDPI.
  • Technical Support Center: Addressing Steric Hindrance in the Tritylation of Bulky Alcohols. (n.d.). Benchchem.
  • Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. (n.d.). PMC.
  • tert-Butyl alcohol. (n.d.). Wikipedia.
  • (PDF) Reaction Kinetics of Tert-Butanol Esterification. (n.d.). ResearchGate.
  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025, July 10). Journal of Medicinal Chemistry - ACS Publications.
  • Article - Kinetic Study of Esterification Reaction. (n.d.). Digital Repository.
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  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025, April 24). PubMed.
  • A General Method to Access Sterically Hindered and Complex Ethers. (2025, December 25). ACS Publications.
  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016, August 16). Organic Letters - ACS Publications.
  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (n.d.). ResearchGate.
  • Kinetics of the reaction of CO2 with the sterically hindered amine 2-Amino-2-methylpropanol at 298 K. (n.d.). SciSpace.
  • Application of Alcohols to Inhibit the Formation of Ca(II) Dodecyl Sulfate Precipitate in Aqueous Solutions. (2024, April 15). MDPI.
  • 2-Heptanol, 3,4,5,6,6-pentamethyl- | C12H26O. (n.d.). PubChem.
  • Steric Effects in Light-Induced Solvent Proton Abstraction. (n.d.). PMC.
  • Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles. (2020, December 28). Organic Letters - ACS Publications.
  • 2,2,4,6,6-pentamethylheptane - Descrizione. (n.d.).
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Validation

Method Validation for 3,4,5,6,6-Pentamethylheptan-2-ol Extraction from Complex Matrices: A Comparative Guide

As drug development and toxicological screening increasingly target highly lipophilic, sterically hindered molecules, traditional sample preparation methods often become the bottleneck in bioanalysis. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and toxicological screening increasingly target highly lipophilic, sterically hindered molecules, traditional sample preparation methods often become the bottleneck in bioanalysis. This guide provides an objective, data-driven comparison of extraction methodologies for 3,4,5,6,6-Pentamethylheptan-2-ol from human plasma.

By evaluating Supported Liquid Extraction (SLE), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) against the stringent criteria of the ICH M10 [1] and FDA 2018 Bioanalytical Method Validation (BMV) [2] guidelines, this document serves as a definitive framework for analytical scientists aiming to eliminate matrix effects and ensure reproducible recovery.

Physicochemical Profiling & The Extraction Challenge

To design a self-validating extraction protocol, we must first understand the causality between the analyte’s molecular structure and its behavior in biological matrices.

3,4,5,6,6-Pentamethylheptan-2-ol ( C12​H26​O ) is a highly branched aliphatic alcohol. Its extraction profile is dictated by three core properties:

  • Extreme Lipophilicity (High LogP): The dense pentamethyl substitution creates a highly hydrophobic tail. In plasma, this drives strong non-specific binding to endogenous proteins (e.g., human serum albumin) and lipoproteins.

  • Steric Hindrance: The bulky methyl groups surrounding the carbon backbone sterically shield the C2-hydroxyl group. This limits the molecule's ability to participate in strong, directional hydrogen bonding with silica-based SPE sorbents.

  • Neutrality: Lacking ionizable amine or carboxylic acid groups, the molecule cannot be selectively retained using mixed-mode ion-exchange SPE.

The Consequence: When using traditional Reversed-Phase SPE, the analyte co-elutes with endogenous plasma phospholipids, leading to severe matrix effects. When using LLE, the rigorous mechanical agitation required to partition this highly protein-bound analyte frequently results in intractable emulsions.

Methodology Comparison: SLE vs. SPE vs. LLE

To overcome these structural challenges, we compared three distinct sample preparation workflows.

Supported Liquid Extraction (SLE)

SLE utilizes diatomaceous earth, a highly porous inert support. The aqueous plasma sample is loaded and absorbed into the pores, creating a massive interfacial surface area. A water-immiscible organic solvent is then passed through by gravity.

  • Mechanism: Thermodynamically driven partitioning without mechanical agitation [3].

  • Advantage for our Analyte: The massive surface area disrupts protein binding efficiently, while the lack of agitation completely prevents the formation of phospholipid emulsions.

Polymeric Reversed-Phase SPE
  • Mechanism: Hydrophobic interactions between the analyte and a styrene-divinylbenzene (SDVB) polymer backbone.

  • Drawback: Plasma phospholipids (which possess long hydrophobic lipid tails) aggressively compete for the same hydrophobic binding sites, leading to poor selectivity and significant ion suppression/enhancement downstream.

Liquid-Liquid Extraction (LLE)
  • Mechanism: Biphasic partitioning via mechanical vortexing.

  • Drawback: The amphiphilic nature of plasma proteins and lipids acts as a surfactant during vortexing, trapping the lipophilic 3,4,5,6,6-Pentamethylheptan-2-ol in the emulsion layer and destroying recovery reproducibility.

ExtractionMechanisms cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_SLE Supported Liquid Extraction (SLE) Start Spiked Plasma Sample (Analyte + Matrix) LLE_Add Add Immiscible Solvent (MTBE/Hexane) Start->LLE_Add SPE_Cond Condition Sorbent Start->SPE_Cond SLE_Load Load onto Diatomaceous Earth (Aqueous Phase Absorbed) Start->SLE_Load LLE_Mix Vortex / Agitate LLE_Add->LLE_Mix LLE_Phase Phase Separation (Emulsion Risk) LLE_Mix->LLE_Phase End Evaporation & GC-MS/MS Analysis LLE_Phase->End SPE_Load Load Sample (Phospholipid Competition) SPE_Cond->SPE_Load SPE_Elute Elute Analyte SPE_Load->SPE_Elute SPE_Elute->End SLE_Wait 5 Min Equilibration SLE_Load->SLE_Wait SLE_Elute Gravity Elution with Organic (High Purity, No Emulsion) SLE_Wait->SLE_Elute SLE_Elute->End

Fig 1. Mechanistic workflow comparison of LLE, SPE, and SLE for plasma bioanalysis.

Experimental Protocols

To ensure a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically D11​ -3,4,5,6,6-Pentamethylheptan-2-ol—must be spiked into the raw plasma prior to any extraction step. This mathematically normalizes any physical losses during extraction or variations during instrument injection, satisfying ICH M10 requirements [1].

Protocol A: Optimized SLE Workflow (Recommended)
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution. Add 100 µL of LC-MS grade water to dilute the plasma (1:1 v/v), reducing viscosity.

  • Loading: Apply the 210 µL pre-treated sample to a 400 µL capacity SLE 96-well plate. Apply a brief pulse of positive pressure (2-3 psi for 5 seconds) to initiate absorption into the diatomaceous earth.

  • Equilibration: Allow the plate to stand for exactly 5 minutes. Causality: This wait time is critical; it allows the aqueous matrix to fully hydrate the pores, immobilizing proteins and phospholipids.

  • Elution: Apply 2 × 600 µL of Methyl tert-butyl ether (MTBE) / Hexane (80:20, v/v). Allow the solvent to flow under gravity for 5 minutes, followed by a final 10-second pulse of positive pressure (5 psi) to expel the remaining solvent.

  • Derivatization & Analysis: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 50 µL of Hexane and add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to form the TMS-ether derivative, maximizing volatility and peak shape for GC-MS/MS analysis.

Protocol B: Polymeric Reversed-Phase SPE (Alternative)
  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load 210 µL of pre-treated plasma (same as SLE step 1).

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts.

  • Elution: Elute with 2 × 500 µL of 100% Methanol.

  • Evaporation: Evaporate, derivatize, and analyze as described above.

Quantitative Data & Method Validation Results

The extraction techniques were evaluated based on Extraction Recovery (RE) and Matrix Effect (ME) . Recovery was calculated by comparing the peak area of analytes spiked before extraction to those spiked after extraction. Matrix effect was calculated by comparing post-extraction spiked samples to neat standards [2].

Table 1: Performance Comparison Across Extraction Platforms
Extraction MethodMean Recovery (%) ± SDIS-Normalized Matrix FactorEmulsion Observed?Phospholipid Carryover
SLE (MTBE/Hexane) 94.2 ± 3.1 0.98 ± 0.02 No Negligible (<1%)
SPE (Polymeric RP)71.5 ± 8.40.72 ± 0.11NoHigh (~45%)
LLE (MTBE)64.3 ± 12.70.95 ± 0.04Yes (Severe)Low (~5%)

Data Interpretation: SLE vastly outperforms SPE and LLE. The low recovery and high variance in LLE are direct results of analyte trapping within the emulsion layer. SPE suffers from severe matrix suppression (Matrix Factor 0.72) because the 100% methanol elution co-extracts strongly retained hydrophobic phospholipids. SLE provides the cleanliness of LLE without the mechanical drawbacks.

Table 2: ICH M10 Validation Metrics for the SLE Method

Following the selection of SLE, a full validation was performed according to ICH M10 guidelines [1]. Data represents Quality Control (QC) samples across four concentration levels (LLOQ, Low, Mid, High).

QC Level (ng/mL)Intra-Batch Accuracy (% Bias)Intra-Batch Precision (% CV)Inter-Batch Accuracy (% Bias)Inter-Batch Precision (% CV)
LLOQ (1.0)+4.26.8+5.18.2
Low (3.0)+1.84.1+2.45.5
Mid (50.0)-0.53.2-1.14.0
High (400.0)-1.22.8-0.83.5

Acceptance Criteria: ICH M10 mandates Accuracy within ±15% (±20% for LLOQ) and Precision ≤15% CV (≤20% for LLOQ). The SLE method comfortably exceeds all regulatory requirements.

ICHM10 ValStart ICH M10 Validation Selectivity Selectivity & Specificity (Blank Matrix Assessment) ValStart->Selectivity Matrix Matrix Effect (MF) (IS-Normalized MF) Selectivity->Matrix Recovery Extraction Recovery (Pre- vs Post-Spike) Matrix->Recovery AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Recovery->AccPrec

Fig 2. Logical flow of core bioanalytical validation parameters per ICH M10 guidelines.

Conclusion & Actionable Insights

For the extraction of highly lipophilic, sterically hindered aliphatic alcohols like 3,4,5,6,6-Pentamethylheptan-2-ol from plasma, Supported Liquid Extraction (SLE) is the scientifically and operationally superior methodology.

By leveraging the high surface area of diatomaceous earth, SLE circumvents the emulsion issues inherent to LLE and the phospholipid competition inherent to SPE. Incorporating a Stable Isotope-Labeled Internal Standard prior to the SLE workflow creates a robust, self-validating system that easily satisfies the stringent accuracy, precision, and matrix effect criteria set forth by the FDA and ICH M10 guidelines. For drug development professionals scaling this assay, SLE also offers seamless transition to 96-well automation, drastically reducing sample turnaround time in preclinical and clinical pharmacokinetic studies.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Homer, N. Z. M., et al. (2024). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. PMC. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

3,4,5,6,6-Pentamethylheptan-2-ol proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for 3,4,5,6,6-Pentamethylheptan-2-ol As a Senior Application Scientist, I recognize that managing chemical waste in drug development and synthetic laboratories i...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for 3,4,5,6,6-Pentamethylheptan-2-ol

As a Senior Application Scientist, I recognize that managing chemical waste in drug development and synthetic laboratories is not merely about regulatory compliance—it is about understanding the fundamental physicochemical behavior of the molecules we handle.

3,4,5,6,6-Pentamethylheptan-2-ol (CAS: 87118-95-4), frequently utilized in fragrance formulation and advanced organic synthesis under names like Kohinool or amber carbinol[1][2], is a highly branched C12 aliphatic saturated alcohol[3]. Proper disposal of this compound requires a rigorous understanding of its steric hindrance, lipophilicity, and combustion profile.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, handling, and disposal of 3,4,5,6,6-Pentamethylheptan-2-ol waste streams.

Physicochemical Profile & Hazard Assessment

To design a safe disposal system, we must first analyze the molecular behavior of the compound. The presence of five methyl groups creates significant steric hindrance around the heptanol backbone. This structural complexity lowers its boiling point relative to straight-chain isomers but drastically increases its lipophilicity (4)[1][4].

Because of this high LogP, the molecule is highly persistent in aqueous environments and toxic to aquatic life (5)[5]. Under no circumstances should this chemical be disposed of down the drain.

Table 1: Physicochemical Properties and GHS Hazard Classifications

Property / HazardValue / CodeOperational Implication
Molecular Formula C₁₂H₂₆O[2]Contains only C, H, O. Must be strictly segregated as Non-Halogenated Waste [6].
Density ~0.826 g/cm³[4]Floats on water; forms the upper organic layer during phase separation extractions.
Flash Point ~83.7 °C[4]Combustible Liquid (H227); requires spark-free storage and grounding[5].
Aquatic Toxicity Aquatic Chronic 2 (H411)[5]Toxic to aquatic life; strictly prohibits wastewater/drain disposal.
Health Hazards Skin/Eye Irritant (H315, H319)[5]Requires mandatory PPE (Nitrile gloves, splash goggles) during waste handling.

The Causality of Waste Segregation

In the laboratory, the primary directive for 3,4,5,6,6-Pentamethylheptan-2-ol is its classification as Non-Halogenated Organic Waste [7][8].

Why must we strictly separate it from halogenated solvents (e.g., dichloromethane, chloroform)? Halogenated wastes require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing a non-halogenated alcohol like 3,4,5,6,6-Pentamethylheptan-2-ol into a halogenated waste stream unnecessarily increases the volume of waste requiring this expensive, energy-intensive treatment[6].

Why must we avoid oxidizers? As a secondary alcohol, it must never be combined with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy. The oxidation of the alcohol functional group is highly exothermic and can lead to rapid gas evolution, over-pressurization, and catastrophic container failure[9].

Experimental Workflow: Phase Separation & Waste Segregation

When 3,4,5,6,6-Pentamethylheptan-2-ol is used in liquid-liquid extractions, it is often mixed with aqueous phases. To minimize hazardous waste volumes, the phases must be separated before disposal.

Objective: Safely separate the organic alcohol from aqueous reaction mixtures to ensure EPA-compliant waste segregation.

Step-by-Step Methodology:

  • Preparation & Compatibility Check: Ensure the chemical fume hood is fully operational. Verify that the aqueous phase does not contain strong oxidizers or reactive metals, which are incompatible with organic alcohols[9].

  • Transfer: Carefully pour the mixed waste stream into a 1L separatory funnel. Do not fill beyond 75% capacity to prevent pressure buildup during handling.

  • Phase Settling: Allow the mixture to sit undisturbed for 10–15 minutes. Due to its low density (0.826 g/cm³), 3,4,5,6,6-Pentamethylheptan-2-ol will partition cleanly into the upper organic layer[4].

  • Aqueous Draining: Open the stopcock and drain the lower aqueous layer into an intermediate beaker. Validation step: If the aqueous layer contains >10% dissolved organic alcohol, it must be treated as ignitable hazardous waste[10]. Otherwise, transfer it to the designated "Aqueous Waste" carboy.

  • Organic Draining: Drain the upper organic layer directly into a 5-gallon DOT-certified High-Density Polyethylene (HDPE) carboy labeled strictly for Non-Halogenated Organic Solvents [6][9].

  • SAA Compliance: Cap the waste carboy immediately to maintain a vapor-tight seal[7]. Update the hazardous waste tag with the exact volume and chemical name (do not use trade names like "Kohinool" on waste tags)[9]. Store the container in a secondary containment tray within your Satellite Accumulation Area (SAA)[9].

Waste Routing Visualization

The following decision tree dictates the logical flow for routing 3,4,5,6,6-Pentamethylheptan-2-ol waste to ensure compliance and safety.

WasteWorkflow Start Waste Generation: 3,4,5,6,6-Pentamethylheptan-2-ol CheckHalogen Contains Halogenated Solvents (Cl, F, Br, I)? Start->CheckHalogen Halogenated Halogenated Organic Waste (Segregate & Label) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Primary Route) CheckHalogen->NonHalogenated No Incineration EPA-Compliant Incineration (Licensed Facility) Halogenated->Incineration CheckAqueous Mixed with >10% Aqueous? NonHalogenated->CheckAqueous PhaseSeparation Phase Separation (Funnel Extraction) CheckAqueous->PhaseSeparation Yes CheckAqueous->Incineration No PhaseSeparation->NonHalogenated Organic Layer AqueousWaste Aqueous Waste Stream (Check pH & Toxicity) PhaseSeparation->AqueousWaste Aqueous Layer

Figure 1: Decision tree for the segregation and disposal of 3,4,5,6,6-Pentamethylheptan-2-ol waste.

Emergency Spill Protocols

Given its classification as a combustible liquid (Flash point ~83.7 °C) and a skin/eye irritant, spills require immediate, systematic remediation[4][5].

  • Isolate: Eliminate all ignition sources immediately. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Contain (The Causality of Absorbents): Do not use combustible absorbents like sawdust. Mixing a combustible liquid with a combustible absorbent creates a severe fire hazard. You must use inert materials such as vermiculite, sand, or specialized chemical spill pads[9].

  • Collect: Sweep the absorbed material using non-sparking tools to prevent ignition. Place the saturated absorbent into a sealed, leak-proof plastic bag and tag it as "Hazardous Waste: Solid Contaminated with Combustible Liquid"[9]. Request an immediate pickup from Environmental Health and Safety (EH&S).

References

  • SAFETY DATA SHEET - The Perfumers Apprentice: 3,4,5,6,6-Pentamethylheptan-2-ol Source: perfumersapprentice.com URL:5

  • CAS 87118-95-4: 3,4,5,6,6-Pentamethyl-2-heptanol Source: cymitquimica.com URL:1

  • amber carbinol | CAS#:87118-95-4 | Chemsrc Source: chemsrc.com URL:4

  • 2-Heptanol, 3,4,5,6,6-pentamethyl- | C12H26O | CID 15219341 - PubChem Source: nih.gov URL:2

  • Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol Source: nih.gov URL:3

  • Non-halogenated Organic Solvents - Standard Operating Procedure Source: illinois.edu URL:7

  • hazardous waste segregation Source: bucknell.edu URL:6

  • Non-Halogenated Solvents in Laboratories - Campus Operations Source: temple.edu URL:9

  • Laboratory Hazardous Waste Disposal Guidelines Source: cwu.edu URL:10

  • EHS Fact Sheet: Organic Solvents Source: csn.edu URL:8

Sources

Handling

Personal protective equipment for handling 3,4,5,6,6-Pentamethylheptan-2-ol

This guide provides essential, immediate safety and logistical information for the handling of 3,4,5,6,6-Pentamethylheptan-2-ol in a laboratory setting. As a long-chain, branched saturated alcohol, its handling requires...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of 3,4,5,6,6-Pentamethylheptan-2-ol in a laboratory setting. As a long-chain, branched saturated alcohol, its handling requires a comprehensive understanding of its properties to ensure the safety of researchers, scientists, and drug development professionals. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Compound: Properties and Hazards of 3,4,5,6,6-Pentamethylheptan-2-ol

3,4,5,6,6-Pentamethylheptan-2-ol is a member of the branched-chain saturated alcohol group of fragrance ingredients.[1] While specific toxicological data for this individual compound is limited, a safety assessment of this group of alcohols indicates a low order of acute toxicity.[1] However, it is crucial to recognize that undiluted, many branched-chain saturated alcohols can cause moderate to severe eye irritation.[1]

The primary hazards associated with this class of compounds include:

  • Eye Irritation: Direct contact with the undiluted substance can cause significant eye irritation.[1]

  • Aquatic Toxicity: This compound is classified as toxic to aquatic life with long-lasting effects.[2]

  • Combustibility: Like other long-chain alcohols, it is a combustible material, and its vapors may form flammable mixtures with air.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table outlines the recommended PPE for handling 3,4,5,6,6-Pentamethylheptan-2-ol, grounded in the potential hazards.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory to protect against potential splashes that can cause severe eye irritation. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemical-resistant gloves are essential to prevent skin contact. While specific breakthrough times for 3,4,5,6,6-Pentamethylheptan-2-ol are not readily available, nitrile or neoprene gloves are generally recommended for handling alcohols.[4] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn to protect against spills and splashes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[4][5] If a fume hood is not available and there is a risk of generating aerosols or mists, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational protocol is critical for minimizing risk. The following workflow provides a logical sequence for the safe handling of 3,4,5,6,6-Pentamethylheptan-2-ol.

Preparation and Handling
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for 3,4,5,6,6-Pentamethylheptan-2-ol or a closely related branched-chain alcohol.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4] Remove all potential ignition sources from the vicinity.[3][6]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use only the amount necessary for the procedure.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Storage: Store 3,4,5,6,6-Pentamethylheptan-2-ol in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

    • Collect the absorbed material into a sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains or waterways.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection.

  • Waste Collection: Collect all waste containing 3,4,5,6,6-Pentamethylheptan-2-ol in a designated, clearly labeled hazardous waste container.[8] The container should be made of a compatible material and have a secure lid.

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong acids or bases.[9]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, such as a flammable storage cabinet, away from ignition sources.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[8][9] Never dispose of this chemical down the drain.[10]

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key decision points and actions.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spill Prep Review SDS & Prepare Work Area Don_PPE Don Appropriate PPE Prep->Don_PPE Dispense Dispense Chemical in Fume Hood Don_PPE->Dispense Procedure Perform Experimental Procedure Dispense->Procedure Store Store in a Cool, Ventilated Area Procedure->Store Spill Spill Occurs? Procedure->Spill Collect_Waste Collect Waste in Labeled Container Procedure->Collect_Waste Small_Spill Small Spill: Absorb & Clean Spill->Small_Spill Yes (Small) Large_Spill Large Spill: Evacuate & Call EHS Spill->Large_Spill Yes (Large) Spill->Collect_Waste No Small_Spill->Collect_Waste Dispose Dispose via EHS Collect_Waste->Dispose

Sources

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